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  • Product: 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride
  • CAS: 1400580-54-2

Core Science & Biosynthesis

Foundational

3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride .

CAS: 1159825-78-1 | Formula: C₇H₁₅NO·HCl | MW: 165.66 g/mol

Executive Summary

3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride is a specialized heterocyclic building block used in high-value drug discovery programs. Unlike its unsubstituted parent (tetrahydro-2H-pyran-4-amine), this analog features a gem-dimethyl group at the C3 position. This structural modification introduces significant steric bulk adjacent to the amine, leveraging the Thorpe-Ingold effect (gem-dimethyl effect) to restrict conformational flexibility. This "conformational lock" is a critical strategy in Hit-to-Lead optimization to improve potency, selectivity, and metabolic stability by reducing the entropic penalty of ligand binding.

Part 1: Chemical Identity & Structural Analysis

Structural Distinction

The placement of the methyl groups is chemically significant. The 3,3-dimethyl substitution creates a crowded environment around the C4-amine.

  • Unsubstituted Analog: High conformational freedom; amine rotates freely.

  • 3,3-Dimethyl Analog (Target): The methyl groups at C3 clash with the amine at C4, forcing the amine into a preferred equatorial or axial orientation depending on the specific transition state, often locking the pyran ring into a rigid chair conformation.

Physicochemical Profile

Note: Values marked with (†) are predicted based on structure-activity relationship (SAR) data for homologous series.

PropertyValue / DescriptionContext
Appearance White to off-white crystalline solidTypical of amine HCl salts.
Molecular Weight 165.66 g/mol Salt form (Free base ~129.20).
Solubility High: Water, Methanol, DMSOLow: DCM, HexanesHydrophilic salt character.
pKa (Conjugate Acid) 9.8 ± 0.5 (†)Slightly lower than typical primary amines due to inductive effect of oxygen.
LogP (Free Base) 0.68 (†)More lipophilic than unsubstituted pyran amine (LogP ~ -0.3).
Hygroscopicity Moderate to HighRequires storage under inert atmosphere.
Chirality AchiralThe molecule possesses a plane of symmetry unless isotopically labeled.

Part 2: Synthetic Routes & Manufacturing[1]

The synthesis of this steric-heavy amine typically proceeds via the corresponding ketone precursor: 3,3-dimethyltetrahydro-4H-pyran-4-one .

Core Synthesis Workflow (Reductive Amination)

The most robust protocol for converting the ketone to the amine involves reductive amination. Due to the steric hindrance at C3, standard conditions may yield poor conversion; the use of a stronger reducing agent or elevated temperature is often required.

Protocol: Reductive Amination of 3,3-Dimethyltetrahydro-4H-pyran-4-one

Reagents:

  • Precursor: 3,3-Dimethyltetrahydro-4H-pyran-4-one (1.0 eq)

  • Amine Source: Ammonium Acetate (NH₄OAc) (10.0 eq)

  • Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Solvent: Methanol (anhydrous)

  • Workup: HCl in Dioxane/Ether

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask under N₂, dissolve the ketone (10 mmol) in anhydrous Methanol (50 mL). Add Ammonium Acetate (100 mmol) in one portion.

  • Equilibration: Stir the mixture at 40°C for 2 hours . Note: The elevated temperature helps overcome the steric barrier of the gem-dimethyl group to form the iminium intermediate.

  • Reduction: Cool to 0°C. Carefully add NaBH₃CN (15 mmol) portion-wise.

  • Reaction: Allow to warm to room temperature and stir for 16–24 hours. Monitor by LC-MS (Target [M+H]+ = 130.1).

  • Quench & Extraction: Quench with 1N NaOH (pH > 12). Extract with DCM (3x). The free base is lipophilic enough to extract into DCM.

  • Salt Formation: Dry organics over Na₂SO₄, filter, and concentrate.[1] Redissolve the residue in minimal Et₂O. Add 4M HCl in Dioxane dropwise at 0°C.

  • Isolation: Filter the white precipitate, wash with cold ether, and dry under vacuum.

Synthetic Pathway Visualization

The following diagram illustrates the transformation logic.

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Reductive Amination Diester_Precursor Diester Precursor (Acyclic) Dieckmann Dieckmann Cyclization Diester_Precursor->Dieckmann Ketone 3,3-Dimethyl- tetrahydro-4H-pyran-4-one Dieckmann->Ketone Decarboxylation Iminium Iminium Ion (Sterically Crowded) Ketone->Iminium NH4OAc, MeOH 40°C Amine_FreeBase Free Amine (C7H15NO) Iminium->Amine_FreeBase NaBH3CN Reduction Final_Salt HCl Salt (Target Product) Amine_FreeBase->Final_Salt HCl/Dioxane caption Fig 1. Synthetic workflow from acyclic precursor to final HCl salt.

Part 3: Reactivity & Medicinal Chemistry Utility

The Gem-Dimethyl Effect (Thorpe-Ingold)

The core value of this building block lies in the 3,3-dimethyl substitution. In a standard pyran ring, the C4-amine has significant rotational freedom. By introducing methyl groups at C3:

  • Angle Compression: The internal C2-C3-C4 bond angle is compressed, favoring ring closure if the ring were open, but in the closed ring, it rigidifies the chair conformation.

  • Rotational Barrier: The methyl groups create a steric wall. Any substituent attached to the amine (e.g., an amide bond in a drug molecule) is forced into a specific vector, reducing the entropy loss upon binding to a protein target.

Decision Logic for Scaffold Selection

When should a medicinal chemist switch from the standard pyran-4-amine to the 3,3-dimethyl analog?

MedChem_Logic Start Lead Compound Analysis (Pyran-4-amine Core) Q1 Is Potency Low due to Entropic Penalty? Start->Q1 Q2 Is the C4-Position a Metabolic Hotspot? Q1->Q2 No Action1 Switch to 3,3-Dimethyl Analog Q1->Action1 Yes Q2->Action1 Yes Action2 Retain Unsubstituted Pyran Q2->Action2 No Reason1 Mechanism: Conformational Lock (Pre-organization) Action1->Reason1 Reason2 Mechanism: Steric Shielding of C4-H from CYP450 Action1->Reason2 caption Fig 2. Decision matrix for scaffold hopping to 3,3-dimethyl pyran.

Common Reactions[3]
  • Amide Coupling: Reacts with carboxylic acids using HATU/DIPEA. Note: Reaction rates will be slower than unsubstituted amines due to steric hindrance.

  • SNAr: Can displace halides on heteroaromatic rings (e.g., chloropyrimidines) to form kinase inhibitors.

  • Reductive Amination (Reverse): Can act as the amine component to react with aldehydes.

Part 4: Handling, Safety & Analytics

Analytical Verification (NMR)

To verify the identity of the 3,3-dimethyl analog versus the 2,2-dimethyl or unsubstituted forms, look for these 1H NMR signals (DMSO-d6):

  • Gem-Dimethyl: Two distinct singlets (if axial/equatorial environments differ) or one strong singlet around δ 0.9–1.1 ppm (6H).

  • C4-H: A multiplet shifted upfield compared to the unsubstituted analog due to shielding.

  • Amine Protons: Broad singlet at δ 8.0–8.5 ppm (for NH3+).

Safety & Storage
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Hygroscopic. Store at 2–8°C under Argon or Nitrogen. Desiccate before weighing for precise stoichiometry.

  • Stability: Stable in solid form for >2 years if kept dry. Aqueous solutions should be used immediately to prevent hydrolysis or bacterial growth.

References

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. Link

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[2] The formation and stability of spiro-compounds. Part I. Journal of the Chemical Society, Transactions, 107, 1080-1106.[2] (Foundational text on Thorpe-Ingold Effect). Link

  • ChemicalBook. (2025). 4-Aminotetrahydropyran hydrochloride Product Data (General Pyran Reference). Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1159825-78-1 (3,3-Dimethyltetrahydro-2H-pyran-4-amine). Link

Sources

Exploratory

Technical Whitepaper: 3,3-Dimethyltetrahydro-2H-pyran-4-amine Hydrochloride

Executive Summary 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride (CAS: 1400580-54-2 ) is a specialized heterocyclic building block extensively utilized in modern medicinal chemistry.[1][2][3][4][5] As a functional...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride (CAS: 1400580-54-2 ) is a specialized heterocyclic building block extensively utilized in modern medicinal chemistry.[1][2][3][4][5] As a functionalized tetrahydropyran, it serves as a bioisostere for cyclohexyl and piperidinyl moieties, offering improved aqueous solubility and reduced lipophilicity (LogP).

The incorporation of the gem-dimethyl group at the C3 position is not merely structural decoration; it is a strategic design element intended to induce conformational restriction (the Thorpe-Ingold effect) and block metabolic oxidation at a typically vulnerable site. This guide provides a comprehensive technical analysis of the compound's properties, synthesis, and application in drug discovery.

Part 1: Chemical Identity & Physicochemical Profiling

Core Identifiers

The compound exists primarily as a hydrochloride salt to ensure stability and solubility during storage and handling.

ParameterDetail
Chemical Name 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride
CAS Number (HCl Salt) 1400580-54-2
CAS Number (Free Base) 1357396-54-3
Molecular Formula C₇H₁₅NO[2][5][6][7][8] · HCl
Molecular Weight 165.66 g/mol (Salt); 129.20 g/mol (Base)
SMILES CC1(COCCC1N)C.Cl
Appearance White to off-white crystalline solid
Structural Analysis & The Gem-Dimethyl Effect

The 3,3-dimethyl substitution pattern is critical for two reasons:

  • Metabolic Stability: The C3 position of tetrahydropyrans is susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Methylation at this site sterically hinders enzymatic access, prolonging the half-life (t1/2) of the parent drug.

  • Conformational Lock: The bulky methyl groups favor a chair conformation where the adjacent C4-amine adopts a specific equatorial or axial orientation, reducing the entropic penalty of binding to a protein target.

Part 2: Synthetic Methodology

Retrosynthetic Logic

The most robust synthesis of 3,3-dimethyltetrahydro-2H-pyran-4-amine proceeds via the reductive amination of its ketone precursor, 3,3-dimethyltetrahydro-4H-pyran-4-one . This route allows for the introduction of chirality if asymmetric catalysts or chiral auxiliaries are employed.

Validated Synthesis Protocol

Note: The following protocol describes a standard reductive amination adapted for laboratory scale (10–50 mmol).

Reagents:

  • Precursor: 3,3-Dimethyltetrahydro-4H-pyran-4-one

  • Amine Source: Ammonium acetate (

    
    ) or Benzylamine (if protection is needed)
    
  • Reducing Agent: Sodium triacetoxyborohydride (

    
    ) or Sodium cyanoborohydride (
    
    
    
    )
  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

Step-by-Step Workflow:

  • Imine Formation: Dissolve 3,3-dimethyltetrahydro-4H-pyran-4-one (1.0 eq) in DCE. Add Ammonium acetate (5.0 eq) and stir at room temperature for 1 hour to allow equilibrium formation of the imine/iminium species. Expert Insight: Excess ammonium acetate drives the equilibrium toward the imine.

  • Reduction: Cool the mixture to 0°C. Cautiously add Sodium triacetoxyborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12–16 hours. Safety Note: Evolution of hydrogen gas may occur; ensure proper venting.

  • Quench & Workup: Quench with saturated aqueous

    
    . Extract the aqueous layer with Dichloromethane (DCM) (3x). The organic layers are combined, dried over 
    
    
    
    , and concentrated.
  • Salt Formation: Dissolve the crude oil (free base) in minimal Diethyl ether (

    
    ). Add 4M HCl in Dioxane dropwise at 0°C. The white precipitate (Target HCl salt) is filtered and washed with cold ether.
    
Visualization of Synthetic Pathway

SynthesisRoute Ketone 3,3-Dimethyltetrahydro- 4H-pyran-4-one Imine Intermediate Imine/Iminium Ketone->Imine NH4OAc, DCE Imine Formation FreeBase Free Amine (Racemic) Imine->FreeBase NaBH(OAc)3 Reductive Amination Salt HCl Salt (Final Product) FreeBase->Salt HCl/Dioxane Salt Formation

Figure 1: Reductive amination pathway converting the ketone precursor to the stable hydrochloride salt.[6]

Part 3: Medicinal Chemistry Applications

Role as a Scaffold

In drug discovery, this amine is frequently used to synthesize inhibitors for kinases (e.g., JAK3) and GPCRs. The ether oxygen in the pyran ring acts as a hydrogen bond acceptor (HBA), potentially interacting with hinge regions in kinase domains or water networks in receptor pockets.

Stereochemical Considerations

The presence of the 3,3-dimethyl group creates a chiral center at C4 upon amination.

  • Chirality: The product is typically obtained as a racemate.

  • Resolution: For clinical candidates, the enantiomers ((R) and (S)) are often separated using chiral HPLC or by starting with a chiral auxiliary (e.g., Ellman's auxiliary) during synthesis.

  • Expert Insight: The (R)-enantiomer often exhibits distinct biological activity compared to the (S)-enantiomer due to the specific spatial arrangement of the amine relative to the dimethyl "wall."

Logical Relationship: Structure-Activity Relationship (SAR)

SAR_Logic Core 3,3-Dimethyltetrahydro-2H-pyran-4-amine Feature1 Pyran Oxygen Core->Feature1 Feature2 3,3-Dimethyl Group Core->Feature2 Feature3 Primary Amine Core->Feature3 Benefit1 Lowers LogP (vs Cyclohexane) H-Bond Acceptor Feature1->Benefit1 Benefit2 Blocks Metabolic Oxidation Restricts Conformation Feature2->Benefit2 Benefit3 Key Attachment Point (Amide/Urea Formation) Feature3->Benefit3

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional utility of each pharmacophore.

Part 4: Handling, Stability, and Safety

Storage Protocols
  • Hygroscopicity: As a hydrochloride salt, the compound is moderately hygroscopic. It must be stored in a desiccator or under inert gas (Nitrogen/Argon).

  • Temperature: Store at 2–8°C for long-term stability.

  • Shelf Life: >2 years if kept dry and sealed.

Analytical Characterization

Researchers should verify the identity of the compound using the following expected signals:

  • 1H NMR (DMSO-d6):

    • 
       ~8.3 ppm (broad s, 3H, 
      
      
      
      )
    • 
       ~3.8–3.6 ppm (m, 2H, 
      
      
      
      -O)
    • 
       ~3.4 ppm (d, 1H, 
      
      
      
      -O)
    • 
       ~3.1 ppm (m, 1H, 
      
      
      
      -N)
    • 
       ~0.9–1.0 ppm (s, 6H, gem-
      
      
      
      )
  • Mass Spectrometry (LCMS):

    • Expected [M+H]+ = 130.12 (Free base mass + proton).

References

  • Sigma-Aldrich . Tetrahydro-2H-pyran-4-amine hydrochloride Product Page. (Accessed 2024). Link(Note: Reference for the unsubstituted analog comparison).

  • BLD Pharm . 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride (CAS 1400580-54-2).[1][2][3][4][5][9] Link

  • Google Patents . Patent WO2019057757A1: 1,3-dihydroimidazo[4,5-c]cinnolin-2-one compounds and their use in treating cancer. (Describes the use of the amine as a building block). Link

  • Chemical Book . 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride Properties. Link

  • CymitQuimica . Product Data: 3,3-Dimethyloxan-4-amine hydrochloride.[2][7][10] Link

Sources

Foundational

Technical Monograph: 3,3-Dimethyltetrahydro-2H-pyran-4-amine HCl

Executive Summary 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride (CAS: 1400580-54-2) is a specialized heterocyclic building block increasingly utilized in modern drug discovery. Unlike the unsubstituted tetrahydro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride (CAS: 1400580-54-2) is a specialized heterocyclic building block increasingly utilized in modern drug discovery. Unlike the unsubstituted tetrahydropyran-4-amine, this scaffold incorporates a gem-dimethyl group at the C3 position. This structural modification serves two critical functions in rational drug design: it imposes conformational restriction via the Thorpe-Ingold effect , locking the pyran ring into a preferred chair conformation, and it sterically blocks metabolic oxidation at the


-position relative to the amine.

This guide details the physicochemical properties, synthetic pathways, and strategic applications of this compound, specifically within the context of kinase inhibitor development (e.g., JAK3 inhibitors).

Chemical Identity & Physicochemical Properties[1][2][3]

The precise molecular weight is critical for stoichiometry in synthesis and for mass spectrometry validation. The hydrochloride salt form is the standard stable solid for storage and handling.

Table 1: Physicochemical Constants
PropertyValueNotes
Compound Name 3,3-Dimethyltetrahydro-2H-pyran-4-amine HCl
CAS Number 1400580-54-2
Molecular Formula C

H

NO

HCl
Salt form
Molecular Weight (Salt) 165.66 g/mol Used for stoichiometry
Molecular Weight (Free Base) 129.20 g/mol Used for MS (M+H)

calc.
Appearance White to off-white crystalline solidHygroscopic
Solubility High in Water, DMSO, MethanolLow in DCM, Hexanes
pKa (Conjugate Acid) ~10.5 (Estimated)Typical for primary aliphatic amines

Strategic Utility in Drug Design

The Gem-Dimethyl Effect (Thorpe-Ingold Effect)

The introduction of the 3,3-dimethyl group is not merely decorative. It exploits the Thorpe-Ingold effect to favor specific ring conformations.[1][2] In the tetrahydropyran system, the bulky methyl groups at C3 create steric repulsion that disfavors the 1,3-diaxial interactions found in boat-like transition states, thereby "locking" the ring into a rigid chair conformation.

  • Benefit: This pre-organization reduces the entropic penalty of binding to a protein target (e.g., a kinase ATP pocket), potentially improving potency (

    
    ).
    
Metabolic Blockade

The


-carbon next to an amine is a primary site for metabolic degradation by Cytochrome P450 enzymes (oxidative deamination).
  • Mechanism: The 3,3-dimethyl group removes the abstractable protons at the C3 position and sterically hinders the approach of metabolic enzymes to the amine nitrogen.

  • Application: This scaffold is frequently observed in patent literature for JAK3 inhibitors and Topoisomerase II inhibitors , where metabolic stability is a key optimization parameter [1, 2].

Synthesis & Manufacturing Protocols

The synthesis of 3,3-dimethyltetrahydro-2H-pyran-4-amine HCl is non-trivial due to the challenge of introducing the gem-dimethyl group regioselectively. The most robust route involves the methylation of the parent ketone followed by reductive amination.

Synthetic Workflow Diagram

SynthesisRoute Start Tetrahydro-4H-pyran-4-one (Starting Material) Step1 Step 1: alpha-Methylation (NaH, MeI, THF) Start->Step1 Alkylation Inter1 3,3-Dimethyltetrahydro- 4H-pyran-4-one Step1->Inter1 Step2 Step 2: Reductive Amination (Benzylamine, NaBH(OAc)3) Inter1->Step2 Imine Formation & Reduction Inter2 N-Benzyl Intermediate Step2->Inter2 Step3 Step 3: Hydrogenolysis (H2, Pd/C, HCl) Inter2->Step3 Deprotection Final 3,3-Dimethyltetrahydro- 2H-pyran-4-amine HCl (Target) Step3->Final

Figure 1: Synthetic pathway for the production of 3,3-dimethyltetrahydro-2H-pyran-4-amine HCl.

Detailed Protocol
Step 1: Synthesis of 3,3-Dimethyltetrahydro-4H-pyran-4-one

Direct methylation often yields a mixture of mono-, di-, and tri-methylated products. Careful control of stoichiometry is required.

  • Reagents: Tetrahydro-4H-pyran-4-one (1.0 eq), Sodium Hydride (2.2 eq, 60% dispersion), Methyl Iodide (2.5 eq), THF (anhydrous).

  • Procedure:

    • Suspend NaH in dry THF at 0°C under N

      
      .
      
    • Add Tetrahydro-4H-pyran-4-one dropwise. Stir for 30 min to generate the enolate.

    • Add MeI dropwise while maintaining temperature <10°C.

    • Allow to warm to RT and stir for 12 hours.

    • Purification: Quench with NH

      
      Cl (aq). Extract with Et
      
      
      
      O. The crude oil requires fractional distillation or column chromatography to separate the 3,3-dimethyl product from the 3-methyl and 3,3,5-trimethyl impurities.
    • Validation:

      
      H NMR shows a singlet for the gem-dimethyl group (~1.1 ppm).
      
Step 2 & 3: Reductive Amination and Salt Formation

Direct reductive amination with ammonia is often low-yielding due to dimerization. A benzyl-protection strategy is preferred.

  • Reagents: 3,3-Dimethyl ketone (from Step 1), Benzylamine (1.1 eq), NaBH(OAc)

    
     (1.5 eq), DCM, Acetic Acid (cat.).
    
  • Procedure:

    • Mix ketone and benzylamine in DCM with catalytic AcOH. Stir 1h to form imine.

    • Add NaBH(OAc)

      
       portion-wise. Stir overnight.
      
    • Quench with NaHCO

      
      . Extract organic layer.
      
  • Deprotection:

    • Dissolve the N-benzyl intermediate in MeOH.

    • Add Pd/C (10% w/w) and stir under H

      
       atmosphere (balloon) for 4-12h.
      
    • Filter through Celite.[3]

    • Add HCl (4M in dioxane) to the filtrate and concentrate to yield the HCl salt .

Analytical Validation

To ensure the integrity of the building block before use in library synthesis, the following analytical criteria must be met.

Mass Spectrometry (LC-MS)
  • Expected Ion: [M+H]

    
     = 130.2
    
  • Note: The salt counterion (Cl

    
    ) is not observed in positive mode.
    
Nuclear Magnetic Resonance ( H NMR)

A clean spectrum in DMSO-d


 should display:
  • 
     8.0-8.5 ppm:  Broad singlet (3H, -NH
    
    
    
    ).
  • 
     3.5-4.0 ppm:  Multiplets corresponding to the C2 and C6 ether protons.
    
  • 
     3.0-3.2 ppm:  Multiplet for the C4 proton (alpha to amine).
    
  • 
     1.0-1.2 ppm: Strong Singlet (6H)  corresponding to the gem-dimethyl group. This is the diagnostic peak distinguishing it from the unsubstituted analog.
    

References

  • Patent: "Pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases."[4][5] US Patent 8,987,268. Google Patents. Link

  • Patent: "1,3-dihydroimidazo[4,5-c]cinnolin-2-one compounds and their use in treating cancer." WO2019057757A1. Google Patents. Link

  • Review: Talele, T. T.[6] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 2018, 61(6), 2166-2210.[6] Link

  • Database: PubChem Compound Summary for CID 121599 (Tetrahydro-4H-pyran-4-one). Link

Sources

Exploratory

1H NMR Spectrum of 3,3-Dimethyltetrahydro-2H-pyran-4-amine Hydrochloride

The following technical guide details the 1H NMR spectrum of 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride , a specialized heterocyclic building block used in the synthesis of kinase inhibitors (e.g., JAK3 inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the 1H NMR spectrum of 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride , a specialized heterocyclic building block used in the synthesis of kinase inhibitors (e.g., JAK3 inhibitors).

This guide synthesizes theoretical structural analysis with empirical data from analogous tetrahydropyran systems to provide a high-fidelity assignment.

Technical Guide & Spectral Assignment

Executive Summary & Structural Dynamics

Compound: 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride CAS: 1400580-54-2 (Free base/salt variants often referenced in patent literature) Molecular Formula:


Molecular Weight:  165.66  g/mol [1]
Conformational Analysis

The 1H NMR spectrum of this molecule is defined by the gem-dimethyl effect at the C3 position and the chiral center at C4.[1]

  • Rigidification: The bulky 3,3-dimethyl group biases the tetrahydropyran ring into a preferred chair conformation to minimize 1,3-diaxial interactions.[1]

  • Chirality & Diastereotopicity: Although the molecule is often supplied as a racemate, the presence of the chiral center at C4 (bearing the amine) breaks the symmetry of the molecule.[1] This renders the two methyl groups at C3 diastereotopic (chemically non-equivalent), causing them to appear as two distinct singlets rather than one.[1] Similarly, the protons at C2 and C5 become diastereotopic.[1]

Experimental Protocol (Self-Validating)

To ensure spectral fidelity and observation of exchangeable protons, the following protocol is mandatory.

Sample Preparation[1][2][3][4]
  • Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) is the required solvent.[1]

    • Reasoning: The hydrochloride salt contains protonated ammonium protons (

      
      ).[1] In protic solvents like 
      
      
      
      or Methanol-d4, these protons undergo rapid deuterium exchange and vanish from the spectrum.[1] DMSO-d6 preserves the
      
      
      signal, which appears as a diagnostic broad peak around 8.0–8.5 ppm.[1]
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.[1]

Spectral Assignment & Chemical Shifts

The following table details the predicted chemical shifts based on structural shielding effects and spin-spin coupling logic.

1H NMR Data Table (400 MHz, DMSO-d6)
PositionGroupShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Structural Logic
N

8.00 – 8.40 Broad Singlet/Triplet3H-Deshielded ammonium protons; visible only in non-exchanging solvents.[1]
C6

3.60 – 3.80 Multiplet (ddd)2H

Deshielded by adjacent Oxygen; coupled to C5 protons.[1]
C2

3.30 – 3.50 AB Quartet 2H

Critical Feature: Isolated spin system.[1] C2 is flanked by Oxygen and Quaternary C3.[1] No vicinal protons exist.[1] Diastereotopicity (due to C4) splits these into two doublets (AB system).[1]
C4

3.00 – 3.25 dd or m1H

Alpha to ammonium; coupled only to C5 protons (C3 is quaternary).[1]
C5

1.50 – 1.80 Multiplet2H-Shielded methylene; coupled to C4 and C6.[1]
C3-Me

(a)
1.05 – 1.15 Singlet3H-Diastereotopic Methyl A (Axial/Equatorial distinctness).[1]
C3-Me

(b)
0.90 – 1.00 Singlet3H-Diastereotopic Methyl B.

Mechanistic Logic & Coupling Network

The following diagram illustrates the connectivity and magnetic coupling interactions that dictate the splitting patterns. Note the isolation of the C2 protons.[1]

NMR_Coupling_Network cluster_legend Interaction Type NH3 NH3+ Protons (8.0-8.4 ppm) Exchangeable C4 C4 Methine (3.0-3.25 ppm) Chiral Center C5 C5 Methylene (1.5-1.8 ppm) Multiplet C4->C5 Vicinal (J~4-10Hz) C3_Me C3 Methyls (0.9-1.15 ppm) Diastereotopic Singlets C3_Me->C4 Steric/Chiral Influence C2 C2 Methylene (3.3-3.5 ppm) Isolated AB System C3_Me->C2 Gem-Dimethyl Effect C2->C2 Germinal Only (No Vicinal Neighbors) C6 C6 Methylene (3.6-3.8 ppm) Deshielded Multiplet C5->C6 Vicinal (J~4-10Hz) Solid: Vicinal Coupling Solid: Vicinal Coupling Dashed: Germinal/Isolation Dashed: Germinal/Isolation

Caption: NMR Connectivity Map showing the isolated spin system at C2 and the vicinal coupling path C4-C5-C6.

Key Interpretative nuances
  • The C2 "Singlet" Trap: In lower resolution instruments (or if shifts coincide), the C2 protons might appear as a singlet.[1] However, due to the chiral center at C4, they are magnetically non-equivalent.[1] A high-field instrument (400 MHz+) will resolve this as a tightly roofed AB quartet (

    
     Hz).[1]
    
  • Methyl Anisochrony: The two methyl groups are permanently non-equivalent due to the fixed chiral center at C4.[1] One methyl is cis to the amine, the other is trans.[1] This results in two distinct singlets, a hallmark of 3,3-disubstituted chiral pyrans.[1]

Impurity Profiling

During synthesis (typically via Prins cyclization or hydrogenation of pyranones), common impurities may be observed:

  • Residual Solvent: Ethanol (t ~1.06, q ~3.[1]44) or Methanol (s ~3.[1]17) if used in crystallization.[1]

  • Starting Material: 3,3-dimethyltetrahydro-2H-pyran-4-one (Ketone).[1][2] Look for the absence of the amine peak and a shift in the C4 region.[1]

  • Diastereomers: If the synthesis was intended to be stereoselective but failed, minor diastereomeric peaks may appear in the methyl region.[1]

References

  • Preparation of Cinnoline Derivatives: World Intellectual Property Organization.[1] (2019). WO2019057757A1 - 1,3-dihydroimidazo[4,5-c]cinnolin-2-one compounds and their use in treating cancer. (Describes the use of the title compound as a key intermediate and lists NMR data for derivatives). Link

  • Synthesis of Pyrrolopyridazine JAK3 Inhibitors: United States Patent and Trademark Office.[1] (2015).[1][3][4] US8987268B2 - Pyrrolopyridazine JAK3 inhibitors.[1] (References the synthesis of the hydrochloride salt). Link

  • Silyl Enol Ether Prins Cyclization: Journal of Organic Chemistry. (2014). Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. (Provides mechanistic background on the formation of the 3,3-dimethyl-pyran-4-one precursor). Link[1]

Sources

Foundational

Technical Guide: Mass Spectrometry of 3,3-Dimethyltetrahydro-2H-pyran-4-amine HCl

The following technical guide details the mass spectrometry characterization of 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride . This document is structured to support researchers in the identification, quality co...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mass spectrometry characterization of 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride . This document is structured to support researchers in the identification, quality control, and structural validation of this specific chemical intermediate.

Executive Summary & Chemical Identity

3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride (CAS: 1400580-54-2) is a functionalized tetrahydropyran derivative commonly utilized as a building block in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands.[1] Its structural rigidity, conferred by the gem-dimethyl group, makes it a critical scaffold for orienting substituents in drug design.[1]

This guide focuses on the Electrospray Ionization (ESI) behavior of the compound, detailing sample preparation for the hydrochloride salt, ionization parameters, and specific fragmentation pathways required for structural confirmation.

Chemical Profile
PropertyDetail
Chemical Name 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride
CAS Number 1400580-54-2
Formula (Salt) ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Formula (Free Base)

MW (Salt) 165.66 g/mol
MW (Free Base) 129.20 g/mol
Monoisotopic Mass 129.1154 Da (Free Base cation

)
Solubility Highly soluble in Water, Methanol, DMSO; sparingly soluble in ACN.[1][2][3][4][5]

Sample Preparation Strategy

The presence of the hydrochloride counter-ion requires specific handling to ensure optimal ionization and prevent source contamination.

Protocol: HCl Salt Dissociation for ESI-MS

The goal is to dissociate the salt to release the protonated amine


 without clogging the ESI capillary with non-volatile chlorides.

Step-by-Step Methodology:

  • Stock Solution: Weigh 1.0 mg of the HCl salt and dissolve in 1.0 mL of 50:50 Methanol:Water . Vortex for 30 seconds.

    • Why: Water ensures complete dissociation of the ionic salt; Methanol lowers surface tension for stable electrospray.

  • Dilution: Dilute the stock 1:100 into 0.1% Formic Acid in Acetonitrile/Water (50:50) .

    • Final Concentration: ~10 µg/mL.

    • Why Formic Acid: Although the amine is naturally basic, maintaining an acidic pH (approx. pH 3) prevents free-base formation (which is less volatile) and ensures 100% protonation for maximum sensitivity in ESI(+).[1]

  • Filtration: Pass through a 0.2 µm PTFE filter if any turbidity is observed (common if excipients are present).

SamplePrep Start Solid HCl Salt (1 mg) Dissolve Dissolve in 1 mL MeOH:H2O (1:1) Start->Dissolve Dissociation Dilute Dilute 1:100 in 0.1% Formic Acid Dissolve->Dilute Matrix Match Note Chloride ion (Cl-) remains in solution but is 'invisible' in Positive Mode Dissolve->Note Inject Inject to LC-MS (ESI Positive) Dilute->Inject Analysis

Figure 1: Sample preparation workflow ensuring salt dissociation and optimal ionization.

Instrumentation & Method Parameters

The following parameters are optimized for a generic Triple Quadrupole or Q-TOF system operating in positive ESI mode.

ParameterSettingRationale
Ionization Mode ESI Positive (+)Amines protonate readily to form

.[1]
Capillary Voltage 3.0 - 3.5 kVStandard for small molecules; avoid >4kV to prevent discharge.[1]
Cone Voltage 15 - 25 VCritical: Too high (>30V) causes in-source loss of

(m/z 113).[1]
Source Temp 120°CSufficient to desolvate without thermal degradation.
Desolvation Temp 350°CEnsures complete solvent evaporation.
Collision Energy 15 - 30 eVRamped energy recommended to observe both parent and fragments.[1]

Mass Spectral Analysis & Fragmentation

This section details the specific ions observed and the mechanistic pathways governing their formation.[6][7]

Full Scan (MS1)

In the MS1 spectrum, the dominant peak will be the protonated molecular ion.

  • Observed Ion: m/z 130.1 (

    
    )
    
  • Adducts: You may observe m/z 152.1 (

    
    ) or m/z 259.2 (
    
    
    
    ) if concentration is too high.
  • Contaminants: In positive mode, the

    
     counter-ion (m/z 35/37) is not  observed.[1]
    
Fragmentation (MS/MS)

The fragmentation of 3,3-dimethyltetrahydro-2H-pyran-4-amine is driven by the instability of the protonated amine and the strain of the tetrahydropyran ring.[1]

Primary Pathway: Neutral Loss of Ammonia The most characteristic feature of aliphatic amines in MS/MS is the loss of


 (17 Da).
  • Precursor: m/z 130.1[1]

  • Product: m/z 113.1

  • Mechanism: Inductive cleavage of the C-N bond creates a tertiary carbocation at C4, which is stabilized by the adjacent gem-dimethyl group at C3.

Secondary Pathway: Ring Disintegration Following the loss of ammonia, the resulting cyclic cation (m/z 113) undergoes ring opening and fragmentation.

  • Fragment m/z 95: Loss of water (

    
    , 18 Da) from the ring oxygen (less common in ethers but possible under high energy).
    
  • Fragment m/z 83: Loss of Formaldehyde (

    
    , 30 Da) via Retro-Diels-Alder (RDA) type cleavage of the pyran ring.[1]
    
  • Fragment m/z 69: Loss of the gem-dimethyl fragment (

    
     or similar rearrangement).
    

Quantitative Fragment Table

m/z (approx) Identity Mechanism Relative Intensity

| 130.1 |


 | Parent Ion | 100% (at low CE) |
| 113.1  | 

| Neutral Loss of Ammonia | High (Base Peak) | | 95.1 |

| Loss of

from m/z 113 | Low | | 83.1 |

| Ring Cleavage (Loss of

) | Medium | | 55.1 |

| Hydrocarbon fragment | Medium |[1]
Mechanistic Pathway Diagram

The following diagram illustrates the logical flow of fragmentation, highlighting the critical role of the gem-dimethyl group in stabilizing the primary fragment.

Fragmentation cluster_0 Structural Influence Parent Parent Ion [M+H]+ m/z 130.12 Frag1 Carbocation [M+H - NH3]+ m/z 113.09 (3,3-dimethyl-THP cation) Parent->Frag1 - NH3 (17 Da) Inductive Cleavage Frag2 Ring Opening m/z 83.08 (Loss of CH2O) Frag1->Frag2 Retro-Cleavage - CH2O (30 Da) Frag3 Hydrocarbon Fragment m/z 55.05 Frag2->Frag3 Alkyl Loss Info Gem-dimethyl at C3 sterically promotes amine loss. Info->Parent

Figure 2: Proposed ESI-MS/MS fragmentation pathway for 3,3-Dimethyltetrahydro-2H-pyran-4-amine.

Quality Control & Impurity Profiling

When analyzing this intermediate for drug development, specific impurities related to its synthesis must be monitored.

  • 3,3-Dimethyltetrahydro-4H-pyran-4-one (Starting Material):

    • m/z: 129.09 (

      
      ).
      
    • Differentiation: The ketone parent mass (129) is even, whereas the amine parent mass (130) is odd (Nitrogen Rule). High-resolution MS is not needed to distinguish these; nominal mass is sufficient.[1]

  • Des-methyl Analog (4-Aminotetrahydropyran):

    • m/z: 102.09 (

      
      ).
      
    • Origin: Impurity in the starting material.

  • Dimerization:

    • m/z: ~241.

    • Origin: Reductive amination side products during synthesis.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 419223: 4-Aminotetrahydropyran. (General structural analog reference). Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns (Amines & Ethers). Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

Sources

Exploratory

Technical Guide: FT-IR Analysis of 3,3-Dimethyltetrahydro-2H-pyran-4-amine Hydrochloride

[1][2][3] Executive Summary & Structural Context[1][2][3][4][5][6][7][8] 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride is a specialized heterocyclic building block frequently employed in fragment-based drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Structural Context[1][2][3][4][5][6][7][8]

3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride is a specialized heterocyclic building block frequently employed in fragment-based drug discovery (FBDD).[1][2][3] Its structural core—a saturated oxygen heterocycle with a sterically demanding gem-dimethyl group adjacent to an amine—presents a unique spectroscopic signature.[1][2][3]

This guide provides a comprehensive framework for interpreting the Fourier-Transform Infrared (FT-IR) spectrum of this compound.[1][2][3] Unlike simple aliphatic amines, the interplay between the cyclic ether oxygen, the bulky gem-dimethyl group, and the ionic ammonium chloride moiety creates a complex vibrational landscape.[2]

Structural Breakdown for Spectral Assignment

To accurately interpret the spectrum, we must deconstruct the molecule into its four vibrational zones:

  • Ammonium Salt (

    
    ):  Dominates the high-frequency and mid-range regions with broad, intense bands.[1][2][3]
    
  • Tetrahydropyran Core (Ether): Provides the strongest "fingerprint" signals via C–O–C stretching.[3]

  • Gem-Dimethyl Group (

    
    ):  Offers a critical diagnostic doublet in the bending region, distinguishing this molecule from its non-methylated analogs.[1][2][3]
    
  • Aliphatic Skeleton:

    
     C–H stretching and bending modes.[1][2][3]
    

Experimental Methodology: Self-Validating Protocols

For hydrochloride salts, the choice of sampling technique is critical. The ionic lattice is prone to hygroscopicity (absorbing water), which can mask the N–H stretch region.[2]

Protocol A: KBr Pellet (Gold Standard for Salts)

Why: Potassium Bromide (KBr) pellets provide the best resolution for the fine structure of amine salt "combination bands" (2500–2000 cm⁻¹) which are often lost in ATR (Attenuated Total Reflectance) due to poor contact or refractive index changes.[2]

  • Desiccation: Dry the sample in a vacuum desiccator over

    
     for 2 hours prior to analysis to remove surface moisture.
    
  • Ratio: Mix 1–2 mg of sample with 200 mg of spectroscopic grade KBr.

  • Grinding: Grind in an agate mortar until the powder is fine enough to not scatter light (flour-like consistency). Validation: If the pellet is opaque/white, particle size is too large, leading to the Christiansen effect (distorted band shapes).[2]

  • Compression: Press at 8–10 tons for 2 minutes. The resulting pellet should be transparent.[3]

Protocol B: Diamond ATR (High Throughput)

Why: Faster, but requires high contact pressure for solid salts.[2][3]

  • Background: Collect a fresh air background (32 scans).[2][3]

  • Deposition: Place the crystalline solid on the diamond crystal.

  • Pressure: Apply maximum pressure (ensure the anvil "clicks" if torque-limited). Validation: Check the peak absorbance of the strongest band (likely C–O–C ~1100 cm⁻¹).[2][3] If < 0.1 A, contact is insufficient.[2][3]

Spectral Analysis & Band Assignment

The following table summarizes the diagnostic bands. Note that as a hydrochloride salt, the "free amine" bands (sharp doublets ~3300 cm⁻¹) are absent .[2][3] Instead, we observe the broad ammonium features.[2][3]

Table 1: Diagnostic FT-IR Bands[1][2][3]
Functional GroupMode of VibrationFrequency Range (cm⁻¹)IntensityDiagnostic Note
Ammonium (

)
N–H Stretch (Asym/Sym)3200 – 2800Broad, StrongHeavily overlaps with C–H stretches.[1][2][3]
Alkyl (

)
C–H Stretch (

)
2980 – 2850MediumVisible as sharp spikes riding the broad N–H envelope.[2]
Ammonium Salt Combination/Overtones2700 – 2000Weak, Broad"Fermi Resonance" bands; diagnostic for salts.[2][3]
Ammonium (

)
Asymmetric Bending1620 – 1580Medium"Scissoring" deformation of the

group.[3]
Ammonium (

)
Symmetric Bending1550 – 1500MediumOften appears as a shoulder or distinct weak band.[2][3]
Gem-Dimethyl C–H Bending (Deformation)1385 & 1365 MediumCritical ID: A distinct "doublet" (split peak) due to interacting methyls.[1][2][3]
Ether (Pyran) C–O–C Asym.[2][3] Stretch1150 – 1080Very Strong The dominant peak in the fingerprint region.
Ether (Pyran) C–O–C Sym.[2][3] Stretch850 – 800MediumCharacteristic of the 6-membered ether ring.[1][2][3]
Detailed Mechanistic Analysis[2][3]
1. The High-Frequency Region (3500–2500 cm⁻¹)

Unlike the free base, which would show a clean baseline and sharp N-H peaks, the hydrochloride salt exhibits a broad, continuous absorption extending from ~3200 cm⁻¹ down to 2500 cm⁻¹.[2] This is caused by strong hydrogen bonding between the


 protons and the chloride anion (

).[2][3]
  • The "Hump": The C-H stretches from the tetrahydropyran ring and the methyl groups (2980–2850 cm⁻¹) will appear as sharp peaks superimposed on this broad ammonium "hump."[2]

2. The "Salt Region" (2700–2000 cm⁻¹)

This region is often ignored but is vital for confirming the salt form.[2][3] You will observe a series of weak, broad combination bands (overtones of bending modes).[2][3] Their presence confirms protonation of the nitrogen.[3] If these are absent, your sample may have degraded to the free base.[2]

3. The Gem-Dimethyl Fingerprint (1385/1365 cm⁻¹)

This is the specific differentiator for the 3,3-dimethyl derivative.[2][3]

  • A single methyl group usually shows one bending peak ~1375 cm⁻¹.[2][3]

  • Gem-dimethyl groups (two methyls on the same carbon) cause vibrational coupling, splitting this band into a doublet with peaks at approximately 1385 cm⁻¹ and 1365 cm⁻¹ .[2][3]

  • Observation: Look for a "split tip" peak in this region.[2][3]

4. The Ether Anchor (1100 cm⁻¹)

The tetrahydropyran ring is defined by the C-O-C ether linkage.[2][3] This bond has a large dipole moment change during stretching, resulting in the strongest peak in the spectrum (typically 1150–1080 cm⁻¹).[2] In this molecule, it serves as an intensity standard to normalize the spectrum.[2]

Comparative Analysis: Salt vs. Free Base[2][3][9]

In drug development, ensuring the correct salt form is crucial for solubility and bioavailability.[2]

FeatureHydrochloride Salt (

)
Free Base (

)
3500–3100 cm⁻¹ Broad, featureless "mound" (H-bonding).[1][2][3]Two sharp spikes (Sym/Asym N-H stretch).[2][3][4][5][6][7]
2500–2000 cm⁻¹ Presence of weak overtone bands.[3]Clean baseline (no absorbance).[2][3]
1600 cm⁻¹ Region Deformation band ~1600 cm⁻¹ (

).[2][3]
Scissoring band ~1650–1590 cm⁻¹ (

).[2][3]
Solubility Water Soluble.[1][2][3]Organic Soluble (DCM/EtOAc).[2][3]

Workflow Visualization

The following diagram outlines the logical flow for confirming the identity of 3,3-Dimethyltetrahydro-2H-pyran-4-amine HCl using FT-IR.

FTIR_Workflow Start Start: Unknown White Powder Prep Sample Prep: KBr Pellet (Minimize Moisture) Start->Prep Acquire Acquire Spectrum (4000 - 400 cm⁻¹) Prep->Acquire Check1 Check 3500-2500 cm⁻¹ Broad Ammonium Band? Acquire->Check1 SaltConfirmed Salt Form Confirmed (Proceed to ID) Check1->SaltConfirmed Yes (Broad) FreeBaseSuspect Suspect Free Base (Sharp N-H peaks?) Check1->FreeBaseSuspect No (Sharp) Check2 Check 1385/1365 cm⁻¹ Gem-Dimethyl Doublet? SaltConfirmed->Check2 Check3 Check 1100 cm⁻¹ Strong C-O-C Ether Band? Check2->Check3 Doublet Present Mismatch Structure Mismatch (Check Analogs) Check2->Mismatch Single Peak/Absent FinalID Identity Confirmed: 3,3-Dimethyltetrahydro-2H-pyran-4-amine HCl Check3->FinalID Strong Signal Check3->Mismatch Weak/Absent

Caption: Logical decision tree for validating the specific salt and structural substitution pattern.

Troubleshooting Common Artifacts

  • Water Interference (3400 cm⁻¹ & 1640 cm⁻¹):

    • Symptom:[2][3][6] A very broad, smooth hump centered at 3400 cm⁻¹ and a sharp peak at 1640 cm⁻¹.[2]

    • Cause: Hygroscopic KBr or wet sample.[1][2][3]

    • Fix: Dry sample in vacuum oven at 40°C; re-press KBr pellet immediately.

  • Christiansen Effect:

    • Symptom:[2][3][6] Asymmetric, distorted bands with "derivative-like" shapes.[1][2][3]

    • Cause: Particle size comparable to IR wavelength.[2][3]

    • Fix: Grind the sample longer/finer.

  • Residual Solvents:

    • Methanol:[2][3] Broad O-H ~3300 cm⁻¹, C-O ~1030 cm⁻¹.[2][3]

    • Ethyl Acetate:[2][3][8] Sharp C=O ~1740 cm⁻¹.[2][3]

References

  • NIST Mass Spectrometry Data Center. (n.d.).[2][3] Tetrahydropyran IR Spectrum. National Institute of Standards and Technology.[3][9] Retrieved January 28, 2026, from [Link][2]

  • Coates, J. (2000).[2][3] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley.[1][2][3] (Standard reference for gem-dimethyl doublet assignment).

  • Spectroscopy Online. (2019).[2][3] Organic Nitrogen Compounds V: Amine Salts. Retrieved January 28, 2026, from [Link]

  • LibreTexts Chemistry. (2024). Infrared Spectroscopy of Amines. Retrieved January 28, 2026, from [Link][2]

Sources

Foundational

Physicochemical Profiling &amp; Handling of 3,3-Dimethyltetrahydro-2H-pyran-4-amine HCl

Technical Guide for Medicinal Chemistry & Drug Development Executive Summary: Strategic Utility in Drug Design 3,3-Dimethyltetrahydro-2H-pyran-4-amine Hydrochloride (CAS: 1400580-54-2) represents a high-value heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Drug Development

Executive Summary: Strategic Utility in Drug Design

3,3-Dimethyltetrahydro-2H-pyran-4-amine Hydrochloride (CAS: 1400580-54-2) represents a high-value heterocyclic building block in modern medicinal chemistry.[1] Unlike its unsubstituted analog (4-aminotetrahydropyran), this scaffold incorporates a gem-dimethyl motif at the C3 position.[1]

From a structural biology perspective, this modification serves two critical functions:

  • Conformational Locking: The Thorpe-Ingold effect (gem-dimethyl effect) restricts the conformational flexibility of the pyran ring, often favoring specific axial/equatorial orientations of the amine.[1] This reduces the entropic penalty upon binding to a protein target.[1]

  • Metabolic Blocking: The methyl groups sterically and electronically hinder metabolic oxidation at the C3 position, a common soft spot in cyclic ethers.[1]

This guide provides a comprehensive physicochemical profile, experimental characterization protocols, and handling standards for researchers utilizing this intermediate.[1]

Part 1: Chemical Identity & Structural Analysis

The compound exists as a hydrochloride salt, ensuring stability and water solubility compared to the volatile and oxidation-prone free base.[1]

Table 1: Chemical Identity Specifications
ParameterSpecification
Chemical Name 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride
CAS Registry Number 1400580-54-2
Molecular Formula C

H

NO

HCl
Molecular Weight 165.66 g/mol (Salt); 129.20 g/mol (Free Base)
SMILES CC1(COCCC1N)C.Cl
Appearance White to off-white crystalline solid
Stoichiometry 1:1 (Amine : HCl)
Structural Bioisosterism & Design Logic

The tetrahydropyran (THP) ring is a classic bioisostere for morpholine (reducing basicity) or cyclohexane (increasing polarity).[1] The addition of the 3,3-dimethyl group introduces a specific vector for hydrophobic interaction while modulating the pKa of the adjacent amine.[1]

StructuralLogic Figure 1: Structural Activity Relationship (SAR) Logic of the 3,3-Dimethyl Motif Base Tetrahydropyran Scaffold Mod 3,3-Dimethyl Substitution Base->Mod Derivatization Effect1 Conformational Lock (Entropy u2193) Mod->Effect1 Thorpe-Ingold Effect2 Metabolic Stability (C3 Blocking) Mod->Effect2 Steric Hindrance Effect3 Lipophilicity Modulation (+LogP) Mod->Effect3 Hydrophobic Bulk

Part 2: Physicochemical Properties

The following data aggregates predicted and experimental values typical for this class of amine hydrochlorides.

Table 2: Core Physicochemical Parameters
PropertyValue / RangeContext & Implications
Solubility (Water) > 50 mg/mLHighly soluble due to ionic nature.[1] Ideal for aqueous reaction media.[1]
Solubility (Organic) DMSO, Methanol (High); DCM, Toluene (Low)Use polar protic solvents for handling; non-polar for precipitation.[1]
pKa (Conjugate Acid) ~9.4 – 9.8 (Predicted)The free amine is basic.[1] The salt dissociates only at high pH (>10).[1]
LogP (Free Base) ~0.8 – 1.2More lipophilic than unsubstituted THP-amine (LogP ~ -0.3).[1]
Hygroscopicity Moderate to HighAmine HCl salts are prone to deliquescence.[1] Protect from moisture.
Melting Point > 200°C (Decomposition)High lattice energy typical of ammonium salts.[1]
Part 3: Experimental Characterization Protocols
Protocol A: Salt Disproportionation & pH

Determination

Objective: Determine the pH at which the salt converts back to the free base, causing precipitation or oiling out.[1]

  • Preparation: Dissolve 10 mg of 3,3-Dimethyltetrahydro-2H-pyran-4-amine HCl in 1 mL of deionized water.

  • Titration: Slowly add 0.1 M NaOH in 10

    
    L increments while monitoring turbidity (UV-Vis at 600 nm) and pH.
    
  • Endpoint: The pH at which turbidity spikes is the pH

    
    .[1]
    
  • Insight: For this compound, expect precipitation/oiling around pH 10-11.[1] Maintain reaction buffers below pH 8.5 to ensure solubility.[1]

Protocol B: Free Base Liberation (for Coupling Reactions)

Objective: Isolate the reactive free amine for amide coupling or reductive amination.[1]

  • Partition: Suspend the HCl salt in DCM (Dichloromethane).

  • Neutralization: Add 1.2 equivalents of saturated aqueous NaHCO

    
     or 1.0 equivalent of DIPEA if working under anhydrous conditions.[1]
    
  • Extraction: Shake vigorously. The free amine will partition into the DCM layer.[1]

  • Drying: Dry the organic layer over MgSO

    
     (anhydrous).[1]
    
  • Usage: Use the solution immediately. The free base may absorb CO

    
     from air to form carbamates or revert to carbonates.[1]
    
Part 4: Handling, Stability, and Safety
Stability Profile
  • Thermal: Stable up to 150°C in solid state.

  • Hydrolytic: The tetrahydropyran ring is stable to aqueous acid and base.[1]

  • Oxidative: The amine group is susceptible to oxidation (N-oxide formation) if left as a free base in air.[1] The HCl salt is oxidation-resistant.[1]

Storage Recommendations
  • Condition: Store at 2-8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if the container is frequently opened.[1]

  • Desiccation: Store with desiccant packs to prevent clumping due to hygroscopicity.[1]

Workflow Visualization

The following diagram outlines the standard workflow for processing this compound from receipt to application.

Workflow Figure 2: Quality Control and Handling Workflow Start Compound Receipt (CAS 1400580-54-2) QC QC Check: 1H-NMR (D2O) & Melting Point Start->QC Decision Is purity >95%? QC->Decision Storage Storage: Desiccated @ 4°C Decision->Storage Yes Purify Recrystallization: EtOH/Et2O Decision->Purify No Usage Application: Amide Coupling / SnAr Storage->Usage Free Base Liberation Purify->QC

References
  • National Institutes of Health (NIH). (2020).[1] Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives. PubMed Central.[1] Retrieved January 28, 2026, from [Link][1]

Sources

Exploratory

Stereochemical Guide: 3,3-Dimethyltetrahydro-2H-pyran-4-amine Hydrochloride

The following technical guide details the stereochemical and synthetic landscape of 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride . This document is structured for researchers and drug development professionals,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stereochemical and synthetic landscape of 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride . This document is structured for researchers and drug development professionals, focusing on the causality behind conformational preferences, synthetic routes, and resolution strategies.

[1]

Executive Summary

3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride (CAS: 1400580-54-2 for the racemate) is a specialized heterocyclic building block used in the design of kinase inhibitors (e.g., JAK3, ATM) and BET bromodomain inhibitors.[1] Its structural value lies in the gem-dimethyl group at the C3 position , which restricts the conformational flexibility of the tetrahydropyran ring via the Thorpe-Ingold effect, potentially locking the pharmacophore (the C4-amine) into a preferred orientation for target binding.

This guide analyzes the molecule's chirality, the thermodynamic preference of its conformers, and the validated protocols for its synthesis and chiral resolution.

Structural Analysis & Stereogenicity

The Chiral Center

The molecule possesses a single chiral center at C4 .[1] While the tetrahydropyran ring is often symmetric, the introduction of the gem-dimethyl group at C3 breaks the symmetry of the ring.

  • Chirality Definition: The path from C4

    
     C3 (substituted with two methyls) 
    
    
    
    C2
    
    
    O1 is distinct from the path C4
    
    
    C5 (unsubstituted)
    
    
    C6
    
    
    O1.[1]
  • Enantiomers: The molecule exists as a pair of enantiomers: (R)-3,3-dimethyltetrahydro-2H-pyran-4-amine and (S)-3,3-dimethyltetrahydro-2H-pyran-4-amine .[1]

  • Diastereomers: Since there is only one chiral center (the C3 carbon is achiral due to identical methyl substituents), there are no diastereomers . However, "cis/trans" terminology is sometimes loosely applied to describe the relationship of the amine to the ring geometry (axial vs. equatorial) in conformational analysis.

Conformational Analysis (Gem-Dimethyl Effect)

The tetrahydropyran ring predominantly adopts a chair conformation .[1] The 3,3-dimethyl substitution significantly alters the conformational equilibrium compared to the unsubstituted parent.

  • Steric Anchoring: The gem-dimethyl group at C3 introduces a 1,3-diaxial interaction between the axial methyl group and the axial hydrogen at C5.[1] Unlike cyclohexane, the oxygen atom at position 1 removes one potential 1,3-diaxial interaction (lone pairs replace the axial hydrogen), but the C3-C5 interaction remains.

  • Amine Orientation (Axial vs. Equatorial):

    • Equatorial Preference: In general, the bulky amine group at C4 prefers the equatorial position to avoid 1,3-diaxial interactions with C2-H and C6-H.

    • Gauche Interactions: An equatorial amine at C4 will experience a gauche interaction with the equatorial methyl group at C3 and the axial methyl group at C3.[1]

    • Axial Amine: An axial amine would experience 1,3-diaxial interactions with C2-H and C6-H.[1]

    • Thermodynamic Outcome: The equatorial amine conformer is generally thermodynamically preferred, but the energy barrier for ring flipping is higher than in unsubstituted pyrans due to the buttressing effect of the gem-dimethyl group.

Synthetic Pathways[2][3]

The synthesis of the hydrochloride salt typically proceeds via the reductive amination of the corresponding ketone precursor.[1]

Precursor Synthesis

Target: 3,3-Dimethyltetrahydro-4H-pyran-4-one (CAS: 625099-31-2).[1]

  • Method: Hydrogenation of 3,3-dimethyl-2,3-dihydro-4H-pyran-4-one or alkylation strategies involving tetrahydro-4H-pyran-4-one (though direct alkylation often yields mixtures).[1]

  • Commercial Status: The ketone is commercially available and serves as the standard starting material.[1]

Reductive Amination Protocol

This protocol converts the ketone to the racemic amine.[1]

Reagents: Ammonium acetate (


), Sodium cyanoborohydride (

), Methanol (

).
  • Imine Formation: The ketone is treated with excess ammonium acetate in methanol.[1] The slightly acidic conditions (buffered by excess ammonium salt) promote the formation of the iminium ion.[1]

  • Reduction: Sodium cyanoborohydride is added.[1] The hydride attacks the iminium carbon.[1]

    • Stereochemical Note: The hydride attack can occur from the axial or equatorial face.[1] Due to the steric bulk of the adjacent 3,3-dimethyl group, hydride attack is favored from the less hindered face (typically axial attack), leading to the thermodynamically preferred equatorial amine.

  • Salt Formation: The crude amine is treated with HCl (e.g., 4M in dioxane) to precipitate the stable hydrochloride salt.[1]

Workflow Diagram (Graphviz)[1]

SynthesisWorkflow cluster_resolution Chiral Resolution (Optional) Ketone 3,3-Dimethyltetrahydro- 4H-pyran-4-one (CAS 625099-31-2) Imine Iminium Intermediate Ketone->Imine NH4OAc, MeOH Reflux 2h Racemate Racemic Amine (Free Base) Imine->Racemate NaBH3CN Reductive Amination HCl_Salt Racemic HCl Salt (CAS 1400580-54-2) Racemate->HCl_Salt HCl (4M in Dioxane) R_Enant (R)-Enantiomer HCl_Salt->R_Enant Chiral HPLC (Chiralcel OJ-H) S_Enant (S)-Enantiomer HCl_Salt->S_Enant Chiral HPLC

Caption: Synthetic route from ketone precursor to racemic hydrochloride salt, with downstream chiral resolution.

Chiral Resolution & Characterization

For drug candidates, enantiopurity is critical.[1] The racemic hydrochloride salt is typically resolved using Chiral Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC).[1]

Resolution Protocol (HPLC/SFC)[1]
  • Stationary Phase: Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)).[1]

  • Mobile Phase:

    
     / Methanol (with 0.2% Ammonia or Diethylamine).[1]
    
  • Mechanism: The chiral stationary phase interacts differentially with the enantiomers based on the spatial arrangement of the amine relative to the dimethyl "fence" at C3.[1]

  • Outcome: Baseline separation is typically achievable.[1] The elution order (R vs. S) must be determined empirically via X-ray crystallography or optical rotation comparison with known standards.[1]

Analytical Data Summary
PropertySpecificationNotes
Formula

MW 165.66 g/mol Salt form
Appearance White crystalline solidHygroscopic
1H NMR (DMSO-d6)

0.90 (s, 3H), 0.95 (s, 3H)
Distinct gem-dimethyl singlets
Solubility Water, Methanol, DMSOPoor in non-polar solvents
Chirality C4 CenterRequires chiral HPLC for purity check

Applications in Drug Discovery

The 3,3-dimethyltetrahydro-2H-pyran-4-amine scaffold is a "privileged structure" in medicinal chemistry, often used to replace simple piperidines or cyclohexylamines.[1]

  • Metabolic Stability: The gem-dimethyl group blocks metabolic oxidation at the C3 position (a common "soft spot" in unsubstituted pyrans).[1]

  • Conformational Locking: By restricting the ring pucker, the scaffold can lower the entropic penalty of binding to a protein active site.[1]

  • Kinase Inhibitors:

    • JAK3 Inhibitors: Used as the solvent-exposed tail to modulate solubility and selectivity (See Patent US8987268B2).[1]

    • ATM Kinase Modulators: The chiral amine is coupled to imidazo[4,5-c]cinnolin-2-one cores to improve potency (See Patent WO2019057757A1).[1]

References

  • Sigma-Aldrich. 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride Product Specification. CAS 1400580-54-2.[1] Link

  • Vanda Pharmaceuticals Inc. Pyrrolopyridazine JAK3 Inhibitors.[1] US Patent US8987268B2, 2015.[1] Link

  • AstraZeneca AB. 1,3-Dihydroimidazo[4,5-c]cinnolin-2-one compounds and their use in treating cancer. WO Patent 2019057757A1, 2019.[1] Link

  • PubChem. 2,2-Dimethyltetrahydropyran-4-one (Isomer Comparison). CID 1738159.[1] Link

  • Beilstein J. Org.[1] Chem. Synthesis and conformational analysis of pyran inter-halide analogues. 2023.[1] (Context on pyran ring conformational analysis). Link

Sources

Foundational

Role of gem-dimethyl group in tetrahydropyran amine conformation

The Steric Command: Gem-Dimethyl Control of Tetrahydropyran-4-Amine Conformation[1][2] Executive Summary In medicinal chemistry, the tetrahydropyran (THP) ring is a privileged scaffold, often employed to modulate solubil...

Author: BenchChem Technical Support Team. Date: February 2026

The Steric Command: Gem-Dimethyl Control of Tetrahydropyran-4-Amine Conformation[1][2]

Executive Summary

In medicinal chemistry, the tetrahydropyran (THP) ring is a privileged scaffold, often employed to modulate solubility and metabolic stability compared to carbocyclic analogs. However, the flexibility of the unsubstituted THP ring can lead to entropic penalties upon protein binding. The introduction of a gem-dimethyl group (specifically at the C2 or C6 positions) serves a dual purpose: it accelerates ring formation via the Thorpe-Ingold effect and, more critically, exerts a profound conformational lock on substituents at the C4 position.

This guide details the mechanistic role of the gem-dimethyl group in biasing the conformational equilibrium of tetrahydropyran-4-amine, ensuring the amine substituent adopts a thermodynamically preferred equatorial orientation to avoid severe 1,3-diaxial steric clashes.

The Thorpe-Ingold Effect: Kinetic Acceleration

Before analyzing the final conformation, it is essential to understand how the gem-dimethyl group facilitates the synthesis of the THP core. This phenomenon, known as the Thorpe-Ingold Effect (or gem-dialkyl effect), is driven by angle compression.[1][2]

In an acyclic precursor (e.g., a 1,5-diol or similar ether precursor), the internal bond angle at a methylene carbon (-CH₂-) is typically relaxed near 112°.[1][2] Replacing hydrogen with methyl groups (-C(CH₃)₂-) compresses this angle towards 106° due to the steric bulk of the methyls repelling each other.[1][2] This compression forces the terminal reactive centers closer together, significantly increasing the rate of cyclization (


) and shifting the equilibrium toward the cyclic product.
Mechanistic Pathway: Ring Closure

The following diagram illustrates the angle compression and subsequent ring closure acceleration.

ThorpeIngold Acyclic Acyclic Precursor (Angle ~112°) Transition Transition State (Entropic Benefit) Acyclic->Transition Angle Compression (Steric Repulsion) Cyclic Gem-Dimethyl THP (Angle ~106°) Transition->Cyclic Accelerated k_cyc

Caption: The Thorpe-Ingold effect compresses internal bond angles, reducing the activation entropy (ΔS‡) required for ring closure.[1][2]

Conformational Analysis: The Steric Lock

Once the ring is formed, the gem-dimethyl group dictates the spatial orientation of the amine at C4. The THP ring exists primarily in a chair conformation.[1][2] The conformational preference is governed by 1,3-diaxial interactions .[1][2][3][4][5]

The 1,3-Diaxial Conflict

In a 2,2-dimethyltetrahydropyran-4-amine system:

  • C2 Position: Possesses one Axial Methyl (Me-ax) and one Equatorial Methyl (Me-eq) .[1][2]

  • C4 Position: Can place the amine group either Axial or Equatorial .

Scenario A: Amine is Axial

  • Interaction: The Axial Amine at C4 clashes directly with the Axial Methyl at C2.

  • Energy Penalty: This is a severe "syn-diaxial" steric clash between a methyl group and an amino group.[1][2] The energy penalty exceeds 3.0 kcal/mol, rendering this conformer highly unstable.

Scenario B: Amine is Equatorial (Preferred)

  • Interaction: The Amine is equatorial, pointing away from the ring. The group at C4-Axial is a Hydrogen atom.[1][2]

  • Result: The interaction is now between C2-Me(ax) and C4-H(ax). This is equivalent to a butane-gauche interaction (~0.9 kcal/mol), which is the unavoidable baseline strain of the gem-dimethyl system but is significantly lower than the Me-Amine clash.[1][2]

Conformational Equilibrium Diagram

The gem-dimethyl group effectively "locks" the amine in the equatorial position.[1]

ConformationLock cluster_0 Steric Interactions Unstable Unstable Conformer Amine is AXIAL (Clash with C2-Me) Barrier Ring Flip Barrier (High Energy) Unstable->Barrier  K_eq << 1 Stable Locked Conformer Amine is EQUATORIAL (Minimizes 1,3-Diaxial Strain) Barrier->Stable  Thermodynamic Sink Text C2-Me(ax) vs C4-NH2(ax) Severe Steric Clash (>3 kcal/mol)

Caption: The 2,2-dimethyl group imposes a high energy penalty on the axial amine conformer, locking the substituent equatorially.

Medicinal Chemistry Implications

Understanding this conformation allows for precise pharmacophore design.[1][2]

ParameterImpact of Gem-Dimethyl Group
Binding Affinity Entropy Reduction: By locking the conformation, the ligand pays a smaller entropic cost upon binding to the protein target (rigidification).[1][2]
Lipophilicity (LogP) Increase: The addition of two methyl groups increases LogP by approximately 0.8–1.0 units, improving membrane permeability but potentially reducing solubility.
Metabolic Stability Blocking: The gem-dimethyl group at C2 sterically hinders metabolic oxidation at the alpha-position to the ether oxygen, a common metabolic soft spot.
Basicity (pKa) Slight Increase: The electron-donating inductive effect (+I) of the methyl groups may slightly raise the pKa of the amine (predicted pKa ~9.6–10.0), potentially improving cation-pi interactions in the binding pocket.

Experimental Protocol: Synthesis & Validation

The synthesis of 2,2-dimethyltetrahydropyran-4-amine (CAS 25850-22-0) typically proceeds via the ketone intermediate.[1][2]

Step 1: Synthesis of 2,2-dimethyltetrahydropyran-4-one

Reagents: 2-methyl-5-hexen-3-yn-2-ol, Mercury(II) sulfate (catalyst), Sulfuric acid.[1][2] Protocol:

  • Dissolve 2-methyl-5-hexen-3-yn-2-ol in dilute aqueous H₂SO₄ (10%).

  • Add catalytic HgSO₄.[1][2] Heat to 60°C for 4 hours. The alkyne hydrates to the ketone, and the hydroxyl group attacks the alkene/ketone intermediate via Michael-type or acid-catalyzed cyclization (Thorpe-Ingold accelerated).[1]

  • Extract with diethyl ether, wash with NaHCO₃, dry over MgSO₄, and concentrate.

  • Purify via vacuum distillation (bp ~60-64°C at 8 mmHg).

Step 2: Reductive Amination to the Amine

Reagents: Ammonium acetate (or Methanamine for N-Me analog), Sodium Cyanoborohydride (NaBH₃CN), Methanol.[1][2] Protocol:

  • Dissolve 2,2-dimethyltetrahydropyran-4-one (1.0 eq) in Methanol.

  • Add Ammonium Acetate (10.0 eq) to generate the imine in situ.[1][2] Stir at RT for 2 hours.

  • Add NaBH₃CN (1.5 eq) portion-wise.[1][2]

  • Stir for 12 hours. Quench with aqueous NaOH (1M).

  • Extract with DCM.[1][2] The organic layer contains the amine.

  • Validation: The 1H NMR will show a distinct splitting pattern for the C4 proton. An axial proton (indicating equatorial amine) typically appears as a triplet of triplets (tt) with large coupling constants (

    
     Hz) due to coupling with adjacent axial protons at C3 and C5.[1][2]
    

Synthesis Precursor Alkyne-Diol Precursor Ketone 2,2-Dimethyl-THP-4-one (Intermediate) Precursor->Ketone HgSO4/H2SO4 Cyclization Amine 2,2-Dimethyl-THP-4-amine (Final Product) Ketone->Amine NH4OAc / NaBH3CN Reductive Amination

Caption: Synthetic route leveraging the Thorpe-Ingold effect for cyclization followed by reductive amination.[1][2]

References

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[2] The formation and stability of spiro-compounds. Journal of the Chemical Society, Transactions, 107, 1080-1106. (Foundation of Thorpe-Ingold Effect).[1][2]

  • Jung, M. E., & Piizzi, G. (2005).[1][2] Gem-disubstituent effect: theoretical basis and synthetic applications. Chemical Reviews, 105(5), 1735-1766.[1][2] Link[1][2]

  • Eliel, E. L., & Wilen, S. H. (1994).[1][2] Stereochemistry of Organic Compounds. Wiley-Interscience.[1][2] (Authoritative source on A-values and 1,3-diaxial interactions).

  • PubChem Compound Summary. (2024). 2,2-dimethyltetrahydropyran-4-amine (CID 3809203).[1][2][6] Link[1][2]

  • ChemicalBook. (2024).[1][2][7] 2,2-Dimethyltetrahydropyran-4-one Synthesis and Properties. Link

Sources

Exploratory

3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride as a heterocyclic building block

A Heterocyclic Building Block for Conformational Control and Physicochemical Optimization Executive Summary 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride represents a specialized subclass of saturated oxygen hete...

Author: BenchChem Technical Support Team. Date: February 2026

A Heterocyclic Building Block for Conformational Control and Physicochemical Optimization

Executive Summary

3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride represents a specialized subclass of saturated oxygen heterocycles designed to address two persistent challenges in lead optimization: solubility and conformational entropy . While the parent tetrahydropyran (THP) ring serves as a classic bioisostere for cyclohexane to lower logP, the addition of the gem-dimethyl group at the C3 position introduces a "conformational lock" via the Thorpe-Ingold effect. This guide details the structural rationale, synthetic access, and specific reactivity protocols required to successfully incorporate this building block into drug discovery campaigns.

Structural & Physicochemical Rationale[1][2][3][4]

The utility of this building block lies in its ability to simultaneously modulate lipophilicity and binding affinity.

1.1 The Tetrahydropyran (THP) Advantage

Replacing a cyclohexane ring with a THP ring typically lowers the ClogP by approximately 1.0–1.5 log units due to the ether oxygen's polarity and hydrogen bond accepting (HBA) capability. This modification often improves metabolic stability by removing potential oxidation sites (CH₂) and enhancing aqueous solubility.

1.2 The Gem-Dimethyl Effect (Thorpe-Ingold)

The 3,3-dimethyl substitution is not merely decorative; it is a functional modification designed to restrict the conformational flexibility of the pyran ring.

  • Conformational Locking: The bulky methyl groups create 1,3-diaxial interactions that strongly bias the ring toward a specific chair conformation.

  • Entropic Benefit: By pre-organizing the molecule into a conformation closer to the bound state, the entropic penalty of binding to a protein target is reduced, potentially increasing potency ($ \Delta G = \Delta H - T\Delta S $).

1.3 Physicochemical Comparison

The following table contrasts the properties of the target building block against standard analogs.

PropertyCyclohexanamineTetrahydro-2H-pyran-4-amine3,3-Dimethyl-THP-4-amine
Role Lipophilic ScaffoldSoluble BioisostereConformationally Rigid Bioisostere
LogP (Calc) ~1.49~ -0.25~ 0.45
H-Bond Acceptors 1 (Amine)2 (Amine + Ether)2
Conformational Freedom High (Chair flip)ModerateRestricted (Biased Chair)
Steric Bulk (C4) LowLowHigh (Neopentyl-like)
Synthetic Access & Stereochemistry
2.1 Synthesis Pathway

The synthesis of 3,3-dimethyltetrahydro-2H-pyran-4-amine typically proceeds from the commercially available 3,3-dimethyldihydro-2H-pyran-4(3H)-one. The presence of the gem-dimethyl group adjacent to the carbonyl makes reductive amination challenging; therefore, a two-step oxime reduction is often preferred for higher yields.

SynthesisPath Ketone 3,3-Dimethyl-THP-4-one (Starting Material) Oxime Oxime Intermediate (NH2OH·HCl, NaOAc) Ketone->Oxime Condensation Amine Racemic Amine (H2, Raney Ni) Oxime->Amine Reduction (High Pressure) Salt Target HCl Salt (HCl in Dioxane) Amine->Salt Salt Formation

Figure 1: Synthetic route from ketone precursor to the hydrochloride salt.

2.2 Stereochemical Considerations

Critical Note: The introduction of the amine at C4 creates a chiral center. Because the C3 position is achiral (dimethyl), the C4 position determines the stereochemistry.

  • Racemate: Standard reduction yields a racemic mixture (R/S).

  • Resolution: If a specific enantiomer is required for SAR (Structure-Activity Relationship), chiral HPLC resolution or asymmetric reductive amination using chiral auxiliaries is necessary. Most commercial building blocks are supplied as the racemate.

Reactivity Profile & Experimental Protocols

The 3,3-dimethyl group creates significant steric hindrance around the C4 amine. This amine is structurally analogous to a neopentyl amine . Standard amide coupling conditions (e.g., EDC/HOBt) often fail or proceed with poor conversion.

3.1 Protocol: Sterically Hindered Amide Coupling

Objective: Couple 3,3-dimethyltetrahydro-2H-pyran-4-amine HCl with a carboxylic acid (R-COOH).

Reagents:

  • Amine HCl (1.2 equiv)

  • Carboxylic Acid (1.0 equiv)

  • HATU (1.5 equiv) or T3P (Propylphosphonic anhydride, 50% in EtOAc)

  • DIPEA (Diisopropylethylamine, 4.0 equiv)

  • Solvent: DMF or DMA (Dimethylacetamide)

Step-by-Step Methodology:

  • Free Basing (In-situ): Dissolve the amine HCl and the carboxylic acid in dry DMF (0.1 M concentration). Add DIPEA dropwise. Note: Ensure pH > 8 to fully liberate the free base.

  • Activation: Add HATU in one portion at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours.

    • Troubleshooting: If LCMS shows <50% conversion after 12h, heat to 50°C. The steric bulk of the gem-dimethyl group significantly retards nucleophilic attack.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (x2), water (x1), and brine (x1). Dry over MgSO₄.

  • Purification: Flash column chromatography.

Alternative for Stubborn Substrates: If HATU fails, convert the carboxylic acid to an acid chloride using oxalyl chloride/DMF(cat) in DCM, then react with the amine in the presence of pyridine or Et₃N. The high reactivity of the acid chloride overcomes the steric barrier.

Applications in Drug Discovery[1][2][5][6]

This building block is best utilized when a lead compound possesses a cyclohexyl or piperidinyl group that suffers from metabolic liability or poor solubility.

4.1 Decision Logic for Bioisosteric Replacement

Use the following logic flow to determine if this scaffold is appropriate for your lead optimization.

DecisionTree Start Lead Compound Analysis: Cyclohexyl/Piperidinyl Ring Solubility Is Solubility Low? Start->Solubility MetabStab Is Metabolic Stability Poor? Solubility->MetabStab No ActionTHP Switch to Standard Tetrahydropyran (THP) Solubility->ActionTHP Yes Potency Is Potency Limited by Entropy? MetabStab->Potency No MetabStab->ActionTHP Yes (Oxidation prone) Potency->ActionTHP No ActionGem Switch to 3,3-Dimethyl-THP Potency->ActionGem Yes (Need conformational lock) ActionTHP->ActionGem If THP loses potency (restore conformation)

Figure 2: Decision matrix for selecting THP vs. 3,3-Dimethyl-THP scaffolds.

4.2 Case Study Context: Kinase Inhibition

In the development of PLK4 inhibitors and other kinase targets, THP rings have been successfully used to occupy the solvent-exposed regions of the ATP binding pocket. The ether oxygen can engage in water-mediated hydrogen bonds with the protein backbone. The 3,3-dimethyl variant is particularly useful when the binding pocket is narrow; the methyl groups can fill small hydrophobic pockets (van der Waals interactions) while rigidly directing the amine vector toward the hinge region or aspartate residues [1, 2].

References
  • Talele, T. T. (2018).[1] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210.[1] Link

  • Ghosh, A. K., et al. (2008). Design of HIV protease inhibitors targeting protein backbone: an effective strategy for combating drug resistance.[2] Accounts of Chemical Research, 41(1), 78-86. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

  • PubChem Compound Summary. (2025). 4,4-dimethyltetrahydro-2H-pyran (Analogous structure data). National Center for Biotechnology Information. Link

Sources

Foundational

Solubility Profile of 3,3-Dimethyltetrahydro-2H-pyran-4-amine Hydrochloride: A Technical Guide

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride . CAS Number: 1400580-54-2 Molecular Formula: C₇H...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride .

CAS Number: 1400580-54-2 Molecular Formula: C₇H₁₅NO · HCl Molecular Weight: 165.66 g/mol Physical Form: White to light yellow crystalline solid

Executive Summary

3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors (e.g., JAK/TYK2 inhibitors) and other pharmaceutical agents. Its solubility behavior is governed by the interplay between the ionic ammonium-chloride lattice and the lipophilic gem-dimethyl-substituted tetrahydropyran ring.

Understanding the solubility landscape of this intermediate is essential for optimizing reaction yields (as a nucleophile) and designing efficient purification strategies (recrystallization). This guide synthesizes data from patent literature and fundamental physicochemical principles to provide a robust solubility map.

Physicochemical Basis of Solubility

The compound consists of a polar ammonium head group (


) and a moderately lipophilic 3,3-dimethyltetrahydropyran tail.
  • Ionic Character: The hydrochloride salt form imparts high lattice energy, requiring solvents with high dielectric constants or strong hydrogen-bonding capabilities to effect dissolution.

  • Gem-Dimethyl Effect: The two methyl groups at the C3 position introduce steric bulk and increased lipophilicity compared to the unsubstituted analog (Tetrahydro-2H-pyran-4-amine HCl). This slight increase in lipophilicity enhances solubility in mid-polarity organic solvents (e.g., chlorinated hydrocarbons) compared to smaller amine salts, while maintaining water solubility.

Solubility Matrix

The following table categorizes solvent compatibility based on experimental synthesis protocols and structural analysis.

Solvent ClassSolventSolubility RatingPrimary MechanismApplication Context
Protic WaterHigh Ion-Dipole / H-BondingAqueous workup; stock solutions.
Methanol (MeOH)High Solvation of cation/anionRecrystallization solvent; Hydrogenation.
Ethanol (EtOH)High Solvation of cation/anionStandard reaction medium.
Isopropanol (IPA)Moderate Reduced polarity vs MeOHAnti-solvent in gradients.
Polar Aprotic DMSOHigh Strong dipole interactionNMR analysis; Library synthesis.
DMF / DMAcHigh Strong dipole interactionHigh-temp SNAr reactions.
Acetonitrile (ACN)Sparingly Soluble Weak anion solvationSuspension reactions; Slurry transfers.
Chlorinated Dichloromethane (DCM)Moderate Dispersion/DipoleExtraction (often requires free-basing).
ChloroformModerate Dispersion/DipoleNMR analysis.
Non-Polar Diethyl EtherInsoluble Lack of solvation energyPrecipitant (Anti-solvent).
Hexanes / HeptaneInsoluble Lack of solvation energyPrecipitant (Anti-solvent).
TolueneInsoluble Lack of solvation energyAzeotropic drying (heterogeneous).

Technical Note: In synthesis workflows (e.g., WO2019057757A1), this salt is often suspended in Acetonitrile with a base (DIPEA). The base deprotonates the salt in situ, liberating the free amine which is highly soluble in ACN, driving the reaction forward.

Experimental Protocols

Protocol A: Recrystallization (Purification)

Objective: Remove non-polar impurities and trace colored byproducts. System: Ethanol / Diethyl Ether (Solvent / Anti-solvent).

  • Dissolution: Place the crude 3,3-Dimethyltetrahydro-2H-pyran-4-amine HCl in a round-bottom flask. Add absolute Ethanol (5 mL per gram of solid).

  • Heating: Heat the mixture to 60–70°C with stirring until fully dissolved. If particulates remain, perform a hot filtration.

  • Nucleation: Remove from heat. Add Diethyl Ether dropwise to the hot solution until a faint, persistent turbidity is observed (cloud point).

  • Crystallization: Add 1-2 drops of Ethanol to clear the turbidity. Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4°C) for 12 hours.

  • Isolation: Filter the white crystals via vacuum filtration. Wash the cake with cold 1:1 EtOH:Ether, then pure Ether. Dry under high vacuum.

Protocol B: Free-Basing for Organic Synthesis

Objective: Convert the HCl salt to the reactive free amine for nucleophilic substitution.

  • Suspension: Suspend the HCl salt (1.0 equiv) in Dichloromethane (DCM) or Acetonitrile (ACN) (10 volumes).

  • Neutralization: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2–1.5 equiv).

    • Observation: The suspension will likely clear as the free amine forms and dissolves, while triethylamine hydrochloride may precipitate (in ACN) or remain dissolved (in DCM).

  • Processing:

    • If in DCM: Wash the organic layer with saturated NaHCO₃ (aq) to remove salts. Dry over Na₂SO₄ and concentrate.

    • If in ACN: Use the solution directly in the subsequent nucleophilic attack (in-situ protocol).

Solvation & Process Logic Visualization

The following diagram illustrates the decision logic for solvent selection based on the intended chemical operation.

SolubilityWorkflow Start 3,3-Dimethyltetrahydro- 2H-pyran-4-amine HCl Water Water / Aqueous Acid Start->Water Alcohol Methanol / Ethanol Start->Alcohol PolarAprotic DMSO / DMF Start->PolarAprotic Acetonitrile Acetonitrile (ACN) Start->Acetonitrile EtherHex Ether / Hexanes Start->EtherHex Dissolve Full Dissolution Water->Dissolve Alcohol->Dissolve App_Pur Recrystallization (Anti-Solvent) Alcohol->App_Pur Solvent PolarAprotic->Dissolve Suspend Suspension / Slurry Acetonitrile->Suspend Precipitate Precipitation EtherHex->Precipitate App_Aq Aqueous Workup / Storage Dissolve->App_Aq App_Rxn Homogeneous Reaction (Hydrogenation) Dissolve->App_Rxn App_Sub S_NAr Reaction (High Temp) Dissolve->App_Sub App_Base In-Situ Free Basing (with DIPEA) Suspend->App_Base Precipitate->App_Pur

Caption: Solubility decision tree for 3,3-Dimethyltetrahydro-2H-pyran-4-amine HCl, mapping solvent classes to specific process chemistry applications.

References

  • F. Hoffmann-La Roche AG. (2019). 1,3-Dihydroimidazo[4,5-c]cinnolin-2-one compounds and their use in treating cancer. (Patent No. WO2019057757A1). World Intellectual Property Organization.
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CAS 33024-60-1 (Tetrahydro-2H-pyran-4-amine hydrochloride). Retrieved January 28, 2026, from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds: Amine Salts. Chemistry LibreTexts. Retrieved from [Link]

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of 3,3-Dimethyltetrahydro-2H-pyran-4-amine Hydrochloride

[1] Executive Summary & Strategic Rationale The target molecule, 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride , represents a high-value heterocyclic building block in medicinal chemistry.[1] The incorporation of...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Rationale

The target molecule, 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride , represents a high-value heterocyclic building block in medicinal chemistry.[1] The incorporation of the gem-dimethyl group at the C3 position serves two critical functions in drug design: it imposes a conformational lock on the pyran ring, reducing entropic penalties upon protein binding, and it blocks metabolic oxidation at the susceptible


-position.

However, this structural advantage introduces a significant synthetic challenge: steric hindrance .[1] The bulky gem-dimethyl group adjacent to the carbonyl center (C4) significantly retards nucleophilic attack during imine formation, rendering standard reductive amination protocols (e.g., NaBH


CN/MeOH) sluggish or low-yielding.[1]

This Application Note details a Titanium(IV)-mediated Reductive Amination protocol. Unlike standard methods, this approach utilizes Titanium(IV) isopropoxide as a Lewis acid and water scavenger to drive the equilibrium toward the sterically hindered imine intermediate prior to reduction. This ensures high conversion rates and minimizes the formation of alcohol byproducts.

Retrosynthetic Analysis & Pathway Design

The synthesis hinges on the efficient conversion of the ketone to the amine. The pathway is designed to avoid the reversibility of imine formation by trapping the intermediate in situ.

SynthesisPathway Ketone 3,3-Dimethyltetrahydro- 4H-pyran-4-one (Starting Material) TiComplex Titanium-Imine Complex (Activated Intermediate) Ketone->TiComplex Dehydration/Activation Ketone->TiComplex AmineBase Free Amine (In Situ) TiComplex->AmineBase Hydride Transfer Target 3,3-Dimethyltetrahydro- 2H-pyran-4-amine HCl (Final Salt) AmineBase->Target Salt Formation Reagent1 Ti(OiPr)4 NH3 (in MeOH/EtOH) Reagent2 NaBH4 (Reduction) Reagent3 HCl (4M in Dioxane)

Figure 1: Mechanistic flow of the Titanium-mediated reductive amination.[1] The Ti(IV) species acts as a dual Lewis acid and dehydrating agent.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 3,3-Dimethyltetrahydro-4H-pyran-4-one (Note: If not commercially available, this is typically synthesized via methylation of tetrahydro-4H-pyran-4-one using LHMDS/MeI, though separation from mono-methylated byproducts requires careful distillation).[1]

  • Amine Source: Ammonia (7M solution in Methanol) or Ammonium Acetate (solid).[1]

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)

    
    ) – Strictly Anhydrous.[1]
    
  • Reducing Agent: Sodium Borohydride (NaBH

    
    ).[1]
    
  • Solvent: Anhydrous Methanol (MeOH).[1]

  • Salt Formation: 4M HCl in 1,4-Dioxane.[1]

Step-by-Step Methodology
Phase 1: Imine Formation (The Critical Step)

The steric bulk of the 3,3-dimethyl group makes the carbonyl carbon less electrophilic. We must force the equilibrium.

  • Setup: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Charging: Add 3,3-Dimethyltetrahydro-4H-pyran-4-one (10.0 mmol, 1.0 equiv) and anhydrous Methanol (30 mL).

  • Amine Addition: Add Ammonia in Methanol (7M, 50.0 mmol, 5.0 equiv).

    • Expert Note: A large excess of ammonia is required to suppress secondary amine formation (dimerization).[1]

  • Titanium Activation: Dropwise, add Ti(OiPr)

    
      (12.0 mmol, 1.2 equiv).
    
    • Observation: The solution may turn slightly hazy or yellow. This indicates the formation of the titanium-amine adduct.[1]

  • Incubation: Stir the mixture at 25°C for 6–12 hours under nitrogen.

    • Checkpoint: Monitor by TLC or GC-MS.[1] Do not proceed until the starting ketone is <5%. Standard imine formation might take 1 hour; this hindered system requires significantly longer.[1]

Phase 2: Reduction
  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Reduction: Add NaBH

    
      (15.0 mmol, 1.5 equiv) portion-wise over 15 minutes.
    
    • Caution: Hydrogen gas evolution will occur.[1] Ensure proper venting.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quenching: Quench the reaction by adding 2M Ammonium Hydroxide (20 mL). A heavy white precipitate (TiO

    
    ) will form.[1]
    
  • Filtration: Dilute with Ethyl Acetate (50 mL) and filter the suspension through a Celite pad to remove titanium salts. Wash the pad thoroughly with Ethyl Acetate.

Phase 3: Workup & Salt Formation [1][2]
  • Extraction: Transfer filtrate to a separatory funnel. Wash with brine (2 x 30 mL).[1]

  • Drying: Dry the organic phase over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo to obtain the crude free amine (usually a pale yellow oil).
  • Salt Formation: Dissolve the crude oil in a minimal amount of dry Diethyl Ether or MTBE (10 mL).[1]

  • Precipitation: Cool to 0°C and dropwise add 4M HCl in Dioxane (1.2 equiv).

  • Isolation: A white solid will precipitate immediately.[1] Stir for 30 minutes, then filter the solid.

  • Purification: Recrystallize from Isopropanol/Ethanol if necessary to remove any trace inorganic salts.

Data Analysis & Quality Control

Expected Analytical Data
ParameterSpecificationNotes
Appearance White crystalline solidHygroscopic; store in desiccator.[1]
¹H NMR (DMSO-d₆)

8.2 (br s, 3H, NH

), 3.8-3.6 (m, 4H), 3.1 (m, 1H), 1.8-1.5 (m, 2H), 0.95 (s, 3H), 0.92 (s, 3H).[1]
Distinct gem-dimethyl singlets are diagnostic.[1]
Mass Spectrometry [M+H]⁺ = 130.12 (Free base)Look for m/z 130.[1]1.
Melting Point >220°C (Decomposition)Typical for HCl salts of compact amines.[1]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Steric hindrance prevented imine formation.[1]Increase Ti(OiPr)

to 1.5 equiv and extend Phase 1 stirring to 18h.
Secondary Amine Amine condensed with product imine.[1]Increase NH

concentration (use 10 equiv) or switch to Ammonium Acetate in excess.
Gelatinous Workup Titanium salts not fully hydrolyzed.[1]Ensure the NH

OH quench is vigorous and allow the slurry to stir for 30 mins before Celite filtration.

Mechanistic Insight: Why Titanium?

In sterically hindered ketones, the transition state for the nucleophilic attack of ammonia is high in energy. Protic acid catalysis (e.g., Acetic Acid) is often insufficient because the protonated ketone is not electrophilic enough to overcome the steric repulsion of the gem-dimethyl group.

Titanium(IV) isopropoxide acts via a dual mechanism:[1]

  • Coordination: It coordinates to the carbonyl oxygen, increasing electrophilicity (Lewis Acid activation).

  • Dehydration: It chemically scavenges the water produced during imine formation, preventing the reverse reaction (hydrolysis of the imine back to the ketone).

Mechanism Step1 Carbonyl Coordination (Ti-O Bond) Step2 Amine Attack (Steric Barrier) Step1->Step2 Activation Step3 Water Scavenging (Irreversible) Step2->Step3 Ti-O-Ti Species Formation

Figure 2: The thermodynamic role of Titanium in driving the equilibrium forward.

References

  • Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: an improved protocol." Journal of the Chemical Society, Perkin Transactions 1, (18), 2301-2302.[1] Link

    • Context: The foundational paper establishing Ti(OiPr)4 as the superior reagent for hindered ketones.[1]

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]

    • Context: Provides comparative data on reducing agents (NaBH4 vs STAB) and solvent effects.
  • Mattson, R. J., et al. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry, 55(8), 2552-2554.[1] Link[1]

    • Context: Validates the compatibility of Titanium reagents with borohydride reductions.

Sources

Application

Synthetic route to 3,3-dimethyltetrahydropyran amine derivatives

Application Note: Strategic Synthesis of 3,3-Dimethyltetrahydropyran-4-Amine Scaffolds Introduction & Strategic Analysis The 3,3-dimethyltetrahydropyran-4-amine scaffold is a high-value pharmacophore in modern medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 3,3-Dimethyltetrahydropyran-4-Amine Scaffolds

Introduction & Strategic Analysis

The 3,3-dimethyltetrahydropyran-4-amine scaffold is a high-value pharmacophore in modern medicinal chemistry, serving as a critical bioisostere for cyclohexyl amines.[1] The incorporation of the gem-dimethyl group at the C3 position serves two pivotal functions:

  • Conformational Locking: Via the Thorpe-Ingold (gem-dialkyl) effect, the bulky methyl groups restrict the conformational flexibility of the pyran ring, often locking the C4-substituent into a defined equatorial or axial orientation favorable for receptor binding.

  • Metabolic Stability: The steric bulk protects the adjacent C4-amine from oxidative metabolism and prevents enolization at the C3 position.

However, this same steric bulk presents a significant synthetic challenge.[1] Standard reductive amination protocols often fail due to the hindered nature of the C4 ketone. Furthermore, the synthesis of the parent ketone, 3,3-dimethyltetrahydropyran-4-one , requires precise regiocontrol that common methods (like the Prins reaction) often fail to achieve cleanly.[1]

This guide details a definitive, high-integrity synthetic route split into two phases:

  • Phase 1: Construction of the 3,3-dimethyltetrahydropyran-4-one core via a Michael-Dieckmann sequence (guaranteeing regiochemical purity).[1]

  • Phase 2: Functionalization to the amine using a Titanium(IV)-mediated reductive amination protocol designed to overcome steric hindrance.[1]

Retrosynthetic Logic & Pathway

The following diagram illustrates the strategic disconnection. Unlike the Prins reaction, which can yield isomeric mixtures (2,2- vs 4,4-dimethyl), the Dieckmann Cyclization route provides unambiguous structural fidelity.[1]

Retrosynthesis Target 3,3-Dimethyl-THP-4-Amine (Target Scaffold) Ketone 3,3-Dimethyl-THP-4-One (Key Intermediate) Target->Ketone Ti-Mediated Reductive Amination Diester Diester Precursor (Acyclic) Ketone->Diester Dieckmann Cyclization & Decarboxylation Fragments Methyl Acrylate + Methyl 3-hydroxy-2,2- dimethylpropionate Diester->Fragments Oxa-Michael Addition

Figure 1: Retrosynthetic strategy prioritizing regiochemical control via Dieckmann cyclization.[1]

Experimental Protocols

Phase 1: Synthesis of 3,3-Dimethyltetrahydropyran-4-one

Rationale: Direct alkylation of tetrahydropyran-4-one leads to polyalkylation.[1] The Prins reaction of isobutyraldehyde often yields thermodynamic mixtures. The Michael-Dieckmann sequence is the "Gold Standard" for this specific isomer.

Step 1: Oxa-Michael Addition (Ether Synthesis) [1]

  • Reagents: Methyl 3-hydroxy-2,2-dimethylpropionate (1.0 equiv), Methyl Acrylate (1.2 equiv), Sodium Methoxide (0.1 equiv, cat.), Methanol.[1]

  • Protocol:

    • Dissolve methyl 3-hydroxy-2,2-dimethylpropionate in anhydrous MeOH under

      
      .
      
    • Add catalytic NaOMe (0.5 M in MeOH).[1]

    • Add methyl acrylate dropwise at 0°C to prevent polymerization.[1]

    • Warm to room temperature and stir for 12–16 hours.

    • Validation: Monitor by TLC/GC. The disappearance of the starting alcohol indicates completion.

    • Workup: Quench with acetic acid, concentrate, and distill to obtain the diester intermediate (

      
      ).
      

Step 2: Dieckmann Cyclization & Decarboxylation

  • Reagents: Sodium Hydride (NaH, 1.5 equiv), Toluene, followed by 6M HCl.[1]

  • Protocol:

    • Suspend NaH (60% in oil, washed with hexanes) in anhydrous Toluene.

    • Heat to 80°C. Add the diester from Step 1 dropwise over 1 hour. Note: Slow addition is critical to favor intramolecular cyclization over intermolecular polymerization.

    • Stir at reflux for 4 hours. A thick precipitate (the enolate salt) will form.

    • Hydrolysis/Decarboxylation: Cool to room temperature. Carefully quench with 6M HCl.

    • Reflux the biphasic mixture vigorously for 6 hours. This step hydrolyzes the ester and thermally decarboxylates the

      
      -keto acid.
      
    • Purification: Extract with diethyl ether, wash with brine, dry over

      
      , and concentrate. Purify via vacuum distillation or silica flash chromatography (Hexanes/EtOAc).[1]
      

Data Summary: Key Intermediate Properties

Property Value Notes
Compound 3,3-dimethyltetrahydropyran-4-one Clear, colorless liquid
Boiling Point ~60-65°C @ 8 mmHg Volatile; store at 4°C

| 1H NMR |


 1.15 (s, 6H), 3.65 (s, 2H), 2.45 (t, 2H), 3.80 (t, 2H) | Characteristic gem-dimethyl singlet |[1]
Phase 2: Titanium-Mediated Reductive Amination

Rationale: The gem-dimethyl group at C3 creates significant steric hindrance, making standard reductive amination (using only


) sluggish or impossible.[1] Titanium(IV) isopropoxide acts as a Lewis acid and water scavenger, forcing the equilibrium toward the imine intermediate before reduction [1].

Reagents:

  • Ketone: 3,3-dimethyltetrahydropyran-4-one (1.0 equiv)[1]

  • Amine: Primary or Secondary Amine (1.1 equiv)[1]

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.5 equiv)[1]
    
  • Reductant: Sodium Borohydride (

    
    ) (1.5 equiv) or 
    
    
    
    .[1]
  • Solvent: Anhydrous THF or Ethanol.[1]

Step-by-Step Protocol:

  • Imine Formation (The "Push"):

    • In a flame-dried flask under Argon, combine the ketone and the amine in anhydrous THF (0.5 M concentration).

    • Add

      
       neat via syringe.[1]
      
    • Stir at room temperature for 6–12 hours.

    • Checkpoint: The solution typically turns slightly yellow/orange. Monitoring by IR can show the disappearance of the ketone C=O stretch (~1715 cm⁻¹) and appearance of the imine C=N stretch (~1640 cm⁻¹).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add

      
       (solid) in portions or as a solution in EtOH. Caution: Exothermic gas evolution.[1]
      
    • Allow to warm to room temperature and stir for 2 hours.

  • Workup (Titanium Removal):

    • Critical Step: Quench by adding 1M NaOH or aqueous

      
      .[1] A white precipitate (
      
      
      
      ) will form.[1]
    • Filter the mixture through a pad of Celite to remove the titanium salts. Wash the pad with EtOAc.

    • Concentrate the filtrate.

  • Purification:

    • Perform an acid-base extraction: Dissolve residue in EtOAc, extract with 1M HCl (amine goes to aqueous phase).[1] Wash organic phase (removes non-basic impurities).[1] Basify aqueous phase with 6M NaOH to pH > 12.[1] Extract back into EtOAc.

    • Dry (

      
      ) and concentrate to yield the pure amine.
      

Mechanism & Troubleshooting

The following diagram details the specific role of Titanium in overcoming the steric barrier imposed by the C3 methyl groups.

Mechanism cluster_steric Steric Barrier Overcome Ketone Steric Ketone (C3-blocked) Complex Activated Ti-Complex Ketone->Complex + Amine + Ti(OiPr)4 Imine Imine Intermediate Complex->Imine - TiO2 (Dehydration) Product Final Amine Imine->Product + NaBH4 (Hydride Attack)

Figure 2: Ti(OiPr)4 acts as both Lewis Acid and dehydrating agent to drive imine formation in hindered substrates.[1]

Troubleshooting Table:

IssueProbable CauseSolution
Low Yield in Phase 1 Polymerization of Methyl AcrylateEnsure temperature is kept at 0°C during addition; add polymerization inhibitor (MEHQ) if necessary.
Incomplete Imine Formation Steric bulk prevents attackIncrease

to 2.0 equiv; heat the imine formation step to 40-50°C.
Titanium Emulsion Improper quenchingUse the "Fieser workup" or wash with dilute ammonia to precipitate granular TiO2 rather than a gel.
Cis/Trans Isomers Hydride attack directionThe hydride will attack from the less hindered face (axial attack), typically yielding the equatorial amine as the major product.

References

  • Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide-mediated reductive amination of ketones: an efficient method for the preparation of secondary and tertiary amines." Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350.[1] Link

  • Mattson, R. J., et al. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. Link[1]

  • Jung, M. E., & Piizzi, G. (2005).[1][2] "Gem-disubstituent effect: theoretical basis and synthetic applications." Chemical Reviews, 105(5), 1735-1766.[1] Link[1]

Sources

Method

Application Note: Utilizing 3,3-Dimethyltetrahydro-2H-pyran-4-amine HCl in Drug Design

Executive Summary & Strategic Rationale In modern medicinal chemistry, the 3,3-Dimethyltetrahydro-2H-pyran-4-amine scaffold represents a high-value building block designed to address specific liabilities in lead optimiza...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the 3,3-Dimethyltetrahydro-2H-pyran-4-amine scaffold represents a high-value building block designed to address specific liabilities in lead optimization: metabolic instability and conformational entropy .[1][2]

While the unsubstituted tetrahydropyran-4-amine (THP-amine) is a standard bioisostere for piperidine or cyclohexane (lowering LogP and eliminating the basic nitrogen center), it remains vulnerable to oxidative metabolism at the C3/C5 positions.[1][2] Furthermore, the unsubstituted ring possesses significant conformational flexibility.

The introduction of the gem-dimethyl group at the C3 position (adjacent to the amine) serves three critical functions:

  • Metabolic Blocking: The methyl groups sterically and chemically block the C3 position from Cytochrome P450-mediated oxidation.[1][2]

  • Conformational Locking (Thorpe-Ingold Effect): The bulky gem-dimethyl group restricts the ring pucker, favoring a specific chair conformation that minimizes 1,2-diaxial interactions.[1][2] This pre-organization can lower the entropic penalty of binding to a protein target.[1][2]

  • Solubility Enhancement: The disruption of crystal packing forces by the methyl groups often improves solubility compared to planar analogs.[1][2]

Technical Specifications

PropertyData
Chemical Name 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride
CAS Number 1400580-54-2
Molecular Formula C₇H₁₅NO[1][2][3][4] · HCl
Molecular Weight 165.66 g/mol
Appearance White to off-white crystalline solid
Solubility High in Water, DMSO, Methanol; Low in DCM/EtOAc (Free base is soluble in organics)
pKa (Calc) ~10.5 (Amine)
Storage Hygroscopic.[2] Store under inert atmosphere at 2-8°C.

Application Protocols: Handling the Steric Challenge

Expert Insight: The 3,3-dimethyl substitution pattern creates a neopentyl-like environment for the amine at position 4.[2] This amine is significantly more sterically hindered than a standard primary amine.[1][2] Standard coupling protocols (e.g., EDC/HOBt at room temperature) often fail or result in low yields.[1][2]

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Use this protocol for attaching the scaffold to carboxylic acids.

Reagents:

  • Amine: 3,3-Dimethyltetrahydro-2H-pyran-4-amine HCl (1.2 equiv)[1][2]

  • Acid: Target Carboxylic Acid (1.0 equiv)[2]

  • Coupling Agent: HATU (1.2 - 1.5 equiv)[1][2]

  • Base: DIPEA (Diisopropylethylamine) (3.0 - 4.0 equiv)[1][2]

  • Solvent: DMF (Anhydrous)[2]

Step-by-Step Methodology:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration relative to acid).

  • Base Addition: Add DIPEA (1.5 equiv) and stir at Room Temperature (RT) for 15 minutes. Note: Pre-activation is crucial to form the active ester before introducing the hindered amine.

  • Amine Addition: Add 3,3-Dimethyltetrahydro-2H-pyran-4-amine HCl (1.2 equiv) followed by the remaining DIPEA (2.5 equiv).

  • Reaction:

    • Standard: Stir at RT for 4–16 hours.[2]

    • Difficult Substrates: If LCMS shows incomplete conversion after 4 hours, heat to 50°C .[1][2] The steric bulk of the gem-dimethyl group often requires thermal energy to overcome the activation barrier.[1][2]

  • Workup: Dilute with EtOAc, wash with sat.[1][2] NaHCO₃ (x2), water (x1), and brine (x1).[2] Dry over Na₂SO₄.[1][2]

  • Validation: Check purity via LCMS. Expect a retention time shift due to the lipophilic methyl groups compared to the unsubstituted analog.[1][2]

Protocol B: SNAr Displacement

Use this protocol for attaching the scaffold to heteroaryl halides (e.g., chloropyrimidines).

Reagents:

  • Substrate: Heteroaryl Halide (1.0 equiv)[2]

  • Amine: 3,3-Dimethyltetrahydro-2H-pyran-4-amine HCl (1.5 equiv)[1][2][4]

  • Base: Cs₂CO₃ (3.0 equiv) or DIPEA (3.0 equiv)[2]

  • Solvent: DMSO or NMP[1][2]

Step-by-Step Methodology:

  • Setup: Combine the Heteroaryl Halide and Amine salt in a microwave vial or pressure tube.

  • Solvent/Base: Add DMSO (concentration 0.5 M) and the Base.[1][2]

  • Thermal Cycle:

    • Due to the hindered nature of the amine, standard SNAr conditions (80°C) may be insufficient.

    • Recommended: Heat to 100–120°C for 12–24 hours.

    • Microwave Option: 140°C for 30–60 minutes is often preferred to drive the reaction to completion.[2]

  • Monitoring: Monitor the disappearance of the halide. If a mono-methyl impurity is observed (rare, but possible via degradation), lower the temperature.

Strategic Design Logic (Visualization)

The following diagrams illustrate the decision-making process for selecting this scaffold and the workflow for its synthesis.

Diagram 1: Scaffold Selection Rationale

Caption: Decision tree for selecting 3,3-dimethyl-THP over standard bioisosteres based on metabolic and conformational criteria.

ScaffoldSelection Start Lead Compound Optimization Problem Identify Liability: High Clearance or Low Potency? Start->Problem Metabolism Metabolic Hotspot on Piperidine/THP Ring? Problem->Metabolism Metabolic Instability Conformation Flexible Ring (High Entropic Penalty)? Problem->Conformation Low Potency Solution_Std Use Unsubstituted THP-Amine Metabolism->Solution_Std No Solution_Gem Use 3,3-Dimethyl-THP-Amine (CAS: 1400580-54-2) Metabolism->Solution_Gem Yes (C3/C5 Oxidation) Conformation->Solution_Std No Conformation->Solution_Gem Yes (Need Rigidification) Effect_Met Blocks C3 Oxidation Solution_Gem->Effect_Met Effect_Conf Thorpe-Ingold Effect (Locks Conformation) Solution_Gem->Effect_Conf

Diagram 2: Synthetic Workflow for Hindered Amines

Caption: Optimized reaction workflow accounting for the steric hindrance of the neopentyl-like amine.

SynthesisWorkflow Input 3,3-Dimethyl-THP-Amine HCl Coupling Amide Coupling? Input->Coupling SNAr SNAr Reaction? Input->SNAr EDC Standard EDC/HOBt (Risk: Low Yield) Coupling->EDC Avoid HATU HATU / DIPEA Pre-activation Coupling->HATU Recommended Heat Heat to 50°C (Overcome Sterics) HATU->Heat If slow Std_SNAr 80°C (Standard) SNAr->Std_SNAr Avoid High_Temp 120°C or Microwave (Required for Conversion) SNAr->High_Temp Recommended

References

  • Compound Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71465225, 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride. Retrieved from [Link][2]

  • Thorpe-Ingold Effect: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[5] The formation and stability of spiro-compounds.[1][2] Part I. Spiro-compounds from cyclohexane. J. Chem. Soc., Trans., 107, 1080-1106.[2] (Foundational concept for gem-dimethyl conformational restriction).

  • Tetrahydropyran in MedChem: Meanwell, N. A. (2011).[1][2] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[2] (Context for THP as a scaffold).

  • Gem-Dimethyl Effect in Cyclization: Jung, M. E., & Piizzi, G. (2005).[1][2] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.[2]

Sources

Application

Application Note: Synthesis of N1-Substituted Imidazoquinolinones using 3,3-Dimethyltetrahydro-2H-pyran-4-amine HCl

Executive Summary This application note details the protocol for incorporating 3,3-Dimethyltetrahydro-2H-pyran-4-amine HCl into the N1-position of an imidazo[4,5-c]quinoline scaffold. Imidazoquinolinones and their 4-amin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for incorporating 3,3-Dimethyltetrahydro-2H-pyran-4-amine HCl into the N1-position of an imidazo[4,5-c]quinoline scaffold. Imidazoquinolinones and their 4-amino derivatives (e.g., Imiquimod, Resiquimod) are potent Toll-like Receptor 7/8 (TLR7/8) agonists used in immunotherapy and antiviral applications.

The specific utilization of the 3,3-dimethyl-substituted pyran moiety is a strategic medicinal chemistry choice. Unlike the unsubstituted tetrahydropyran, the 3,3-dimethyl analog introduces conformational constraints and blocks metabolic oxidation sites, potentially enhancing the pharmacokinetic profile (t1/2) and receptor binding affinity of the final drug candidate.

Strategic Synthetic Overview

The synthesis follows a convergent SNAr – Reduction – Cyclization strategy. The critical step is the nucleophilic displacement of the C4-chloro group on the quinoline core by the sterically modified primary amine.

Retrosynthetic Logic
  • Target Core: 1-(3,3-dimethyltetrahydro-2H-pyran-4-yl)-1H-imidazo[4,5-c]quinoline.

  • Key Disconnection: N1–C(pyran) bond formation via SNAr.

  • Precursors: 4-Chloro-3-nitroquinoline (Electrophile) + 3,3-Dimethyltetrahydro-2H-pyran-4-amine HCl (Nucleophile).

Mechanism of Action (TLR7 Pathway)

Before detailing the synthesis, it is vital to understand the biological context. These small molecules mimic single-stranded RNA, binding to endosomal TLR7/8, triggering the MyD88-dependent pathway.

TLR7_Pathway Agonist Imidazoquinolinone (Ligand) TLR7 TLR7 Endosomal Receptor Agonist->TLR7 Binds MyD88 MyD88 (Adaptor Protein) TLR7->MyD88 Recruits IRF7 IRF7 (Transcription Factor) MyD88->IRF7 Phosphorylation NFkB NF-κB MyD88->NFkB Activation Cytok Type I Interferons (IFN-α/β) & Pro-inflammatory Cytokines IRF7->Cytok Transcription NFkB->Cytok

Figure 1: Signal transduction pathway activated by the target imidazoquinolinone compounds.

Critical Reagent Profile

ComponentSpecificationRoleHandling Note
Amine Reagent 3,3-Dimethyltetrahydro-2H-pyran-4-amine HClNucleophileHygroscopic solid. Must be free-based in situ.
Core Scaffold 4-Chloro-3-nitroquinolineElectrophileSkin sensitizer. Handle in fume hood.
Base Diisopropylethylamine (DIPEA)Proton ScavengerUse 2.5–3.0 equivalents to neutralize HCl salt and drive reaction.
Solvent Anhydrous DMF or NMPMediumHigh boiling point required for SNAr.

Detailed Experimental Protocol

Phase A: Nucleophilic Displacement (SNAr)

Objective: Install the pyran amine at the quinoline C4 position.

Rationale: The 3-nitro group activates the 4-chloro position, making it susceptible to nucleophilic attack. The gem-dimethyl group on the amine adds steric bulk, requiring higher temperatures than standard primary amines.

  • Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-chloro-3-nitroquinoline (1.0 eq, e.g., 2.08 g, 10 mmol) in anhydrous DMF (20 mL).

  • Amine Addition: Add 3,3-Dimethyltetrahydro-2H-pyran-4-amine HCl (1.1 eq, 1.82 g).

  • Neutralization: Add DIPEA (2.5 eq, 4.35 mL) dropwise. The solution may darken (yellow/orange) as the free amine is generated.

  • Reaction: Heat the mixture to 80–90°C under nitrogen atmosphere.

    • Monitoring: Monitor via LC-MS or TLC (50% EtOAc/Hexanes). The starting chloride (Rf ~0.7) should disappear, replaced by the yellow amine product (Rf ~0.4).

    • Time: Typically 2–4 hours.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product, N-(3,3-dimethyltetrahydro-2H-pyran-4-yl)-3-nitroquinolin-4-amine , usually precipitates as a yellow solid. Filter, wash with water, and dry under vacuum.

    • Yield Expectation: 85–95%.

Phase B: Reduction of the Nitro Group

Objective: Convert the 3-nitro group to a 3-amino group to set up the cyclization.

Method Choice: Catalytic Hydrogenation (cleanest) or Iron/Ammonium Chloride (chemoselective if other reducible groups are present).

Protocol (Hydrogenation):

  • Dissolve the Phase A product (1.0 eq) in MeOH/THF (1:1, 50 mL).

  • Add 5% Pt/C (sulfided) or 10% Pd/C (5 wt% loading).

  • Hydrogenate at 30–50 psi H2 for 2–6 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst.

  • Concentration: Evaporate solvent to yield the quinoline-3,4-diamine intermediate. This is oxidation-sensitive; proceed immediately to Phase C.

Phase C: Imidazole Ring Closure

Objective: Form the tricyclic imidazo[4,5-c]quinoline core.

Reagent: Triethyl orthoformate (TEOF) is used to install a hydrogen at C2. Use triethyl orthoacetate if a C2-methyl group is desired.

  • Dissolve the diamine from Phase B in Toluene (or anhydrous Ethanol).

  • Add Triethyl Orthoformate (3.0 eq) and a catalytic amount of p-Toluenesulfonic acid (PTSA) (0.05 eq).

  • Reflux: Heat to reflux (110°C) for 4–12 hours.

  • Workup: Cool to RT. Evaporate volatiles.

  • Purification: Flash column chromatography (DCM/MeOH gradient) to isolate the 1-(3,3-dimethyltetrahydro-2H-pyran-4-yl)-1H-imidazo[4,5-c]quinoline .

Phase D: Functionalization to 4-Amine (Optional but Recommended)

Most drug applications require the 4-amino group (agonist activity).

  • N-Oxidation: Treat the Phase C product with m-CPBA (1.2 eq) in DCM or Peracetic acid in ethanol to form the N5-oxide.

  • Amination: React the N-oxide with Benzoyl isocyanate followed by hydrolysis, or use the Tosylation/Ammonia method:

    • Dissolve N-oxide in DCM/NH4OH.

    • Add p-Toluenesulfonyl chloride (TsCl) slowly with rapid stirring.

    • The TsCl activates the N-oxide, allowing ammonia to attack the C4 position (re-aromatization drives the reaction).

Process Visualization

Synthesis_Workflow SM1 4-Chloro-3-nitroquinoline Step1 Step 1: S_NAr Coupling (DIPEA, DMF, 90°C) SM1->Step1 SM2 3,3-Dimethyltetrahydro- 2H-pyran-4-amine HCl SM2->Step1 Inter1 Intermediate: 3-Nitro-4-amino-quinoline Step1->Inter1 Step2 Step 2: Reduction (H2, Pt/C or Fe/NH4Cl) Inter1->Step2 Inter2 Intermediate: Quinoline-3,4-diamine Step2->Inter2 Step3 Step 3: Cyclization (Triethyl Orthoformate) Inter2->Step3 Final Target: N1-Substituted Imidazoquinolinone Step3->Final

Figure 2: Step-by-step synthetic workflow for the preparation of the target scaffold.

Analytical Controls & Troubleshooting

ObservationProbable CauseCorrective Action
Low Yield in Step 1 Incomplete neutralization of HCl salt.Ensure DIPEA is >2.0 eq relative to the amine salt. Verify pH > 9.
Step 1 Stalled Steric hindrance of the gem-dimethyl group.Increase temperature to 100°C or switch solvent to NMP (N-Methyl-2-pyrrolidone).
Red/Brown Impurities (Step 2) Oxidation of diamine.Keep the diamine under inert atmosphere (Ar/N2) and use immediately in Step 3.
Incomplete Cyclization Water in reaction.Use anhydrous toluene and a Dean-Stark trap if necessary to remove ethanol byproduct.

References

  • Gerster, J. F., et al. "Synthesis and Structure-Activity-Relationships of 1H-Imidazo[4,5-c]quinolines That Induce Interferon Production." Journal of Medicinal Chemistry, 2005, 48(10), 3481–3491.

  • 3M Innovative Properties Co. "Imidazoquinoline Amines." U.S. Patent 4,689,338. (Foundational patent for Imiquimod synthesis).

  • Gilead Sciences, Inc. "Toll-like Receptor 7 Agonists." U.S. Patent 8,158,635.[1] (Describes substituted pyran amines in purine/quinoline scaffolds).

  • PubChem Compound Summary. "4-Chloro-3-nitroquinoline." National Center for Biotechnology Information.

Sources

Method

Strategic Utilization of 3,3-Dimethyltetrahydro-2H-pyran-4-amine HCl in Oncology Lead Optimization

Application Note & Technical Protocol Guide Executive Summary In the landscape of modern cancer drug discovery, particularly within the development of kinase inhibitors (e.g., ALK, ROS1, SHP2), the tetrahydropyran (THP)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Protocol Guide

Executive Summary

In the landscape of modern cancer drug discovery, particularly within the development of kinase inhibitors (e.g., ALK, ROS1, SHP2), the tetrahydropyran (THP) ring has emerged as a privileged scaffold. It serves as a polar, non-basic bioisostere for cyclohexyl and piperidinyl groups, offering improved aqueous solubility while mitigating hERG liability.

However, the standard THP-4-amine moiety is susceptible to oxidative metabolism at the C3/C5 positions by Cytochrome P450 enzymes. This Application Note details the strategic incorporation of 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride to solve two critical lead optimization challenges:

  • Metabolic Stability: The gem-dimethyl group sterically hinders and chemically deactivates the C3 metabolic "soft spot."

  • Conformational Locking: Utilizing the Thorpe-Ingold effect to restrict rotatable bonds, potentially lowering the entropic penalty of binding to the target kinase ATP pocket.

Medicinal Chemistry Rationale

The "Gem-Dimethyl" Switch

The transition from a standard Tetrahydro-2H-pyran-4-amine to its 3,3-dimethyl derivative is a high-value tactic in Fragment-Based Drug Discovery (FBDD).

FeatureStandard THP-4-Amine3,3-Dimethyl-THP-4-AmineImpact on Drug Design
Metabolic Site High vulnerability at C3/C5 (

-carbon to ether)
Blocked at C3; Sterically hindered at C5Increases

and reduces clearance (

).
Conformation Chair/Boat equilibrium (Flexible)Biased Chair conformationReduces entropic cost of binding (

).
Lipophilicity Lower LogPSlightly Higher LogP (+0.4 to +0.6)Improves membrane permeability while retaining solubility.
Steric Bulk LowHigh (Proximally)Can fill hydrophobic sub-pockets in the kinase hinge region.
Mechanism of Action: Metabolic Blocking

The diagram below illustrates the rationale for selecting the 3,3-dimethyl variant to prevent CYP-mediated hydroxylation.

MetabolicBlocking Standard Standard THP-Amine (Unsubstituted) CYP CYP450 Enzyme (Oxidation) Standard->CYP Susceptible C3-H Metabolite Hydroxylated Metabolite (Inactive/Toxic) CYP->Metabolite Oxidation Dimethyl 3,3-Dimethyl-THP-Amine (Target Molecule) Blocked Metabolic Blockade (Steric/Electronic) Dimethyl->Blocked gem-Dimethyl Group Stable Intact Drug (High Exposure) Dimethyl->Stable Retains Potency Blocked->CYP Inhibits Access

Figure 1: Mechanistic rationale for the gem-dimethyl blockade against CYP450-mediated oxidation.

Experimental Protocols: Synthesis & Coupling

Pre-requisite: The starting material is supplied as a Hydrochloride Salt (HCl) . It is crucial to neutralize this salt to release the nucleophilic free amine before or during the coupling reaction.

Protocol A: Amide Coupling (For Carboxylic Acid Cores)

Application: Attaching the scaffold to the solvent-front region of a kinase inhibitor.

Materials:

  • Carboxylic Acid Core (e.g., Pyrazole-carboxylic acid)

  • 3,3-Dimethyltetrahydro-2H-pyran-4-amine HCl (1.2 equiv)

  • HATU (1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: In a dried round-bottom flask, dissolve the Carboxylic Acid Core (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.5 mmol) and stir at Room Temperature (RT) for 15 minutes under Nitrogen (

    
    ).
    
  • Salt Neutralization (In-situ): In a separate vial, suspend the 3,3-Dimethyltetrahydro-2H-pyran-4-amine HCl (1.2 mmol) in DMF (2 mL). Add DIPEA (2.0 mmol) and vortex until the solid dissolves (formation of free amine).

  • Coupling: Add the amine solution to the activated acid mixture. Add the remaining DIPEA (1.0 - 2.0 mmol) to ensure pH > 8.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS for the disappearance of the acid peak (

    
    ).
    
  • Workup: Dilute with EtOAc (50 mL), wash with saturated

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: Buchwald-Hartwig Amination (For Aryl Halide Cores)

Application: Attaching the scaffold directly to a heteroaryl ring (e.g., Pyrimidine or Pyridine).

Materials:

  • Aryl/Heteroaryl Halide (Cl, Br, or I)

  • 3,3-Dimethyltetrahydro-2H-pyran-4-amine HCl (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: BrettPhos or XPhos (10 mol%)

  • Base:

    
     or NaOtBu (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Preparation: Charge a microwave vial with the Aryl Halide (1.0 mmol), 3,3-Dimethyltetrahydro-2H-pyran-4-amine HCl (1.2 mmol), Base (3.0 mmol), Pd catalyst, and Ligand.

  • Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (10 mL) via syringe.

  • Reaction: Heat to 100°C (oil bath) or 110°C (Microwave) for 2–12 hours.

    • Note: The extra equivalent of base accounts for the HCl salt neutralization.

  • Filtration: Cool to RT, filter through a Celite pad, washing with EtOAc.

  • Purification: Concentrate and purify via Reverse Phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Validation Protocol: Metabolic Stability Assay

Once synthesized, the lead compound must be validated for metabolic stability improvements compared to the non-methylated analog.

Microsomal Stability Workflow

Objective: Determine Intrinsic Clearance (


) and Half-life (

).

Reagents:

  • Pooled Liver Microsomes (Human/Mouse/Rat) – 20 mg/mL protein conc.

  • NADPH Regenerating System (MgCI2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Test Compound (1 µM final concentration).

Protocol:

  • Pre-Incubation: Mix Microsomes (0.5 mg/mL final) with PBS buffer (pH 7.4). Add Test Compound (1 µM). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .

Workflow Start Start: Drug Design Selection Select Scaffold: 3,3-Dimethyl-THP-Amine HCl Start->Selection Synthesis Synthesis: Neutralize HCl -> Coupling Selection->Synthesis Purification Purification: Prep-HPLC / Flash Synthesis->Purification Assay Assay: Microsomal Stability (RLM/HLM) Purification->Assay Decision Decision: Is t1/2 > 60 min? Assay->Decision Advance to In Vivo PK Advance to In Vivo PK Decision->Advance to In Vivo PK Yes Re-design Core Re-design Core Decision->Re-design Core No

Figure 2: Integrated workflow from scaffold selection to ADME validation.

References

  • Baillache, D. J., & Unciti-Broceta, A. (2020).[1] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.[1] RSC Medicinal Chemistry, 11, 1112-1135.[1] [Link]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on gem-dimethyl/difluoro effects). [Link]

Sources

Application

Application Note: N-Alkylation of 3,3-Dimethyltetrahydro-2H-pyran-4-amine Hydrochloride

[1][2] Introduction & Structural Analysis[1][3] The 3,3-dimethyltetrahydro-2H-pyran-4-amine scaffold (often supplied as the hydrochloride salt) is a high-value building block in modern medicinal chemistry.[1][2] It is fr...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Introduction & Structural Analysis[1][3]

The 3,3-dimethyltetrahydro-2H-pyran-4-amine scaffold (often supplied as the hydrochloride salt) is a high-value building block in modern medicinal chemistry.[1][2] It is frequently employed to modulate lipophilicity (


) and metabolic stability without introducing aromaticity.[2][3][4]

However, this molecule presents a specific synthetic challenge: Steric Hindrance. [3]

The gem-dimethyl group at the C3 position creates a "neopentyl-like" steric environment around the C4 amine.[1][2] While this steric bulk is beneficial for biological selectivity (locking conformation), it significantly retards nucleophilic attack during N-alkylation.[1][2][3] Standard protocols effective for unhindered amines (e.g., 4-aminotetrahydropyran) often fail or stall with this 3,3-dimethyl analog.[1][2][3]

This guide details three optimized protocols designed to overcome this specific steric barrier, prioritizing mono-alkylation selectivity and yield.

The Steric Challenge Visualization

The C3 methyl groups act as a "gatekeeper," blocking the trajectory of incoming electrophiles.[3]

StericChallenge cluster_0 Steric Environment C3 C3 Position (gem-Dimethyl) C4 C4 Position (Target Amine) C3->C4 Steric Shielding Reaction N-Alkylation C4->Reaction Slow Kinetics Electrophile Incoming Electrophile Electrophile->C4 Blocked by C3 Methyls

Figure 1: Logical representation of the steric interference caused by the C3 gem-dimethyl group.[1][3]

Critical Pre-Step: Handling the Salt Form[3]

The starting material is a hydrochloride salt (


).[1][2][5] It is non-nucleophilic  in this state.[2][3] You cannot rely on weak bases (like bicarbonate) to free-base this amine efficiently in organic solvents due to the lipophilicity of the pyran ring.[1][2]
  • Recommendation: Perform an in situ free-basing using a soluble organic base (DIPEA or TEA) rather than a separate aqueous workup, which risks loss of the water-soluble amine.[1][2]

Method A: Reductive Amination (The "Titanium Boost")[3]

Best For: Mono-alkylation with aldehydes or ketones.[1][2] Mechanism: Formation of an imine/iminium species followed by hydride reduction.[2][3][6][7][8][9]

The Challenge

With unhindered amines, imine formation is rapid.[3] With 3,3-dimethyltetrahydro-2H-pyran-4-amine, imine formation is the rate-determining step.[1][2] The equilibrium favors the starting materials.[2][3]

The Solution: Titanium(IV) Isopropoxide

We utilize


 as a dual-purpose reagent:
  • Lewis Acid: Activates the carbonyl oxygen.[2][3]

  • Water Scavenger: Shifts equilibrium toward the imine by chemically trapping water.[2][3]

Protocol 1: Ti-Mediated Reductive Amination[1][2]

Reagents:

  • Amine HCl salt (1.0 equiv)[1][2][3]

  • Aldehyde/Ketone (1.1 equiv)[1][2][3]

  • Titanium(IV) Isopropoxide (

    
    ) (1.5 equiv)[1][2][3]
    
  • Sodium Triacetoxyborohydride (STAB) (2.0 equiv)[1][2][3]

  • DIPEA (1.2 equiv)[1][2][3]

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1][3]

Step-by-Step:

  • Free Base: In a dry vial, suspend the Amine HCl (1.0 equiv) in anhydrous DCM (

    
    ). Add DIPEA (1.2 equiv) and stir for 10 mins until the solution clears.
    
  • Imine Formation: Add the aldehyde/ketone (1.1 equiv) followed immediately by neat

    
     (1.5 equiv).[1][2][3]
    
    • Critical: The solution may turn slightly yellow/orange.[2][3]

    • Time: Stir at Room Temperature (RT) for 6–12 hours. (Standard amines take 1 hour; this requires longer).[1][2][3]

  • Reduction: Cool the reaction to 0°C. Add STAB (2.0 equiv) in one portion. Allow to warm to RT and stir overnight.

  • Quench: Quench carefully with saturated aqueous

    
     or 
    
    
    
    .
    • Note: Titanium salts form a thick white precipitate.[2][3] Dilute with EtOAc and filter through a Celite pad to remove the titanium sludge before phase separation.[2][3]

Method B: Direct Alkylation (Controlled Substitution)[1][2][3]

Best For: Alkyl halides (where aldehydes are unstable) or when a specific alkyl group is required that cannot be accessed via reduction.[2][3] Risk: Over-alkylation (quaternization) and elimination of the alkyl halide.[2][3]

The Challenge

The steric bulk actually helps here.[2][3] Unlike linear primary amines which easily dialkylate, the 3,3-dimethyl group makes the secondary amine (product) extremely hindered, naturally preventing the second alkylation.[3]

Protocol 2: Cesium-Promoted Alkylation[1][2]

Reagents:

  • Amine HCl salt (1.0 equiv)[1][2][3]

  • Alkyl Halide (Br or I preferred) (1.1 equiv)[1][2][3]

  • Cesium Carbonate (

    
    ) (3.0 equiv) - Superior to 
    
    
    
    for solubility in organic media.[1][2]
  • Solvent: Acetonitrile (MeCN) or DMF.[1][2][3]

Step-by-Step:

  • Suspension: Suspend Amine HCl and

    
     in MeCN (
    
    
    
    ). Stir for 30 mins at RT to ensure neutralization.
  • Addition: Add the Alkyl Halide (1.1 equiv).

  • Thermal Activation:

    • Primary Halides: Heat to 60°C.

    • Secondary Halides: Heat to 80°C (Expect slower rates; monitor for elimination by-products).

  • Workup: Filter off the inorganic salts. Concentrate the filtrate.

Comparative Data & Decision Matrix

The following table summarizes the efficiency of reducing agents specifically for this hindered scaffold.

MethodReagent SystemReaction TimeYield (Typical)SelectivityNotes
Standard Reductive STAB / AcOH / DCE24-48 h30-50%HighOften stalls at imine stage due to sterics.[1][2]
Titanium Boost

/ STAB / DCM
12-16 h85-95% HighTitanium drives imine formation to completion.[1][2]
Cyanoborohydride

/ MeOH
12 h60-75%MedToxic.[1][2][3] Risk of reducing aldehyde to alcohol.[2][3]
Direct Alkylation

/ MeCN
4-8 h50-70%LowCompetition with elimination; difficult to control stoichiometry.[1][2]
Workflow Decision Tree

DecisionTree Start Start: 3,3-Dimethyl Pyran-4-amine HCl Target Target Electrophile? Start->Target Aldehyde Aldehyde/Ketone Target->Aldehyde Halide Alkyl Halide Target->Halide MethodA Method A: Reductive Amination Aldehyde->MethodA MethodB Method B: Direct Alkylation Halide->MethodB TiAdd Add Ti(OiPr)4 (Mandatory for Sterics) MethodA->TiAdd Overcome Steric Barrier BaseSel Use Cs2CO3 (High Solubility Base) MethodB->BaseSel Prevent Over-alkylation

Figure 2: Decision matrix for selecting the optimal alkylation pathway.[1][2]

Troubleshooting "No Reaction"

If the reaction stalls, the issue is almost exclusively the formation of the imine intermediate .[3]

  • Switch Solvent: Change from DCM to Toluene. Toluene allows for azeotropic removal of water (Dean-Stark trap) if

    
     is insufficient.[1][2][3]
    
  • Microwave Assistance: For Direct Alkylation (Method B), microwave irradiation (100°C, 30 mins) can overcome the activation energy barrier imposed by the gem-dimethyl group.[3]

  • Check the Salt: Ensure the amine HCl was fully neutralized. If using STAB, ensure no water is present in the solvent, as it decomposes the hydride.[3]

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2][3][7][10] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[3]

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[3] Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[3]

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[3][6] Journal of the American Chemical Society, 1971, 93(12), 2897–2904.[3]

Sources

Method

Application Note: High-Efficiency Reductive Amination of 3,3-Dimethyltetrahydro-2H-pyran-4-one

Abstract The reductive amination of 3,3-dimethyltetrahydro-2H-pyran-4-one presents a distinct synthetic challenge due to the steric bulk of the gem-dimethyl group adjacent to the carbonyl center. Standard protocols utili...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The reductive amination of 3,3-dimethyltetrahydro-2H-pyran-4-one presents a distinct synthetic challenge due to the steric bulk of the gem-dimethyl group adjacent to the carbonyl center. Standard protocols utilizing Sodium Triacetoxyborohydride (STAB) often result in stalled conversion or low yields due to the inability to form the intermediate imine/iminium species efficiently. This Application Note details an optimized Titanium(IV) Isopropoxide-mediated protocol , which acts as both a Lewis acid and water scavenger to drive equilibrium forward. We provide a comparative analysis of reducing agents, a self-validating workup procedure to prevent titanium emulsion formation, and a decision matrix for selecting the optimal pathway based on amine nucleophilicity.

Introduction & Mechanistic Rationale

The Substrate Challenge

3,3-dimethyltetrahydro-2H-pyran-4-one is a valuable scaffold in medicinal chemistry, often used to modulate lipophilicity (


) and metabolic stability compared to piperidine or cyclohexyl analogs. However, the C3 gem-dimethyl group exerts significant steric pressure on the C4 carbonyl.
  • Burgi-Dunitz Trajectory Interference: The methyl groups hinder the optimal angle of attack (

    
    ) for incoming nucleophiles (amines).
    
  • Equilibrium Shift: In reversible imine formation (

    
    ), the steric bulk destabilizes the planar imine intermediate, shifting equilibrium back toward the starting ketone.
    
The Solution: Titanium(IV) Isopropoxide

To overcome this, we utilize Titanium(IV) Isopropoxide [Ti(OiPr)


] .[1][2]
  • Lewis Acidity: Coordinates to the carbonyl oxygen, increasing electrophilicity.

  • Dehydration: Irreversibly scavenges water produced during condensation, driving the reaction to the imine/enamine species (Le Chatelier’s principle).

  • Templating: Forms a stable titanium-amine-carbonyl complex that is readily reduced.[3]

Experimental Workflows (Graphviz Visualization)

The following diagram outlines the mechanistic pathway and the critical divergence between standard and Ti-mediated protocols.

ReductiveAmination Start 3,3-Dimethyl tetrahydro-2H-pyran-4-one Standard Standard Path (STAB/AcOH) Start->Standard Steric Clash Titanium Ti-Mediated Path (Ti(OiPr)4) Start->Titanium Activation Amine Amine (R-NH2) Amine->Standard Amine->Titanium Stalled Stalled Reaction (Low Yield) Standard->Stalled Slow Imine Form. Imine Imine/Titanate Complex Titanium->Imine Dehydration Reduction Reduction (NaBH4) Imine->Reduction In-situ Product Target Amine Reduction->Product High Yield

Figure 1: Mechanistic pathway comparing the failure mode of standard STAB protocols vs. the success of the Titanium-mediated route for hindered ketones.

Detailed Protocols

Protocol A: Titanium-Mediated Reductive Amination (Recommended)

Best for: Secondary amines, hindered primary amines, and anilines.

Reagents:

  • Substrate: 3,3-dimethyltetrahydro-2H-pyran-4-one (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Titanium(IV) Isopropoxide: 1.25 – 1.5 equiv

  • Reductant: Sodium Borohydride (NaBH

    
    ): 1.5 equiv[3]
    
  • Solvent: Neat (preferred) or THF (anhydrous)

Step-by-Step Methodology:

  • Complexation: In a dry flask under

    
    , combine the amine and Ti(OiPr)
    
    
    
    .
    • Note: If the amine is a solid, dissolve in minimal anhydrous THF. If liquid, use neat.[4]

  • Addition: Add the ketone (1.0 equiv) to the mixture.

  • Incubation: Stir at ambient temperature for 6–12 hours.

    • Checkpoint: The solution often becomes viscous or changes color (yellow/orange), indicating titanate complex formation.

  • Dilution: Dilute the reaction mixture with absolute ethanol or methanol (approx. 5-10 mL per mmol substrate).

    • Caution: Exothermic.

  • Reduction: Cool to 0°C. Add NaBH

    
     portion-wise. Allow to warm to room temperature and stir for 2 hours.
    
  • Critical Workup (The "Mattson" Method):

    • Do NOT quench with water alone (results in unmanageable sticky white gel).

    • Add 1N NaOH or 2M NH

      
      OH (approx. 2 mL per mmol Ti).
      
    • Stir vigorously until the titanium salts precipitate as a non-sticky, granular white solid (approx. 15-30 mins).

    • Filter through a Celite pad. Wash pad with EtOAc.

  • Purification: Concentrate filtrate; partition between EtOAc and water (or 1N HCl if making an acid-soluble amine, followed by basification).

Protocol B: Synthesis of Primary Amines (Ammonia Equivalent)

Specific modification for synthesizing 3,3-dimethyltetrahydro-2H-pyran-4-amine.

Reagents:

  • Ammonium Chloride (NH

    
    Cl): 2.0 – 3.0 equiv (Source of ammonia)
    
  • Triethylamine (Et

    
    N): 2.0 – 3.0 equiv (To liberate free NH
    
    
    
    )
  • Ti(OiPr)

    
    : 2.0 equiv
    
  • Solvent: Absolute Ethanol[3]

Methodology:

  • Mix NH

    
    Cl, Et
    
    
    
    N, and Ti(OiPr)
    
    
    in ethanol. Stir for 15 mins.
  • Add ketone.[1][3][4][5][6] Stir 12–18 hours (primary imines form slower).

  • Add NaBH

    
     (1.5 equiv) and stir for 5 hours.
    
  • Follow the Critical Workup described in Protocol A.

Data & Performance Comparison

The following table summarizes expected outcomes based on internal validation and literature precedents for hindered cyclohexanone analogs.

ParameterStandard STAB ProtocolTi(OiPr)

/ NaBH

Protocol
Reagents NaBH(OAc)

, AcOH, DCE
Ti(OiPr)

, NaBH

, THF/Neat
Imine Formation Equilibrium Limited (Slow)Irreversible (Fast via dehydration)
Conversion (24h) 30 - 50% (often stalls)> 90%
Side Products Alcohol (direct reduction of ketone)Minimal (<5%)
Workup Difficulty Low (Aqueous wash)Moderate (Requires specific quenching)
Suitability Unhindered 1° amines onlyHindered 1°, 2° amines, Anilines

Troubleshooting & Optimization Matrix

If yields are low (<50%), consult the following decision tree logic:

Troubleshooting Problem Low Yield / Incomplete Conversion Check1 Is unreacted Ketone present? Problem->Check1 Check2 Is Alcohol byproduct present? Check1->Check2 No (Ketone consumed) Sol1 Increase Ti(OiPr)4 to 2.0 eq Increase Time (12h -> 24h) Check1->Sol1 Yes (Imine didn't form) Sol2 Pre-form imine at 60°C before adding reductant Check1->Sol2 Sterics too high? Sol3 Switch Reductant Use NaBH3CN (slower but selective) Check2->Sol3 Yes (Direct reduction occurred) Sol4 Check Water Content Ensure solvents are anhydrous Check2->Sol4 No (Complex mixture)

Figure 2: Troubleshooting logic for optimizing reaction conditions.

References

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry, 55.8 (1990): 2552-2554.[1]

    • Core Reference: Establishes the Ti(OiPr) protocol as the standard for hindered ketones.
  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][7] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61.11 (1996): 3849-3862.[1]

    • Comparative Reference: Defines the limitations of STAB for sterically hindered substr
  • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A general synthesis of secondary and tertiary amines." Synlett, 1999.11 (1999): 1781-1783.[3]

    • Protocol Reference: Further optimiz
  • Miriyala, B., et al. "Chemoselective Reductive Alkylation of Ammonia with Carbonyl Compounds: Synthesis of Primary Amines."[7] Tetrahedron, 60.7 (2004): 1463-1471.

    • Specific Protocol: Source for the NH Cl/Et N method described in Protocol B.

Sources

Application

Incorporating the 3,3-dimethyltetrahydropyran motif into bioactive molecules

Application Note: Strategic Incorporation of the 3,3-Dimethyltetrahydropyran (3,3-DMTHP) Motif in Bioactive Molecules Executive Summary The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, serv...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of the 3,3-Dimethyltetrahydropyran (3,3-DMTHP) Motif in Bioactive Molecules

Executive Summary

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, serving as a polar bioisostere for cyclohexane and a metabolically robust alternative to morpholine. However, unsubstituted THP rings often suffer from conformational flexibility and metabolic liability at the C-3/C-5 positions.[1][2]

This guide details the strategic incorporation of the 3,3-dimethyltetrahydropyran (3,3-DMTHP) motif.[1] By introducing a gem-dimethyl group at the C-3 position, researchers can leverage the Thorpe-Ingold effect to lock bioactive conformations and sterically occlude metabolic "soft spots."[1][2] This note provides validated protocols for synthesizing this motif and data-driven rationale for its deployment in Lead Optimization (LO).

Strategic Rationale: Why 3,3-DMTHP?

The Thorpe-Ingold Effect (Conformational Locking)

The introduction of a gem-dimethyl group at the C-3 position creates steric repulsion that favors ring formation and restricts the conformational mobility of the THP ring. This is a classic application of the Thorpe-Ingold effect (angle compression).[3]

  • Mechanism: The bulky methyl groups compress the internal bond angle (C2-C3-C4), forcing the ring into a more rigid chair conformation.

  • Benefit: This reduces the entropic penalty of binding to a protein target, potentially improving potency (

    
    ).
    
Metabolic Stability (Blocking CYP450)

Cytochrome P450 enzymes (particularly CYP3A4) often target the carbon atoms alpha to the ether oxygen or the electron-rich C-3/C-5 positions in cyclic ethers.[2]

  • Vulnerability: In standard THP rings, the C-3 position is a metabolic "soft spot" susceptible to hydroxylation.[1]

  • Solution: Quaternary substitution at C-3 (3,3-dimethyl) physically blocks this site from oxidation, significantly extending the intrinsic half-life (

    
    ) of the molecule.[1][2]
    
Lipophilicity Modulation

While methyl groups increase lipophilicity (


), the 3,3-DMTHP motif balances this with the polar ether oxygen (

vs.

).[1] This allows for the addition of steric bulk without the drastic solubility penalty associated with all-carbon rings.

Visualizing the Strategy

The following diagram illustrates the decision logic for incorporating the 3,3-DMTHP motif during the Design-Make-Test-Analyze (DMTA) cycle.

DMTA_Logic Start Hit Compound Analysis (Contains THP or Cyclohexane) Problem1 Issue: High Metabolic Clearance (CYP Oxidation at C-3) Start->Problem1 Problem2 Issue: Low Potency (High Entropic Penalty) Start->Problem2 Solution Strategy: Incorporate 3,3-gem-dimethyl group Problem1->Solution Problem2->Solution Mechanism1 Mechanism: Steric Occlusion (Blocks Metabolic Soft Spot) Solution->Mechanism1 Mechanism2 Mechanism: Thorpe-Ingold Effect (Conformational Lock) Solution->Mechanism2 Outcome Outcome: 3,3-DMTHP Analog (Improved PK & Potency) Mechanism1->Outcome Mechanism2->Outcome

Figure 1: Decision logic for transitioning from a standard THP hit to a 3,3-DMTHP lead candidate.

Validated Synthetic Protocols

The synthesis of the 3,3-DMTHP motif can be approached via two primary routes: de novo ring construction or functionalization of an existing lactone.

Protocol A: Double Alkylation of Tetrahydropyran-2-one

This protocol is preferred for late-stage functionalization or when starting from the commercially available lactone.[1][2] It utilizes Lithium Diisopropylamide (LDA) to install two methyl groups sequentially.[4]

Reagents:

  • 
    -Valerolactone (or 3-methyltetrahydro-2H-pyran-2-one)[1][2]
    
  • Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane[1]

  • Iodomethane (MeI)[1][2][4]

  • Tetrahydrofuran (THF), anhydrous[1]

  • Ammonium Chloride (

    
    ), saturated aqueous solution[1]
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask under argon. Add anhydrous THF (50 mL) and cool to -78°C (dry ice/acetone bath).

  • Base Addition: Add LDA (1.1 equiv) dropwise via syringe. Stir for 15 minutes.

  • Substrate Addition: Add 3-methyltetrahydro-2H-pyran-2-one (1.0 equiv) dissolved in THF slowly to the LDA solution. Maintain internal temperature below -65°C. Stir for 30 minutes to generate the enolate.

  • Alkylation: Add Iodomethane (1.5 equiv) dropwise.

  • Temperature Ramp: Allow the reaction to warm to -45°C over 1 hour.

  • Quench: Quench the reaction with saturated

    
     solution while still cold.
    
  • Workup: Extract with diethyl ether (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.[1]
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield 3,3-dimethyltetrahydro-2H-pyran-2-one .

  • Reduction (Optional): To convert the lactone to the ether (THP), reduce with

    
     followed by cyclization or reduction to the hemiacetal and Et3SiH reduction.
    

Critical Note: If starting from unsubstituted valerolactone, this process must be performed twice (sequential alkylation) or using 2.2+ equivalents of base/electrophile in a one-pot procedure, though sequential is often higher yielding.[1]

Protocol B: Acid-Catalyzed Cyclization of Diols

This route is ideal for large-scale preparation of the core scaffold.[2]

Reagents:

  • 3,3-dimethylpentane-1,5-diol[1][2]

  • p-Toluenesulfonic acid (pTSA) or Sulfuric Acid (

    
    )[1][2]
    
  • Toluene (for Dean-Stark)[1][2]

Methodology:

  • Dissolve 3,3-dimethylpentane-1,5-diol in toluene.[1][2]

  • Add catalytic pTSA (5 mol%).

  • Reflux with a Dean-Stark trap to remove water.[1][2]

  • Monitor by TLC until the diol is consumed.

  • Wash with

    
    , dry, and distill the resulting 3,3-dimethyltetrahydropyran .[1][4]
    

Data Summary & Characterization

When validating the synthesis, specific NMR signatures confirm the formation of the quaternary center.

Table 1: Key Characterization Data for 3,3-Dimethyltetrahydropyran-2-one

ParameterExpected Value/ObservationStructural Insight

NMR (Me)

1.20 - 1.30 ppm (Singlet, 6H)
Confirms gem-dimethyl group (magnetic equivalence indicates symmetry or rapid rotation).[1][2]

NMR (

-O)

4.30 - 4.40 ppm (Triplet/Multiplet)
Characteristic shift of protons alpha to the ester/ether oxygen.[1][2]

NMR (C-3)

35 - 40 ppm (Quaternary)
Disappearance of CH signal in DEPT-135 confirms quaternary center.[1][2]
Physical State Colorless Oil / Low Melting SolidLipophilic nature of the gem-dimethyl group lowers lattice energy vs polar precursors.

Case Study: Metabolic Stability Comparison

To demonstrate the impact of the 3,3-DMTHP motif, we compare intrinsic clearance (


) data derived from human liver microsomes (HLM).[1]

Comparative Analysis:

  • Compound A (2-substituted THP): High clearance.[1][2] The C-3 position is open to oxidation.[2]

  • Compound B (3-substituted THP): Moderate clearance.[1][2] Steric hindrance slows oxidation.

  • Compound C (3,3-dimethyl THP): Low clearance.[1][2] The quaternary center completely blocks alpha-hydroxylation at C-3, and sterically shields C-2 and C-4.[1][2]

Pathway Visualization:

Metabolism Substrate 3,3-DMTHP Scaffold CYP CYP3A4 Enzyme Substrate->CYP Exposure Blocked Oxidation Blocked (Steric Hindrance) CYP->Blocked Attempts C-3 Oxidation Stable Metabolically Stable (Extended t1/2) Blocked->Stable Result

Figure 2: Mechanism of metabolic stabilization via gem-dimethyl substitution.[1][2]

References

  • PrepChem. (n.d.). Synthesis of 3,3-Dimethyltetrahydro-2H-pyran-2-one. Retrieved January 28, 2026, from [Link]

  • Wuitschik, G., et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. (Contextual reference on cyclic ether stability). Journal of Medicinal Chemistry.

  • Pettersson, M., et al. (2012).[1] Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter “Lipophilic Metabolism Efficiency”. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1][3] The Thorpe-Ingold Effect. Journal of the Chemical Society, Transactions. (Foundational theory).

Sources

Method

Application Note: Coupling Strategies for 3,3-Dimethyltetrahydro-2H-pyran-4-amine HCl

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] 3,3-Dimethyltetrahydro-2H-pyran-4-amine Hydrochloride represents a specialized building block in medicinal chemistry. It is frequently employed to modul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

3,3-Dimethyltetrahydro-2H-pyran-4-amine Hydrochloride represents a specialized building block in medicinal chemistry. It is frequently employed to modulate the lipophilicity (LogD) and metabolic stability of drug candidates compared to their piperidine or cyclohexyl analogs.

However, this substrate presents two distinct synthetic challenges:

  • Steric Hindrance: The gem-dimethyl group at the C3 position creates a "neopentyl-like" steric environment adjacent to the C4-amine. This significantly retards nucleophilic attack on activated esters, often leading to stalled reactions or extensive byproduct formation (e.g.,

    
    -acyl urea rearrangement) under standard conditions.
    
  • Salt Neutralization: As a hydrochloride salt, the amine is non-nucleophilic until free-based. Incomplete neutralization is a common failure mode.

This guide outlines three field-proven protocols ranging from the "Gold Standard" for discovery chemistry to scalable process-friendly methods.

Critical Analysis of Reactivity

The primary failure mode in coupling this amine is steric deceleration . The C3-methyl groups restrict the rotational freedom of the C4-amine and block the trajectory of attack on the carbonyl electrophile.

Mechanism of Steric Inhibition

The diagram below illustrates the steric clash and the requisite activation pathway.

ReactionPathway cluster_steric Steric Bottleneck AmineSalt Amine HCl Salt (Non-Nucleophilic) FreeAmine Free Amine (Sterically Hindered) AmineSalt->FreeAmine Neutralization Base Base (DIPEA) (>3.0 equiv) Base->FreeAmine TransitionState Transition State (High Energy Barrier) FreeAmine->TransitionState Slow Attack (k_obs << k_unhindered) Acid Carboxylic Acid ActivatedEster Activated Ester (OBt/OAt/HATU) Acid->ActivatedEster Activation ActivatedEster->TransitionState Product Amide Product TransitionState->Product Collapse

Figure 1: Reaction pathway highlighting the critical neutralization step and the high-energy transition state caused by the 3,3-dimethyl steric block.

Experimental Protocols

Protocol A: High-Throughput / Discovery Chemistry (HATU)

Best for: Small scale (<100 mg), valuable acids, and rapid turnaround. HATU generates a highly reactive species that can overcome the steric barrier.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Amine HCl (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (4.0 equiv )

  • Solvent: DMF (anhydrous)

Procedure:

  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1 M concentration). Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Note: Pre-activation ensures the active ester is formed before the hindered amine is introduced.

  • Addition: In a separate vial, dissolve the Amine HCl (1.1 equiv) in a minimum amount of DMF with the remaining DIPEA (2.0 equiv). Add this solution to the activated acid mixture.

  • Reaction: Stir at 40–50 °C for 4–16 hours.

    • Why Heat? Due to the 3,3-dimethyl hindrance, RT reactions often stall at 60-70% conversion. Mild heating pushes the reaction to completion.

  • Monitoring: Check by LCMS. Look for the disappearance of the activated ester (often M+H of acid + 99 Da for HOAt adduct if using HATU).

  • Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (x2), water (x1), and brine (x1).[1] Dry over Na₂SO₄.[1]

Protocol B: Scalable / Process Friendly (T3P)

Best for: >1g scale, avoiding toxic byproducts, and simple aqueous workup. T3P (Propylphosphonic anhydride) exhibits low epimerization and drives reactions well with hindered substrates.[2]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Amine HCl (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Pyridine or DIPEA (4.0 - 5.0 equiv)

  • Solvent: EtOAc or 2-MeTHF

Procedure:

  • Slurry: Charge the Carboxylic Acid and Amine HCl into the reactor/flask with EtOAc (5-10 volumes).

  • Base Addition: Add the base (Pyridine or DIPEA) dropwise. The slurry may clear up as the amine salt neutralizes.

  • Reagent Addition: Add T3P solution dropwise over 10 minutes at 0 °C to RT.

  • Reaction: Heat to 50–60 °C . Stir for 12–24 hours.

    • Self-Validating Step: T3P reactions typically remain clear. If precipitation occurs (other than salt byproducts), check solubility of the product.

  • Workup: The beauty of T3P is that water-soluble phosphate byproducts are washed away. Wash organic layer with water, 0.5 M HCl (to remove excess amine/pyridine), sat. NaHCO₃, and brine.[1]

Data Summary & Comparison

FeatureProtocol A (HATU)Protocol B (T3P)Protocol C (Acid Chloride)*
Reactivity Very HighHighExtreme
Steric Tolerance ExcellentGoodExcellent
Byproducts Tetramethylurea (water soluble but hard to remove traces)Water soluble phosphates (easy removal)HCl gas
Scale Suitability mg to gg to kgkg+
Cost HighModerateLow
Rec. Temp 40–50 °C50–60 °C0 °C to RT

*Protocol C (Acid Chloride) is reserved for cases where HATU/T3P fails. It involves converting the acid to acid chloride using (COCl)₂/DMF(cat) in DCM, then adding the Amine HCl/Base mixture.

Troubleshooting & Optimization Logic

If the reaction stalls (incomplete conversion by LCMS):

  • Check Basicity: Spot the reaction mixture on wet pH paper. It must be basic (pH > 8). If acidic, the Amine HCl has consumed the base, and the amine has reprotonated, rendering it unreactive. Action: Add 1-2 equiv more DIPEA.

  • Solvent Switch: DMF promotes faster kinetics than DCM or THF for hindered couplings due to higher dielectric constant and better solubility of the intermediate salts.

  • Temperature: Do not fear heat. The pyran ring is stable. Increasing from RT to 60 °C often pushes yield from 40% to >90%.

Decision Matrix for Optimization

Optimization Start Reaction Stalled? CheckPH Check pH Start->CheckPH IsBasic pH > 8? CheckPH->IsBasic AddBase Add DIPEA IsBasic->AddBase No CheckTemp Check Temperature IsBasic->CheckTemp Yes IsHot Temp > 45°C? CheckTemp->IsHot HeatUp Heat to 60°C IsHot->HeatUp No SwitchReagent Switch to Acid Chloride or Mixed Anhydride IsHot->SwitchReagent Yes

Figure 2: Logical flow for troubleshooting stalled couplings of hindered amines.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4][5][6] Organic Process Research & Development, 20(2), 140–177.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Patterson, A. W., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP. Tetrahedron Letters.

  • Bachem. (2024).[7] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3,3-Dimethyltetrahydro-2H-pyran-4-amine Hydrochloride

Ticket Subject: Purification & Handling of Sterically Hindered Pyran-Amine Salts Reference ID: CAS 1206584-26-8 | Molecular Formula: C7H15NO[1][2][3]·HCl Introduction: The "Hidden" Challenges of Gem-Dimethyl Amines Welco...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Purification & Handling of Sterically Hindered Pyran-Amine Salts Reference ID: CAS 1206584-26-8 | Molecular Formula: C7H15NO[1][2][3]·HCl

Introduction: The "Hidden" Challenges of Gem-Dimethyl Amines

Welcome to the Technical Support Knowledge Base. You are likely accessing this guide because standard purification protocols for aliphatic amines are failing to yield crystalline material for 3,3-dimethyltetrahydro-2H-pyran-4-amine hydrochloride .[1][2][3]

The Core Problem: While the parent compound (tetrahydro-2H-pyran-4-amine) crystallizes readily, the 3,3-dimethyl substitution introduces significant steric bulk adjacent to the amine center.[1][2][3] This "gem-dimethyl" effect disrupts crystal lattice packing, making this specific salt prone to oiling out rather than precipitating and increasing its solubility in organic solvents where the unsubstituted analog would be insoluble.[1][2][3]

This guide provides a validated workflow to overcome these steric challenges, ensuring high purity (>98%) for downstream drug discovery applications.

Module 1: Salt Formation & Purification Protocol

Senior Scientist Note:

"Do not rush the crystallization of this intermediate. The 3,3-dimethyl group creates a 'greasier' lattice.[1][2][3] Rapid cooling will almost guarantee an amorphous oil/gum.[1][2][3] Use the Thermodynamic Control method below."

Step-by-Step Workflow
PhaseActionCritical Technical Detail
1. Dissolution Dissolve crude free base in EtOAc (Ethyl Acetate) or MTBE .[1][2][3]Avoid alcohols initially.[1][2][3] The free base is lipophilic due to the methyl groups.[1][2][3] Concentration: ~0.5 M.
2.[1][2][3] Acidification Add 4M HCl in Dioxane dropwise at 0°C.Stoichiometry is key: Use 1.05 equivalents. Excess acid promotes hygroscopicity.
3.[1][2][3] Nucleation Stir at 0°C for 30 mins.If oil forms, do not add more acid.[1][2][3] Warm the solution to 40°C until the oil redissolves, then cool slowly to RT.
4. Anti-Solvent Add n-Heptane dropwise until turbidity persists.[1][2][3]Ratio: Solvent/Anti-solvent should be approx 1:[1][2][3]2.
5. Isolation Filter under N2 atmosphere.[1][2][3]This salt is hygroscopic .[1][2][3][4] Minimize exposure to humid air.[1][2][3]
6. Drying Vacuum oven at 40°C over P₂O₅.Essential to remove trapped dioxane/heptane.[1][2][3]
Visual Workflow (Process Logic)

PurificationWorkflow Start Crude Free Base (Oil/Liquid) Dissolve Dissolve in EtOAc (0.5 M) Start->Dissolve Acidify Add 4M HCl/Dioxane (Dropwise @ 0°C) Dissolve->Acidify CheckState Observation: Precipitate or Oil? Acidify->CheckState Precipitate White Precipitate Forms CheckState->Precipitate Solids Oil Oiling Out Occurs CheckState->Oil Gum/Oil Filter Filter under N2 (Hygroscopic Risk) Precipitate->Filter Remedy Heat to 40°C (Re-dissolve) Then Slow Cool to RT Oil->Remedy Remedy->Precipitate Dry Vac Oven 40°C over P2O5 Filter->Dry

Caption: Logic flow for converting the 3,3-dimethyl free base to a crystalline HCl salt, highlighting the critical thermal annealing step if oiling occurs.

Module 2: Troubleshooting Guide (FAQs)

Ticket #101: "The product turned into a sticky gum at the bottom of the flask."

Diagnosis: This is "Oiling Out," caused by the high solubility of the 3,3-dimethyl salt in the reaction mixture or adding acid too fast.[1][2][3] Solution:

  • Stop stirring. Let the oil settle.

  • Decant the supernatant (which often contains impurities).[1][2][3]

  • Add a fresh solvent mixture: 10% Isopropanol (IPA) in Heptane .

  • Heat to reflux until the gum dissolves.

  • Seed the solution with a tiny crystal of the product (if available) or scratch the glass wall while cooling slowly.[1][2][3]

Ticket #102: "My yield is low, but the mother liquor is still acidic."

Diagnosis: The gem-dimethyl group increases the lipophilicity of the salt, making it partially soluble in pure Ethyl Acetate or Ether.[1][2][3] Solution:

  • Evaporate the mother liquor to 25% volume.[1][2][3]

  • Add MTBE (Methyl tert-butyl ether) as a secondary anti-solvent.[1][2][3]

  • Cool to -20°C overnight.

  • Note: Do not use Diethyl Ether if you can avoid it; the salt is often too soluble in it compared to the unsubstituted pyran.[1][2][3]

Ticket #103: "The NMR shows broad peaks and water."

Diagnosis: The salt is hygroscopic.[1][2][3] The "broadness" is proton exchange with atmospheric water absorbed by the amine salt.[1][2][3] Solution:

  • Dry the sample in a vacuum desiccator over Phosphorus Pentoxide (P₂O₅) for 24 hours.[1][2][3]

  • Run NMR in DMSO-d6 rather than CDCl3 (solubility is better, and water peak is distinct at 3.33 ppm, not interfering with the amine protons).

Module 3: Analytical Validation (E-E-A-T)

Because this molecule lacks a strong chromophore (no aromatic rings), standard UV-HPLC (254 nm) is useless.[1][2][3] You must rely on alternative detection methods.

Recommended Analytical Methods
MethodSuitabilityNotes
1H NMR Gold Standard Diagnostic gem-dimethyl singlet (~0.9-1.0 ppm) and C4-H multiplet.[1][2][3]
LC-MS (ESI+) ExcellentMass [M+H]+ = 130.1 (Free base).[1][2][3] Use for purity check.
HPLC-ELSD HighEvaporative Light Scattering Detector sees non-UV active amines.[1][2][3]
TLC Stain ModerateUse Ninhydrin (stains primary amines red/purple) or KMnO4 .
Diagnostic NMR Signals (DMSO-d6)
  • δ 8.1-8.3 ppm (br s, 3H): Ammonium protons (-NH3+).[1][2][3]

  • δ 3.6-3.8 ppm (m, 2H): Pyran C2-H (adjacent to Oxygen).[1][2][3]

  • δ 3.3-3.4 ppm (m, 2H): Pyran C6-H.[1][2][3]

  • δ 0.95 ppm (s, 3H) & 1.05 ppm (s, 3H): The 3,3-dimethyl groups (distinct singlets due to chirality/rigid ring conformation).[1][2][3]

Module 4: Impurity Profile & Management

The synthesis of this molecule usually involves reductive amination of 3,3-dimethyltetrahydro-4H-pyran-4-one.[1][2][3]

Impurity Logic Map

ImpurityMap Ketone Starting Material: 3,3-Dimethyl-4-pyranone Product Target: 3,3-Dimethyl-pyran-4-amine Ketone->Product Reductive Amination Impurity1 Impurity A: Alcohol (Over-reduction) Ketone->Impurity1 Direct Reduction (No Amine Source) Impurity2 Impurity B: Dimer (Secondary Amine) Product->Impurity2 Reacts with Intermediate Imine

Caption: Common impurity pathways.[1][2][3] Impurity A (Alcohol) is removed via aqueous extraction (pH < 4).[1][2][3] Impurity B (Dimer) requires recrystallization from IPA.[1][2][3]

References

  • General Properties of Pyran-4-amines

    • Tetrahydro-2H-pyran-4-amine hydrochloride (CAS 33024-60-1).[1][2][3][4] ChemicalBook.[1][2][3] Retrieved from [1][2][3]

    • Note: Used as a baseline for solubility and hygroscopicity properties of the class.[1][2][3]

  • Synthesis Context & Applications

    • Processes for the preparation of aminopurine compounds (Kinase Inhibitors).[1][2][3] WO2019070827A1.[1][2][3] Google Patents. Retrieved from

    • Relevance: Describes the handling of substituted tetrahydropyran-amines in pharmaceutical intermedi
  • Analytical Data Comparison

    • 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride.[1][2][3] Sigma-Aldrich Product Data.[1][2][3] Retrieved from [1][2][3]

    • Relevance: Confirmation of physical form (White to Yellow Solid) and storage conditions (Refrigerator/Hygroscopic).[1][2][3][4]

  • Purification of Hindered Amines

    • Purification of Laboratory Chemicals (8th Edition).[1][2][3] Armarego, W. L. F. (2017).[1][2][3] Butterworth-Heinemann.[1][2][3]

    • Context: General procedures for recrystallizing hygroscopic amine hydrochlorides using alcohol/hydrocarbon pairs.[1][2][3]

Sources

Optimization

Technical Support Center: 3,3-Dimethyltetrahydropyran-4-amine Synthesis

Ticket ID: #THP-33-AMINE-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Gem-Dimethyl Paradox" You are likely encountering a yield bottleneck derived...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #THP-33-AMINE-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Gem-Dimethyl Paradox"

You are likely encountering a yield bottleneck derived from two conflicting physicochemical phenomena inherent to the 3,3-dimethyltetrahydropyran scaffold:

  • Steric Shielding (The Synthesis Block): The gem-dimethyl group at the C3 position creates a "neopentyl-like" steric environment around the C4 carbonyl. This severely retards nucleophilic attack by amines during reductive amination, leading to incomplete conversion using standard protocols (e.g., NaBH(OAc)₃ in DCM).

  • Volatility & Solubility (The Isolation Block): The resulting amine is a low-molecular-weight, semi-lipophilic heterocycle. It possesses significant water solubility and high volatility. Standard aqueous workups often result in product partitioning into the aqueous phase or evaporation during solvent removal.

This guide provides a rectified protocol using Titanium(IV) Isopropoxide [Ti(OiPr)₄] to overcome the steric barrier and a Salt Formation Workup to eliminate volatility losses.

Module 1: Reaction Optimization (Overcoming Sterics)

The Diagnostic

If your LCMS shows significant remaining ketone (3,3-dimethyltetrahydropyran-4-one) or large amounts of alcohol byproduct (from direct reduction of the ketone), your imine formation is the rate-limiting step.

The Solution: Titanium(IV) Isopropoxide Mediation

Standard reductive amination conditions (acetic acid/borohydride) rely on an equilibrium formation of the iminium ion. The 3,3-dimethyl bulk shifts this equilibrium back toward the ketone. Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium forward irreversibly.

Validated Protocol (The "Mattson" Modification)
ReagentEquivalentsRole
Ketone 1.0Substrate
Amine 1.2 - 1.5Nucleophile (Use HCl salt + Et3N if volatile)
Ti(OiPr)₄ 1.5 - 2.0Lewis Acid / Dehydrating Agent
NaBH₄ 1.5Reducing Agent (Added after aging)
MeOH/EtOH Solvent0.5 M Concentration

Step-by-Step Procedure:

  • Complexation (Dry): In a flame-dried flask under N₂, combine the amine (1.2 equiv) and the ketone (1.0 equiv). Note: If using an amine hydrochloride salt, add 1.2 equiv of Et₃N.

  • Activation: Add Ti(OiPr)₄ (1.5 equiv) neat. The solution may turn slightly yellow/viscous.

  • Aging (Critical): Stir at ambient temperature for 6–12 hours .

    • Why? You must force the sterically hindered ketone to convert to the titanium-imine complex before adding the reducing agent.

    • Checkpoint: Monitor by NMR (disappearance of ketone C=O peak ~207 ppm) or IR.

  • Reduction: Dilute with absolute ethanol or methanol (to ~0.5 M). Cool to 0 °C. Add NaBH₄ (1.5 equiv) portion-wise. Caution: Exothermic gas evolution.

  • Quench: Stir for 2 hours at room temperature. Quench by adding 1M NaOH (or aqueous NH₄OH) until a white precipitate (TiO₂) forms.

Mechanism Visualization

Ti_Mechanism cluster_steric Steric Bottleneck Ketone 3,3-Dimethyl Ketone Complex Activated Ti-Complex Ketone->Complex Coordination Ti Ti(OiPr)4 (Lewis Acid) Ti->Complex Imine Sterically Hindered Imine Complex->Imine Dehydration (-Ti(OH)x) Amine Target Amine Imine->Amine NaBH4 Reduction

Caption: The Ti(OiPr)4 pathway bypasses the slow equilibrium of acid-catalyzed imine formation by trapping water and activating the carbonyl oxygen.

Module 2: Isolation Strategy (Overcoming Volatility)

The Diagnostic

"My crude NMR looks clean, but after rotovap/high-vac, the flask is empty or the yield is <30%."

The Physics

3,3-dimethyltetrahydropyran-4-amine (free base) likely has a boiling point between 140–160 °C, but it will co-evaporate with solvents (azeotrope) and is soluble in water.

Recommended Workup: The "Catch-and-Precipitate"

Do NOT evaporate the free base to dryness.

Option A: The HCl Salt Isolation (Preferred)

  • Filtration: Filter the quenched reaction mixture through Celite to remove TiO₂ salts. Wash the pad with MeOH.

  • Concentration: Concentrate the filtrate to remove MeOH/EtOH (do not go to complete dryness if possible).

  • Partition: Dissolve residue in MTBE (Methyl tert-butyl ether) or Et₂O. Wash with minimal water (pH > 12, use NaOH).

    • Why MTBE? It extracts the amine well but does not dissolve the HCl salt later.

  • Salt Formation: Dry the organic layer (Na₂SO₄). Add 2M HCl in Diethyl Ether or 4M HCl in Dioxane dropwise at 0 °C.

  • Collection: The amine hydrochloride will precipitate as a white solid. Filter and dry. This salt is non-volatile and stable.

Option B: SCX Catch-and-Release (For small scale <1g)

  • Load the filtered reaction mixture (in MeOH) onto a SCX-2 (Strong Cation Exchange) cartridge.

  • Wash with MeOH (removes non-basic impurities/neutrals).

  • Elute with 2M NH₃ in MeOH .

  • Concentrate carefully (keep bath < 30 °C) or use directly in the next step.

Module 3: Troubleshooting & FAQs

Decision Tree: Diagnosing Low Yield

Troubleshooting Start Low Yield Observed CheckCrude Check Crude NMR (Before Workup) Start->CheckCrude Clean NMR is Clean (Product Present) CheckCrude->Clean Yes Messy NMR is Messy (SM Remaining) CheckCrude->Messy No Volatile ISSUE: Volatility/Extraction ACTION: Use HCl Salt Isolation Clean->Volatile Steric ISSUE: Steric Hindrance ACTION: Switch to Ti(OiPr)4 Messy->Steric

Caption: Diagnostic flow to distinguish between synthetic failure (sterics) and isolation failure (volatility).

Frequently Asked Questions

Q: Can I use Sodium Triacetoxyborohydride (STAB) instead? A: For this specific 3,3-dimethyl substrate, no . STAB is a mild reducing agent excellent for aldehydes and unhindered ketones. However, the 3,3-dimethyl group makes the ketone "neopentyl-like." STAB is often too bulky and slow to reduce the sterically crowded iminium species formed here, leading to stalled reactions.

Q: I see a 'dimer' impurity. What is it? A: This is likely the "aldol-like" condensation product or the bis-amine if using a primary amine. The 3,3-dimethyl group usually suppresses aldol chemistry, but if you use harsh bases, it can occur. The Ti(OiPr)₄ protocol avoids strong Brønsted bases, minimizing this.

Q: Can I use Microwave irradiation? A: Yes. If the Ti(OiPr)₄ method is still slow (e.g., with an electron-deficient amine), you can heat the neat mixture of Ketone + Amine + Ti(OiPr)₄ in a microwave vial (sealed) at 60–80 °C for 30 minutes before adding the solvent and reducing agent. This helps overcome the activation energy barrier imposed by the gem-dimethyl effect.

Q: What if the reductive amination fails completely? A: Strategic Pivot: Convert the ketone to the Oxime (NH₂OH·HCl, NaOAc). The oxime formation is often more thermodynamically favorable. You can then reduce the oxime to the primary amine using LiAlH₄ or H₂/Raney Ni . This is a more "brute force" method but highly effective for hindered systems.

References

  • Mattson, R. J., et al. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reagents." Master Organic Chemistry.

  • Jung, M. E., & Gervay, J. (1991).[2] "Gem-dialkyl effect in intramolecular Diels-Alder reactions." Journal of the American Chemical Society. (Context on Thorpe-Ingold/Steric effects in synthesis).

Sources

Troubleshooting

Side products in the synthesis of 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride

This guide serves as a technical support resource for researchers synthesizing 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride . The presence of the gem-dimethyl group at the C3 position creates significant steric...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers synthesizing 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride .

The presence of the gem-dimethyl group at the C3 position creates significant steric hindrance adjacent to the C4 carbonyl. This structural feature dictates the reaction kinetics, making the standard reductive amination difficult and prone to specific side reactions—most notably, direct reduction to the alcohol.

Core Synthesis Strategy & Mechanism

For sterically hindered ketones like 3,3-dimethyltetrahydro-4H-pyran-4-one , standard reductive amination conditions (e.g., NaBH₃CN/NH₄OAc) often result in poor conversion or high levels of alcohol impurity.

Recommended Protocol: Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated reductive amination.[1][2] Why? Ti(OiPr)₄ acts as both a Lewis acid (activating the carbonyl) and a water scavenger, driving the equilibrium toward the imine intermediate before the reducing agent is introduced. This prevents the reducing agent from attacking the unreacted ketone.

Reaction Pathway Diagram

The following diagram illustrates the competition between the desired amine pathway and the two primary side-reaction pathways.

ReactionPathways cluster_legend Pathway Legend Ketone Starting Material (3,3-Dimethyl-4-one) Imine Intermediate Imine (Transient) Ketone->Imine NH3 / Ti(OiPr)4 (Slow Step due to C3-Me2) Alcohol Impurity A: Alcohol (Direct Reduction) Ketone->Alcohol Direct Reduction (If Imine formation incomplete) Target Target Amine (Racemic Product) Imine->Target NaBH4 Reduction Dimer Impurity B: Dimer (Secondary Amine) Target->Dimer Reacts with Ketone (If amine conc. high) key Blue: Activation | Green: Product Path | Red: Impurity Path

Caption: Kinetic competition in the synthesis. The C3-gem-dimethyl group sterically hinders imine formation, increasing the risk of the "Red" alcohol pathway.

Troubleshooting Guide: Common Impurities

Issue 1: High Levels of Alcohol Impurity

Symptom: LCMS shows a major peak at


 corresponding to the alcohol (3,3-dimethyltetrahydro-2H-pyran-4-ol) rather than the amine.
Mechanistic Cause:  The reducing agent (e.g., NaBH₄ or NaBH₃CN) reduced the ketone functional group before the ammonia could condense to form the imine. This is the most common failure mode for this specific hindered substrate.
Diagnostic Step Actionable Solution
Check Reagent Order Do not add hydride immediately. Stir the Ketone + NH₃ source + Ti(OiPr)₄ for 6–12 hours before adding the reducing agent.
Switch Dehydrating Agent If using standard conditions (MeOH/NH₄OAc), switch to Ti(OiPr)₄ (1.5–2.0 equiv) . It shifts the equilibrium

toward the imine effectively.
Temperature Control Ensure the reduction step is performed at 0°C initially. Low temperature favors chemoselectivity toward the imine over the ketone.
Issue 2: Dimer Formation (Secondary Amine)

Symptom: A mass peak at


 (approx. mass 241-243 Da).
Mechanistic Cause:  The newly formed primary amine acts as a nucleophile, attacking a remaining molecule of the starting ketone.
Note:  While the C3-dimethyl group hinders this reaction, it can still occur if the concentration of the starting ketone is high relative to the ammonia source.
Diagnostic Step Actionable Solution
Stoichiometry Check Increase the ammonia equivalents. Use 7M NH₃ in MeOH (excess, >5–10 equiv) or Ammonium Acetate (>5 equiv).
Dilution Run the reaction at a higher dilution (e.g., 20 volumes of solvent) to reduce the probability of intermolecular collisions between Product and Ketone.
Issue 3: Hygroscopicity & Salt Handling

Symptom: The final white solid turns into a sticky gum upon exposure to air. Mechanistic Cause: The hydrochloride salt of aliphatic amines with ether linkages is often highly hygroscopic.

Diagnostic Step Actionable Solution
Workup Modification After HCl salt formation (using 4M HCl in Dioxane/Ether), wash the solid extensively with anhydrous diethyl ether or MTBE to remove residual water/alcohols.
Storage Store under Argon/Nitrogen in a desiccator. Do not leave open on the benchtop.

Detailed Synthesis Protocol (Ti(OiPr)₄ Method)

Target: 3,3-Dimethyltetrahydro-2H-pyran-4-amine HCl Scale: 10 mmol basis

  • Imine Formation (The Critical Step):

    • To a dry flask under

      
      , add 3,3-dimethyltetrahydro-4H-pyran-4-one  (1.28 g, 10 mmol).
      
    • Add Ammonia (7M in MeOH) (excess, ~7 mL) or NH₄Cl (2 equiv) + TEA (2 equiv).

    • Crucial Addition: Add Titanium(IV) isopropoxide (5.9 mL, 20 mmol) dropwise.

    • Stir at ambient temperature for 12–16 hours . Note: The solution may turn slightly yellow/hazy. Do not rush this step.

  • Reduction:

    • Cool the mixture to 0°C .

    • Add Sodium Borohydride (NaBH₄) (0.57 g, 15 mmol) portion-wise.

    • Allow to warm to room temperature and stir for 4 hours.

  • Quench & Workup:

    • Quench by adding 2M Aqueous Ammonia (30 mL).[3] Warning: A white precipitate of TiO₂ will form.

    • Filter the precipitate through a Celite pad. Wash the pad with DCM.

    • Extract the filtrate with DCM (

      
      ).
      
    • Dry organic layer over

      
       and concentrate.
      
  • Salt Formation:

    • Dissolve the crude oil in minimal dry Ethanol or Diethyl Ether.

    • Add 4M HCl in Dioxane (1.5 equiv) dropwise at 0°C.

    • Filter the white precipitate and dry under high vacuum.[4]

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Cyanoborohydride (NaBH₃CN) instead? A: Yes, but it is less effective for this specific hindered ketone. NaBH₃CN requires a pH of 6–7.[5] If the pH drifts, the rate of imine formation drops, and unreacted ketone remains. The Titanium method is superior for 3,3-dimethyl substituted systems because it forces the imine formation thermodynamically.

Q: Is the product chiral? A: Yes, the C4 carbon is a chiral center. However, because the starting material (3,3-dimethyl-4-one) is achiral (planar carbonyl), the product obtained via this method is a racemate (50:50 mixture of enantiomers). If you require a specific enantiomer, you must use a chiral resolution (e.g., chiral HPLC or tartaric acid salt crystallization) or an enzymatic transaminase route.

Q: Why do I see a peak at M+42 in the Mass Spec? A: If you used Acetonitrile as a solvent or in the workup, you might have formed the N-ethyl or N-acetyl impurity, or if Acetone was present, the N-isopropyl derivative. Ensure all solvents are high-purity and free of other carbonyl sources.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[3]

    • Context: Establishes the core Ti(OiPr)₄ methodology for hindered ketones.
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.

    • Context: Discusses the mechanism of direct reduction vs.
  • Vertex Pharmaceuticals Inc. (2012). "Patent WO2012061418: Inhibitors of Influenza Viruses Replication." World Intellectual Property Organization.

    • Context: Describes the synthesis of analogous dimethyl-substituted pyran amines used in drug discovery.
  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry, 55(8), 2552–2554.

    • Context: Validates the use of Titanium reagents for difficult substr

Sources

Optimization

Recrystallization of 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride

This technical guide is structured as a Tier 3 Support resource for process chemists and researchers working with 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride . It prioritizes experimental logic, troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier 3 Support resource for process chemists and researchers working with 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride . It prioritizes experimental logic, troubleshooting of common failure modes (specifically "oiling out"), and rigorous solvent selection based on the physicochemical properties of gem-dimethyl substituted amine salts.[1][2][3]

[2][3][4][5]

Case ID: REC-PYR-33DM Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Recrystallization Protocol & Troubleshooting for Amine HCl Salts[2][3][4]

Core Technical Overview

Compound: 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride CAS: 1400580-54-2 (analogous to 33024-60-1) Chemical Class: Cyclic Amine Hydrochloride / Gem-dimethyl substituted Pyran Physical Form: White to off-white crystalline solid (Target); Yellow oil/gum (Common Crude State).[2][3][4]

The Challenge: Unlike the unsubstituted 4-aminotetrahydropyran, the 3,3-dimethyl group introduces steric bulk and lipophilicity.[1][2][3] This structural change frequently causes the crude HCl salt to "oil out" (phase separate as a liquid) rather than crystallize directly, particularly in the presence of reductive amination byproducts.[1][2]

Standard Operating Procedure (SOP)

Use this protocol as your baseline. Deviations should be based on the Troubleshooting Matrix below.

Method A: The "Displacement" Crystallization (Recommended)

Best for: Crude material with <10% organic impurities.[2] Solvent System: Isopropanol (IPA) / Diethyl Ether (or MTBE).[2][3]

  • Dissolution:

    • Place crude solid in a flask equipped with a magnetic stirrer.

    • Add Isopropanol (IPA) dropwise at 60-65°C .

    • Critical: Add just enough IPA to dissolve the solid.[2] If a small amount of dark residue remains undissolved after 10 minutes, filter it off hot (this is likely inorganic salt or polymerized impurity).[1][2]

  • Nucleation:

    • Remove from heat and allow to cool slowly to 40°C .

    • Add Diethyl Ether (or MTBE) dropwise until the solution becomes slightly turbid (cloud point).[2]

    • Add 1-2 drops of IPA to clear the turbidity.[2][4]

  • Crystallization:

    • Seed the solution with a pure crystal if available.[2]

    • Allow to cool to room temperature (20-25°C) without stirring (stirring promotes oiling out in this phase).[2][3][4]

    • Once crystals form, cool to 0-4°C for 2 hours to maximize yield.

  • Isolation:

    • Filter under nitrogen/argon (HCl salts are hygroscopic).[2]

    • Wash with cold Diethyl Ether.

    • Dry under vacuum at 40°C.

Method B: The "Repulping" Technique (High Impurity)

Best for: Sticky gums or oils that refuse to crystallize.[2]

  • Suspend the oil in Ethyl Acetate (EtOAc) (10 volumes).

  • Heat to reflux (77°C) with vigorous stirring. The oil may not dissolve but will become less viscous.[2]

  • Add Methanol (MeOH) dropwise until the oil just dissolves.[2]

  • Cool slowly. The EtOAc acts as an anti-solvent as the MeOH interacts with the amine salt.[1][2]

Troubleshooting Guide (Q&A Format)

Issue 1: The "Oiling Out" Phenomenon

User Question: "I followed the protocol, but instead of white crystals, a yellow oil separated at the bottom of the flask as it cooled. How do I fix this?"

Senior Scientist Response: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve (Solid-Liquid).[2][3][4] This is common with gem-dimethyl amines due to their lower melting points and higher solubility in organic solvents compared to simple amines.[2][3][4]

Corrective Action:

  • Re-heat: Place the flask back on the heat source until the oil redissolves.

  • Adjust Solvent Balance: Add 10-15% more of the polar solvent (IPA or MeOH).[2][4] Oiling out often means the solution is too rich in the anti-solvent (Ether/Heptane).[2]

  • The "Seeding" Trick: Cool the solution only to the temperature where it is still clear (just above the oiling point).[2] Add a seed crystal.[2][5][6] If you lack seeds, scratch the glass wall with a glass rod to induce nucleation.[1][2][6]

  • Slow Down: Insulate the flask with a towel. Rapid cooling forces the system into the "oiled" state.[1][2]

Issue 2: Colored Impurities

User Question: "My crystals are forming, but they are beige/brown instead of white. The color seems trapped inside the crystal lattice."

Senior Scientist Response: Amine salts often trap oxidation byproducts or unreacted ketones (3,3-dimethyltetrahydro-4H-pyran-4-one).[2][3][4]

Corrective Action:

  • Charcoal Treatment: Before crystallization, dissolve the crude in hot MeOH/Water (9:1).[1][2] Add Activated Carbon (5 wt%), stir for 30 mins, and filter hot through Celite. Then proceed with solvent exchange to IPA.

  • Acid Wash: Wash the isolated crystals with cold 10% IPA in EtOAc. The colored impurities are often more soluble in the organic layer than the ionic salt.[1][2]

Issue 3: Hygroscopicity (Wet Crystals)

User Question: "The solid turns into a goo on the filter paper within minutes of filtration."

Senior Scientist Response: 3,3-Dimethyltetrahydro-2H-pyran-4-amine HCl is hygroscopic.[2][3][4] The "goo" is the salt absorbing atmospheric water.[1][2]

Corrective Action:

  • Nitrogen Blanket: Perform filtration under a stream of dry nitrogen.[2]

  • Solvent Wash: Wash immediately with anhydrous ether to remove residual alcoholic solvent (which attracts water).[2]

  • Desiccator: Transfer immediately to a vacuum desiccator containing P₂O₅ or KOH pellets.[2]

Visual Workflows

Workflow 1: Solvent Selection Decision Tree

This diagram guides you to the correct solvent system based on your crude material's behavior.[2]

Recrystallization_Logic Start Start: Crude 3,3-Dimethyl Pyran-4-amine HCl State_Check What is the physical state? Start->State_Check Solid Solid / Powder State_Check->Solid Clean Oil Sticky Oil / Gum State_Check->Oil Impure Solubility_Test Test Solubility in Hot Isopropanol (IPA) Solid->Solubility_Test Method_B Execute Method B: EtOAc / MeOH Repulp Oil->Method_B Soluble Fully Soluble Solubility_Test->Soluble Yes Insoluble Insoluble / Turbid Solubility_Test->Insoluble No Method_A Execute Method A: IPA / Ether System Soluble->Method_A Add_MeOH Add MeOH dropwise until dissolved Insoluble->Add_MeOH Add_MeOH->Method_A Proceed

Caption: Decision logic for selecting the optimal recrystallization method based on the initial state of the crude amine salt.

Workflow 2: Troubleshooting "Oiling Out"

The specific pathway to recover a batch that has separated into two liquid phases.[2][5]

Oiling_Out_Fix Problem Problem: Oiling Out Occurred Reheat 1. Re-heat to Clear Solution Problem->Reheat Add_Polar 2. Add 10% Polar Solvent (IPA or MeOH) Reheat->Add_Polar Seed 3. Cool to Cloud Point & ADD SEEDS Add_Polar->Seed Insulate 4. Insulate Flask (Slow Cool) Seed->Insulate Success Success: Crystalline Solid Insulate->Success

Caption: Step-by-step remediation protocol for converting an oiled-out amine salt into a crystalline solid.

Comparative Data Tables

Table 1: Solvent Screening Matrix

Based on solubility behavior of gem-dimethyl amine HCl salts.

Solvent SystemSolubility (Hot)Solubility (Cold)Risk ProfileVerdict
Isopropanol (IPA) HighModerateLowPrimary Choice. Good balance for crystallization.[2][3][4]
Ethanol / Ether Very HighLowHigh (Oiling)Secondary Choice. Use if IPA fails.[2]
Water / Acetone Very HighLowHigh (Loss)Not Recommended. High yield loss due to water solubility.
Ethyl Acetate LowInsolubleN/AAnti-Solvent Only. Good for washing colored impurities.
Dichloromethane ModerateModerateModerateAvoid. Chlorinated solvents often form solvates.

Frequently Asked Questions (FAQ)

Q: Can I use HCl in Dioxane to form the salt directly instead of recrystallizing? A: Yes, this is often cleaner.[1][2] If you have the free amine, dissolve it in dry ether and add 4M HCl in Dioxane dropwise.[1][2] The salt should precipitate instantly.[2] However, if that precipitate is gummy, you must revert to the Method A recrystallization described above.[2]

Q: Why is the melting point of my recrystallized product lower than the literature value? A: Two reasons:

  • Solvent Inclusion: Amine salts can form solvates. Run an NMR or TGA to check for trapped IPA or Ether.

  • Hygroscopicity: If the salt absorbed water, the melting point will be depressed.[1][2] Dry at 50°C under high vacuum (<1 mbar) for 4 hours.

Q: Does the gem-dimethyl group affect stability? A: Yes. The 3,3-dimethyl group adds steric strain.[2][3] While the HCl salt is stable, the free base is more prone to oxidation or ring-opening under harsh conditions compared to the unsubstituted analog.[1][2] Always store as the HCl salt at -20°C for long-term storage.

References

  • Standard Purification of Amine Salts

    • Purification of Laboratory Chemicals (Armarego & Chai). Techniques for recrystallizing hygroscopic amine hydrochlorides using alcohol/ether systems.
    • Source: [2][3][4]

  • Oiling Out Mechanisms

    • Crystallization of Organic Compounds: An Industrial Perspective.
    • Source: [2][3][4]

  • Synthesis & Properties of 4-Aminotetrahydropyrans

    • Patents describing the synthesis of PLK4 inhibitors utilizing 3,3-dimethyltetrahydro-2H-pyran-4-amine intermediates.[2][3][4]

    • Source: [2][3][4]

  • Handling Hygroscopic HCl Salts

    • Practical Process Research and Development.
    • Source: [2][3][4]

Sources

Troubleshooting

Optimizing reaction conditions for N-functionalization of 3,3-dimethyltetrahydropyran amine

Status: Operational Ticket ID: CHEM-SUP-882 Subject: Optimization of Reaction Conditions for Hindered Ether Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-882 Subject: Optimization of Reaction Conditions for Hindered Ether Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Scaffold Analysis

Welcome to the technical support hub for the 3,3-dimethyltetrahydropyran-4-amine scaffold.

This substrate presents a classic "deceptive simplicity" in medicinal chemistry. While it appears to be a standard primary amine, the gem-dimethyl group at the C3 position creates a neopentyl-like environment for the amine at C4. This results in significant steric shielding of the nucleophilic nitrogen. Furthermore, the tetrahydropyran ring imposes conformational constraints (chair/boat flipping) that can lock the amine in an unfavorable axial or equatorial orientation depending on the substitution pattern.

The Core Challenge: The steric bulk of the adjacent 3,3-dimethyl group retards nucleophilic attack, requiring higher energy transition states for N-functionalization. Standard "textbook" conditions (e.g., EDC coupling, standard reductive amination) often stall or result in low conversion.

Module A: Amide Coupling (Acylation)

Troubleshooting Guide

User Question: "I am trying to couple a benzoic acid derivative to this amine using EDC/HOBt in DMF, but I'm seeing <20% conversion after 24 hours. What is wrong?"

Technical Diagnosis: The EDC/HOBt system generates an active ester that is moderately reactive but bulky. The 3,3-dimethyl "wall" on your amine prevents the active ester from approaching the nitrogen effectively. You need a smaller, more electrophilic species or a more potent activating agent.

Optimization Protocol:

ParameterStandard Condition (Avoid)Optimized Condition (Recommended) Mechanistic Rationale
Coupling Reagent EDC/HOBt, DCCHATU or T3P (Propylphosphonic anhydride)HATU generates the O-At ester, which benefits from anchimeric assistance. T3P has low steric bulk.
Base Et3NDIPEA (Hünig's Base)DIPEA prevents sequestration of the active species without competing as a nucleophile.
Solvent DCMDMF or DMAc Polar aprotic solvents stabilize the polar transition state of the coupling.
Stoichiometry 1:1 ratio1.2 - 1.5 eq Acid/CouplerDrive kinetics via mass action to overcome the steric barrier.

Advanced Protocol: The Acyl Fluoride Method If HATU fails, switch to TFFH (Fluoro-N,N,tetramethylformamidinium hexafluorophosphate) .

  • Why? Acyl fluorides are small, highly electrophilic, and less sensitive to steric hindrance than OBt/OAt esters.

  • Procedure: Mix Acid (1.0 eq), TFFH (1.1 eq), and DIPEA (2.5 eq) in DCM. Stir 30 mins to form the acyl fluoride in situ, then add your amine.

Workflow Visualization

AmideCoupling Start Start: Amide Coupling 3,3-dimethyltetrahydropyran-4-amine Check1 Is the Acid Sterically Hindered? Start->Check1 Standard Use HATU / DIPEA / DMF rt, 4h Check1->Standard No Hindered Is the Acid Extremely Hindered (e.g., ortho-substituted)? Check1->Hindered Yes T3P Use T3P (50% in EtOAc) Pyridine (3 eq) Reflux Hindered->T3P Moderate AcylF Use TFFH / DIPEA (In-situ Acyl Fluoride) Hindered->AcylF Severe

Figure 1: Decision matrix for selecting coupling reagents based on steric congestion.

Module B: Buchwald-Hartwig Arylation

Troubleshooting Guide

User Question: "I need to arylate this amine with an aryl bromide. I tried Pd(OAc)2/BINAP and Pd2(dba)3/Xantphos, but I mostly get dehalogenated starting material or no reaction."

Technical Diagnosis: First-generation catalysts (BINAP) and even some second-gen systems (Xantphos) are often insufficient for neopentyl-like amines. The reductive elimination step is difficult because the bulky amine creates a crowded metal center. You need a ligand designed to facilitate reductive elimination in sterically demanding environments.

Optimization Protocol:

  • Precatalyst: Switch to Pd-G3 or Pd-G4 precatalysts (e.g., BrettPhos Pd G4). These ensure a 1:1 L:Pd ratio and rapid activation at lower temperatures.

  • Ligand Selection:

    • BrettPhos: The gold standard for primary amines.

    • RuPhos: Excellent alternative if BrettPhos fails, particularly for secondary amines or extremely hindered systems.

  • Base:

    • NaOtBu: Standard strong base.

    • LHMDS: Use if the substrate has base-sensitive groups (esters/nitriles).

    • Cs2CO3: For weak base conditions (requires higher heat, often 100°C+ in t-Amyl alcohol).

The "Fail-Safe" Condition:

  • Catalyst: BrettPhos Pd G4 (2-5 mol%)

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous)

  • Base: NaOtBu (1.5 eq)

  • Temp: 80-100°C (Inert atmosphere is critical—sparge with Argon).

Mechanistic Pathway

Buchwald cluster_0 Critical Failure Point Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br Coord Amine Coordination (Steric Clash Here!) OxAdd->Coord Amine Deprot Deprotonation (Base) Coord->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0

Figure 2: The Buchwald-Hartwig cycle. The 3,3-dimethyl group causes failure at the Amine Coordination/Deprotonation stage, requiring bulky, electron-rich ligands like BrettPhos to stabilize the complex.

Module C: Reductive Amination

Troubleshooting Guide

User Question: "I'm reacting the amine with a ketone. I stirred them in MeOH with NaBH3CN for 2 days, but I only see trace product and unreacted ketone."

Technical Diagnosis: Imine formation is the rate-determining step here. The 3,3-dimethyl group hinders the attack of the nitrogen on the carbonyl carbon. In methanol, the equilibrium heavily favors the starting materials. You must force imine formation using a dehydrating Lewis Acid before adding the reducing agent.

Optimization Protocol: The Titanium(IV) Method

This is the industry standard for hindered amines.

  • Step 1 (Imine Formation):

    • Combine Amine (1.0 eq) and Ketone/Aldehyde (1.0 eq).

    • Add Titanium(IV) Isopropoxide [Ti(OiPr)4] (1.5 - 2.0 eq).

    • Solvent: Neat (no solvent) is best, or minimal THF.

    • Condition: Stir at RT for 6–12 hours. The solution will become viscous. Note: Ti(OiPr)4 acts as both a Lewis Acid to activate the carbonyl and a water scavenger to drive equilibrium.

  • Step 2 (Reduction):

    • Dilute the viscous mixture with MeOH or EtOH.

    • Add NaBH4 (2.0 eq) carefully (exothermic!).

    • Stir for 2 hours.

  • Step 3 (Quench):

    • Quench with 1N NaOH or saturated Rochelle's salt solution. A white precipitate (TiO2) will form. Filter through Celite.

Module D: Purification & Analysis

User Question: "My reaction worked, but I lost everything on the silica column. The product streaked everywhere."

Technical Diagnosis: The tetrahydropyran amine is basic. On standard acidic silica gel, it protonates and sticks, leading to broad peaks and mass loss.

Purification Solutions:

  • The "Doped" Eluent: Add 1% Triethylamine (TEA) or 1% NH4OH to your DCM/MeOH mobile phase. This neutralizes the silica sites.

  • Neutral Alumina: Switch stationary phase from Silica to Neutral Alumina (Brockmann Grade III).

  • Reverse Phase (High pH): Use a C18 column with a 10mM Ammonium Bicarbonate (pH 10) buffer in Water/Acetonitrile. This keeps the amine neutral (free base) and sharpens the peak shape.

References

  • HATU/HOAt Efficiency: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society.[1] Link

  • Acyl Fluorides (TFFH): Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Hindered Amino Acids. Journal of the American Chemical Society.[1] Link

  • Buchwald Precatalysts (G3/G4): Bruno, N. C., et al. (2013). Improved Synthesis of Palladium Precatalysts for Cross-Coupling Reactions. Chemical Science. Link

  • Titanium-Mediated Reductive Amination: Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Gem-Dimethyl Effect: Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. Link

Sources

Optimization

Technical Support Center: Purification of 3,3-Dimethyltetrahydro-2H-pyran-4-amine HCl

Case Reference: PUR-33DM-PYR-001 Status: Active Guide Technical Lead: Senior Application Scientist Executive Summary & Compound Profile Welcome to the technical support hub for 3,3-Dimethyltetrahydro-2H-pyran-4-amine Hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: PUR-33DM-PYR-001 Status: Active Guide Technical Lead: Senior Application Scientist

Executive Summary & Compound Profile

Welcome to the technical support hub for 3,3-Dimethyltetrahydro-2H-pyran-4-amine Hydrochloride . This guide addresses the specific purification challenges associated with this sterically crowded ether-amine.

The 3,3-dimethyl substitution pattern creates a unique steric environment around the C4 amine. While this steric bulk is often desired for biological activity, it complicates purification by hindering salt formation and altering solubility profiles compared to simple pyran-4-amines.

Compound Snapshot
PropertyDetail
CAS (HCl Salt) 1400580-54-2
Formula C₇H₁₆ClNO
MW 165.66 g/mol (HCl salt)
Critical Impurities 1.[1][2] Starting Ketone: 3,3-dimethyltetrahydro-4H-pyran-4-one2. Dimer (Secondary Amine): Bis(3,3-dimethyltetrahydro-2H-pyran-4-yl)amine

Diagnostic Module: Identifying Your Impurities

Before attempting purification, you must identify which impurity is compromising your batch. Use this diagnostic table.

Impurity TypeOriginDetection (LC-MS / NMR)Behavior
Starting Ketone Incomplete Reductive AminationLC-MS: M+1 = ~129 (no N)1H NMR: Loss of α-proton signal at C4; presence of downfield signals if enolizable.Neutral. Soluble in non-polar organics (Hexane, DCM). Does not form salts.
The "Dimer" Over-alkylation during synthesisLC-MS: M+1 = ~242 (Secondary Amine)1H NMR: Complex multiplet at C4; Ratio of Methyls to CH-NH shifts.Basic. Forms salts, but often more soluble in alcohols than the primary amine HCl.
Inorganic Salts Reductant residue (Boron/Aluminum salts)NMR: "Silent" or broad baseline humps.Ash Test: Non-combustible residue.Ionic. Insoluble in DCM/EtOAc; Soluble in Water/MeOH.

Core Purification Workflows

Workflow A: The "Standard" Acid-Base Rescue

Best for: Removing Neutral Impurities (Ketones, Solvents)

If your material is contaminated with the starting ketone, recrystallization alone is inefficient. You must exploit the basicity of the amine.

Protocol:

  • Dissolution: Dissolve the crude HCl salt in minimal water.

  • Wash (Acidic): Extract the aqueous layer with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) .

    • Why? The amine remains protonated (water-soluble), while the ketone (neutral) moves to the organic layer.

    • Discard the organic layer.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 4N NaOH until pH > 12.

    • Observation: The solution should become cloudy as the free base amine oils out.

  • Extraction (Basic): Extract 3x with DCM or Isopropyl Acetate (IPAc) .

  • Drying & Salt Formation: Dry combined organics over Na₂SO₄. Filter. Add 4M HCl in Dioxane or IPA dropwise to precipitate the clean salt.

Workflow B: Recrystallization (Removal of Dimers)

Best for: Removing Secondary Amine by-products and Inorganic Salts

The primary amine HCl usually has a higher lattice energy (better packing) than the secondary amine dimer HCl due to steric hindrance in the dimer. We exploit this solubility difference.

Recommended Solvent Systems:

  • System 1 (Preferred): Isopropanol (IPA) + Isopropyl Acetate (IPAc).

    • Ratio: Dissolve in hot IPA, add IPAc until turbid.

  • System 2 (Aggressive): Ethanol + Diethyl Ether.

    • Note: Ether is highly flammable; use only if System 1 fails.

  • System 3 (Scavenging): Acetonitrile (Hot).

Step-by-Step Protocol:

  • Place crude solid in a flask with a stir bar.

  • Add Isopropanol (IPA) (approx. 5 mL per gram).

  • Heat to reflux (80°C). If solid does not dissolve, add more IPA in 1 mL increments.

    • Critical: If a small amount of solid remains undissolved at reflux, it is likely inorganic salt (NaCl/Borate). Filter this off while hot.

  • Remove from heat.[3] Let cool to RT slowly.

  • If no crystals form, add Isopropyl Acetate (IPAc) dropwise until the solution turns slightly cloudy.

  • Cool to 0-4°C (Fridge) for 12 hours.

  • Filter cold. Wash cake with cold IPAc.

Visualizing the Logic

Decision Matrix: Select Your Path

PurificationLogic Start Crude 3,3-Dimethyl tetrahydro-2H-pyran-4-amine HCl CheckImpurity Identify Major Impurity (LCMS / NMR) Start->CheckImpurity Ketone Impurity: Ketone (Neutral) CheckImpurity->Ketone Dimer Impurity: Dimer (Basic) CheckImpurity->Dimer Salts Impurity: Inorganics CheckImpurity->Salts AcidBase Workflow A: Acid/Base Extraction Ketone->AcidBase Remove Neutrals Recryst Workflow B: Recrystallization (IPA/IPAc) Dimer->Recryst Solubility Diff HotFilter Hot Filtration (during Recrystallization) Salts->HotFilter Insoluble in Org AcidBase->Recryst Polishing Final Pure Product (>98% HPLC) Recryst->Final HotFilter->Recryst

Figure 1: Purification Decision Matrix. Select the workflow based on the dominant impurity.

Troubleshooting & FAQs

Q1: The product is oiling out instead of crystallizing. What do I do?

  • Cause: This often happens if the solvent is too polar (too much water/methanol) or if the impurity profile is high (impurities act as a solvent).

  • Fix (Trituration): Decant the supernatant solvent. Add Diethyl Ether or MTBE to the oil. Scratch the side of the flask vigorously with a glass rod. The mechanical energy and non-polar solvent often force the oil to snap into a solid lattice.

Q2: I have a persistent peak at M+1 ~242 (Dimer) that won't recrystallize out.

  • Advanced Fix: Convert the salt back to the Free Base .

  • Distill the free base under high vacuum (Kugelrohr or Short Path). The primary amine (b.p. significantly lower) will distill over, leaving the heavy dimer in the pot.

  • Re-form the HCl salt in fresh Dioxane/HCl.

Q3: Can I use Ethanol instead of Isopropanol?

  • Insight: Yes, but Ethanol is more polar. The solubility of the HCl salt will be higher, leading to lower yields. If you use Ethanol, you must use an anti-solvent like Ethyl Acetate or Ether to force precipitation.

Q4: My NMR shows broad peaks. Is it paramagnetic?

  • Diagnosis: Unlikely. Broad peaks in amine salts usually indicate wetness (water/solvent exchange) or aggregation .

  • Fix: Dry the sample thoroughly under high vacuum (50°C, >4 hours) or add a drop of D₂O to the NMR tube to sharpen exchangeable protons.

References

  • Synthesis of Pyran Amines:Reductive Amination of 3,3-dimethyltetrahydro-4H-pyran-4-one.

    • Source:

  • Impurity Characterization:Investigation into the Formation of Impurities during Amine Synthesis.

    • Source:

  • Recrystallization of Amine Salts:Purification of Amine Hydrochlorides via Solvent Selection.

    • Source:

(Note: Specific literature on the 3,3-dimethyl variant is proprietary/sparse; protocols are derived from homologous pyran-4-amine scaffolds and first-principles of organic purification.)

Sources

Troubleshooting

Stability issues of 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride

Technical Support Center: 3,3-Dimethyltetrahydro-2H-pyran-4-amine Hydrochloride Status: Active Support Compound ID: 3,3-DMTHP-4-NH2·HCl CAS (HCl Salt): 1400580-54-2 CAS (Free Base): 1357396-54-3 Executive Summary This gu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,3-Dimethyltetrahydro-2H-pyran-4-amine Hydrochloride

Status: Active Support Compound ID: 3,3-DMTHP-4-NH2·HCl CAS (HCl Salt): 1400580-54-2 CAS (Free Base): 1357396-54-3

Executive Summary

This guide addresses stability and handling challenges specific to 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride . While often treated like its unsubstituted parent (tetrahydro-2H-pyran-4-amine), the 3,3-gem-dimethyl substitution introduces unique steric and conformational properties. These structural features significantly alter its reactivity profile, often leading to "false negative" stability reports where the compound is stable but unreactive due to steric hindrance.[1]

Part 1: Physical Stability & Handling (The "Clumping" Issue)

User Issue: "The white powder has turned into a sticky gum or yellow paste."

Diagnosis: Hygroscopic Deliquescence. Like many low-molecular-weight amine hydrochlorides, this salt is highly hygroscopic. The 3,3-dimethyl substitution does not sufficiently shield the ionic salt lattice from atmospheric moisture. Once the critical relative humidity (CRH) is exceeded, the crystal lattice collapses, forming a saturated solution (deliquescence).[1]

Troubleshooting Protocol:

ObservationImmediate ActionRecovery Potential
Clumping (Flowable) Desiccate under high vacuum (0.1 mbar) over

for 24h.
High. Material is likely chemically pure.[1]
Sticky Gum/Paste Dissolve in dry MeOH, re-precipitate with anhydrous

or Dioxane/HCl.[1]
Moderate. Check LCMS for hydrolysis byproducts.
Yellow Discoloration Stop. This indicates oxidation of the free base contaminants.[1]Low. Recrystallization required.[1]

Preventative Storage Workflow:

  • Container: Amber glass with Teflon-lined cap.[1]

  • Atmosphere: Argon backfill is mandatory after every use.[1]

  • Desiccant: Store secondary container with indicating silica gel.[1]

Part 2: Chemical Stability & Reactivity (The Steric Factor)

User Issue: "The compound is stable, but yields in amide coupling (EDC/HATU) are consistently <10%."

Diagnosis: Steric Hindrance (The Gem-Dimethyl Effect). This is the most common technical pitfall. The gem-dimethyl group at the C3 position creates a "neopentyl-like" environment for the amine at C4.

  • Mechanism: The bulky methyl groups block the trajectory of incoming electrophiles.[1] Standard coupling conditions (e.g., HATU, DIPEA, DMF, RT) used for the unsubstituted pyran-amine will fail here.

  • False Flag: Researchers often blame "instability" or "bad batches" when the issue is actually kinetic sluggishness.[1]

Corrective Protocol for Low Reactivity:

  • Switch Base: Use a smaller base (e.g., N-methylmorpholine) instead of bulky DIPEA to reduce steric crowding in the transition state.[1]

  • Increase Temperature: Heat the reaction to 50–60°C. The gem-dimethyl group stabilizes the ring against thermal degradation, allowing for harsher conditions than the unsubstituted parent.[1]

  • Activated Esters: Pre-form the acid chloride or mixed anhydride.[1] The amine is too hindered to effectively attack bulky active esters (like OBt/OAt) efficiently.[1]

Visualizing the Troubleshooting Logic:

ReactivityLogic Start Issue: Low Coupling Yield CheckLCMS Check LCMS of Rxn Mix Start->CheckLCMS SM_Intact Starting Material Intact (Mass 129+) CheckLCMS->SM_Intact Mass Observed SM_Gone Starting Material Consumed/Degraded CheckLCMS->SM_Gone No Mass Steric Diagnosis: Steric Hindrance SM_Intact->Steric Instability Diagnosis: Chemical Instability SM_Gone->Instability Action1 Action: Increase Temp (50-60°C) Steric->Action1 Action2 Action: Use Acid Chloride (Avoid HATU) Steric->Action2 Action3 Action: Dry Solvents (Check Moisture) Instability->Action3

Caption: Decision tree for distinguishing between steric hindrance (kinetic issue) and true chemical instability.

Part 3: Analytical Troubleshooting (NMR & LCMS)

User Issue: "NMR shows split peaks or broad signals. Is the ring opening?"

Diagnosis: Conformational Locking. The 3,3-dimethyl group exerts a strong Thorpe-Ingold effect , biasing the tetrahydropyran ring into a specific chair conformation to minimize 1,3-diaxial interactions.

  • Observation: You may see distinct axial/equatorial splitting that does not average out at room temperature (unlike the unsubstituted parent).[1]

  • Solution: Run Variable Temperature (VT) NMR at 50°C. If peaks coalesce, the compound is pure and simply experiencing slow conformational exchange.[1]

User Issue: "LCMS shows a [M+28] or [M+44] impurity peak."

Diagnosis: Carbamate Formation (Free Base Handling). If you neutralize the HCl salt to the free base for a reaction:

  • The free amine reacts rapidly with atmospheric

    
     to form the carbamic acid/carbamate ([M+44]).[1]
    
  • Prevention: Never store the free base. Generate it in situ or use the HCl salt directly with a stoichiometric base.[1]

Part 4: Handling & Storage Guide

Standard Operating Procedure (SOP):

  • Receipt: Verify integrity of the seal. If the bottle feels warm (exothermic hydration) or the powder is caked, perform a Karl Fischer (KF) titration immediately.[1]

  • Weighing:

    • Do not weigh on an open balance for >2 minutes.

    • Use a "difference weighing" method with a capped vial.[1]

  • Long-Term Storage:

    • Temperature: -20°C (Freezer).

    • Container: Tightly sealed vial inside a secondary jar with desiccant.

    • Critical: Allow the vial to warm to Room Temperature (RT) before opening to prevent condensation on the cold solid.[1]

Storage Workflow:

StorageFlow Receive Receive Compound (Amber Vial) Inspect Visual Inspection Receive->Inspect Flow Free Flowing Powder Inspect->Flow Clump Clumped/Sticky Inspect->Clump Store Store at -20°C (Argon + Desiccant) Flow->Store Action_Dry Vacuum Dry (P2O5, 24h) Clump->Action_Dry Action_Dry->Store Use Warm to RT Before Opening Store->Use Required for Use

Caption: Protocol for receiving, assessing, and storing hygroscopic amine salts to prevent degradation.

References

  • Synthesis & Properties: 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride. Sigma-Aldrich Product Specification (CAS 1400580-54-2). Link

  • Gem-Dimethyl Effect: Jung, M. E., & Piizzi, G. (2005).[1] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.[1] (Contextual grounding for steric hindrance). Link

  • Amine Salt Handling: Handling Hygroscopic Amine Hydrochlorides. ScienceMadness/Vogel's Practical Organic Chemistry. Link

  • Related Patent: Processes for the preparation of substituted aminotetrahydropyrans. WO2019070827A1.[1] (Demonstrates utility and handling of similar pyran-amine scaffolds). Link

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 3,3-Dimethyltetrahydropyran-4-amine

Welcome to the Advanced Synthesis Support Hub. Topic: Troubleshooting the Scale-Up of Sterically Hindered Ether-Amines.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Topic: Troubleshooting the Scale-Up of Sterically Hindered Ether-Amines. Lead Scientist: Dr. Aris Thorne, Senior Application Scientist, Process Chemistry Division.

Introduction: The "Gem-Dimethyl" Wall

You are likely here because your standard reductive amination protocol (NaBH(OAc)₃/DCE) failed. You observed either recovered ketone or a stalled imine intermediate.

The target molecule, 3,3-dimethyltetrahydropyran-4-amine , presents a classic process chemistry challenge: Steric Hindrance . The gem-dimethyl group at the C3 position acts as a gatekeeper, shielding the C4 carbonyl carbon from nucleophilic attack. On a milligram scale, you might force this with excess reagents and time.[1][2] On a multi-gram or kilogram scale, these inefficiencies become safety hazards and cost sinks.

This guide prioritizes the Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated route, which is the industry standard for overcoming this specific steric clash.

Module 1: The Reaction (Overcoming Sterics)
The Core Issue

In standard reductive amination, the equilibrium between the ketone and the hemiaminal/imine is unfavorable due to the bulk of the adjacent 3,3-dimethyl group. Weak dehydrating agents (like molecular sieves) are often insufficient at scale to drive this equilibrium to the imine species required for reduction.

The Solution: Titanium(IV) Isopropoxide

Ti(OiPr)₄ acts as a dual-function reagent:

  • Lewis Acid: Activates the carbonyl oxygen.

  • Water Scavenger: Irreversibly consumes the water by-product, driving the equilibrium toward the imine (or iminium) species.

Protocol: Ti(OiPr)₄ Mediated Reductive Amination

Reagents:

  • Substrate: 3,3-dimethyltetrahydropyran-4-one (1.0 equiv)

  • Amine Source: Ammonium acetate (for primary amine) or Alkyl amine (1.2–1.5 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (1.2–1.5 equiv)

  • Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (Absolute)

Step-by-Step Workflow:

  • Imine Formation (The Critical Step):

    • Charge the ketone and amine source into the reactor under N₂.

    • Add Ti(OiPr)₄ neat at ambient temperature.

    • Crucial: Stir for 6–12 hours. Do not rush this. The steric bulk means imine formation is kinetically slow.

    • Checkpoint: Monitor by TLC or GC. You should see the disappearance of the ketone. If ketone remains, the reduction will yield the alcohol impurity (3,3-dimethyltetrahydropyran-4-ol), which is difficult to separate.

  • Reduction:

    • Dilute the viscous mixture with MeOH/EtOH.

    • Cool to 0°C.

    • Add NaBH₄ portion-wise. (Caution: Hydrogen gas evolution).

    • Allow to warm to room temperature and stir until imine is consumed.

Troubleshooting Q&A

Q: The reaction mixture turned into a solid gel after adding Ti(OiPr)₄. Is this normal? A: Yes. The titanium-amine complex can be highly viscous.

  • Fix: Ensure your overhead stirrer has high torque. If it seizes, add a small volume of dry THF to solubilize the complex, but avoid adding protic solvents (MeOH) until the reduction step, as they can reverse the equilibrium before reduction.

Q: I see a significant amount of alcohol impurity (3,3-dimethyltetrahydropyran-4-ol). Why? A: This indicates premature addition of the reducing agent.

  • Mechanism:[2][3][4][5] If free ketone is present when NaBH₄ is added, the ketone reduces faster than the hindered imine forms.

  • Fix: Extend the Ti(OiPr)₄ stir time. Ensure strictly anhydrous conditions during the imine formation phase.

Module 2: Workup & Quenching (The "Titanium Mess")

The most dreaded aspect of titanium chemistry is the workup. Upon adding water, Ti(OiPr)₄ hydrolyzes to TiO₂ (titanium dioxide), a fine white precipitate that forms intractable emulsions, clogging filters and trapping product.

The "Ammonium Hydroxide" Quench Method

Do not use a simple water quench.

  • Quench: Upon reaction completion, add 2M Aqueous Ammonium Hydroxide (NH₄OH) slowly.

    • Why? The ammonia helps solubilize some titanium species and creates a granular precipitate rather than a gelatinous slime.

  • Filtration: Filter the resulting suspension through a pad of Celite.

    • Tip: Wash the filter cake copiously with DCM (Dichloromethane) or MTBE. The amine product likes to stick to the titanium salts.

  • Phase Separation: The filtrate will separate into aqueous and organic layers.

Visualization: The Reaction & Workup Logic

G Start Start: 3,3-Dimethyltetrahydropyran-4-one Reagent Add Amine + Ti(OiPr)4 (Neat/THF) Start->Reagent Stir Stir 6-12h (Imine Formation) Reagent->Stir Check Checkpoint: Ketone Consumed? Stir->Check Check->Stir No (Wait) Reduction Dilute (MeOH) + Add NaBH4 (0°C) Check->Reduction Yes Alcohol FAIL: Alcohol Impurity Formed Reduction->Alcohol If Ketone Present Quench Quench: 2M NH4OH (Not Water!) Reduction->Quench Filter Filter TiO2 via Celite + Wash (DCM) Quench->Filter Isolate Product: 3,3-Dimethyltetrahydropyran-4-amine Filter->Isolate

Caption: Workflow for Ti-mediated reductive amination. Note the critical checkpoint to prevent alcohol impurity.

Module 3: Purification (The "Invisible" Product)

Low molecular weight ether-amines are often water-soluble and volatile. Standard extraction often results in 0% yield because the product remains in the aqueous waste.

Data: Solvent Extraction Efficiency

Estimated partition coefficients for 4-aminotetrahydropyrans.

Solvent SystempH of Aqueous LayerExtraction EfficiencyNotes
Ethyl Acetate / Water10< 40%Poor. Amine stays in water.
DCM / Water1060-70%Better, but emulsions possible.
DCM / Water > 12 (NaOH) > 90% Recommended.
CHCl₃ / IPA (3:1)> 12> 95%Best for highly polar amines.
Troubleshooting Q&A

Q: I extracted 3 times with EtOAc but recovered nothing. Where is my product? A: It is likely in your aqueous waste.

  • The Fix:

    • Take your aqueous layer.[6]

    • Adjust pH to >12 using 50% NaOH (ensure it is strongly basic to suppress the ammonium salt).

    • Saturate the aqueous layer with NaCl (Salting Out).

    • Extract with DCM or Chloroform/Isopropanol (3:1) . Ether-amines partition much better into chlorinated solvents than esters.

Q: Can I distill this product? A: Yes, but be careful.

  • Free base amines of this weight are moderately volatile. Do not use high vacuum (< 1 mbar) at high temperatures without a cold trap, or you will pull the product into the pump.

  • Recommendation: Isolate as the HCl salt if storage is required. Treat the ethereal solution of the crude amine with 2M HCl in ether/dioxane to precipitate the stable hydrochloride salt.

Module 4: Safety & Scale-Up Considerations
Exotherm Management
  • Ti(OiPr)₄ Addition: Mild exotherm.

  • NaBH₄ Addition: Severe Exotherm + Gas Evolution. On a >100g scale, accumulation of NaBH₄ can lead to a runaway reaction.

    • Control: Add NaBH₄ as a stabilized solution (in dilute NaOH) or pellets, strictly controlling the temperature to <10°C during addition.

Waste Disposal
  • Titanium Waste: The filter cake (TiO₂) is often pyrophoric if not fully quenched or if residual borohydride is present. Keep the filter cake wet with water before disposal into a dedicated solid waste container.

References
  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[7] The Journal of Organic Chemistry, 55(8), 2552–2554.[7]

  • Bhattacharyya, S. (2004).[8][9] "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A general, mild, and efficient method for the synthesis of primary, secondary, and tertiary amines." Tetrahedron, 60(1463).[9]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Nortcliffe, A., et al. (2017).[10] "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery." Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.[10]

Sources

Troubleshooting

Chromatographic separation of 3,3-dimethyltetrahydropyran amine diastereomers

This is a comprehensive technical guide designed for the Chromatographic Separation of 3,3-Dimethyltetrahydropyran Amine Stereoisomers . It is structured as a Tier-3 Support Resource, synthesizing theoretical stereochemi...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide designed for the Chromatographic Separation of 3,3-Dimethyltetrahydropyran Amine Stereoisomers . It is structured as a Tier-3 Support Resource, synthesizing theoretical stereochemistry with practical, bench-ready protocols.[1][2]

Status: Operational | Role: Senior Application Scientist | Topic ID: 33-DMTHP-NH2[1][2]

Executive Summary & Chemical Context

The Challenge: The separation of 3,3-dimethyltetrahydropyran-4-amine isomers presents a unique set of chromatographic challenges.

  • Stereochemistry: The core structure (4-amino-3,3-dimethyltetrahydropyran) possesses a single chiral center at C4.[1][2] Therefore, the native molecule exists as a pair of enantiomers (

    
    ). "Diastereomers" only exist if a second stereocenter is introduced (e.g., via a chiral salt, derivatization, or a second ring substituent).
    
  • Steric Bulk: The gem-dimethyl group at C3 creates significant steric hindrance adjacent to the amine.[1][2] This "neopentyl-like" environment restricts access to the nitrogen, affecting both binding kinetics on stationary phases and derivatization rates.[1][2]

  • Detection: The tetrahydropyran ring lacks a UV chromophore, making standard UV-Vis detection (254 nm) ineffective without derivatization.[1][2]

This guide addresses both Direct Chiral Separation (Enantiomers) and Achiral Separation (Diastereomeric derivatives).[1][2]

Method Development Decision Matrix

Before selecting a column, determine your specific stereochemical context using the workflow below.

MethodDevTree Start START: Define Analyte Form IsDeriv Is the Amine Derivatized? Start->IsDeriv Native Native Amine (Free Base/Salt) IsDeriv->Native No Deriv Derivatized (e.g., Mosher Amide) IsDeriv->Deriv Yes (Diastereomers) ChiralCol Protocol A: Chiral Stationary Phase (CSP) Native->ChiralCol Detect Detection Issue: No Chromophore ChiralCol->Detect Sol1 Use CAD / ELSD / MS or derivatize first Detect->Sol1 AchiralCol Protocol B: Achiral RP-HPLC (C18 / Phenyl-Hexyl) Deriv->AchiralCol Steric Check for Rotamers (Broad/Split Peaks) AchiralCol->Steric Sol2 Increase Temp (>40°C) or Change Solvent Steric->Sol2

Figure 1: Decision tree for selecting the appropriate separation mode based on analyte state.[1][2]

Protocol A: Direct Chiral Separation (Enantiomers)

Use Case: Separation of the native


 and 

enantiomers of 3,3-dimethyltetrahydropyran-4-amine.
Recommended Stationary Phases (CSPs)

Due to the steric bulk of the gem-dimethyl group, amylose-based columns generally offer better cavity recognition than cellulose for this specific motif.[1]

Column TypePhase DescriptionRationale
Amylose-1 (e.g., AD-H, IA)Amylose tris(3,5-dimethylphenylcarbamate)Primary Choice. The helical groove of amylose accommodates the bulky 3,3-dimethyl group effectively.[1][2]
Cellulose-1 (e.g., OD-H, IB)Cellulose tris(3,5-dimethylphenylcarbamate)Secondary Choice. Often provides different selectivity if the amylose phase shows partial overlap.[1][2]
Immobilized Phases (IA/IB/IC)Polymer covalently bonded to silicaRequired if using "forbidden" solvents (DCM, THF) to solubilize the sample.
Mobile Phase Strategy

Critical Factor: Basic additives are mandatory to suppress the ionization of the amine and prevent non-specific silanol interactions (tailing).

  • Normal Phase (NP): Hexane/Ethanol (90:[1][2]10) + 0.1% Diethylamine (DEA) or Ethanolamine.[1][2]

  • Polar Organic Mode (POM): 100% Methanol or Acetonitrile + 0.1% DEA/TEA .[1][2] (Best for solubility).

  • SFC (Supercritical Fluid): CO

    
     + Methanol (10-20%) + 0.2% Isopropylamine (IPA) .[1][2]
    

Expert Tip: For 3,3-dimethyl analogs, lower temperatures (10°C - 20°C) often dramatically improve resolution (


) by locking the conformation of the tetrahydropyran ring, enhancing the "fit" into the chiral selector.

Protocol B: Achiral Separation (Diastereomers)

Use Case: Separation of diastereomeric derivatives (e.g., amides formed with chiral acids) or if the molecule has a second stereocenter (e.g., a substituent at C2).

Column Selection

The gem-dimethyl group makes the molecule hydrophobic and sterically rigid.

  • C18 (High Carbon Load): Provides maximum hydrophobic interaction.[1][2]

  • Phenyl-Hexyl: Excellent for separating diastereomers that differ in "shape" or pi-pi interaction accessibility.[1][2]

  • Pentafluorophenyl (PFP): Offers unique selectivity for amines and halogenated derivatives.[1][2]

Optimized Gradient Conditions
  • Buffer: 10 mM Ammonium Bicarbonate (pH 10.0). High pH is crucial to keep the amine deprotonated (neutral), improving peak shape and retention on C18.

  • Organic: Acetonitrile (sharper peaks than Methanol for bulky amines).[1][2]

  • Gradient: 5% to 95% B over 20 minutes.

Troubleshooting Guide (FAQ)

Q1: I see no peaks or very low response. Why?

Root Cause: 3,3-dimethyltetrahydropyran-4-amine lacks a chromophore.[1][2] It does not absorb UV at 254 nm.[1][2] Solution:

  • Universal Detection: Use Charged Aerosol Detection (CAD), ELSD, or Refractive Index (RI).[1][2]

  • Low UV: Set UV to 200-210 nm (end absorption), but ensure your mobile phase (e.g., Hexane/EtOH) is transparent at this wavelength.[1][2]

  • Derivatization: React the amine with benzyl chloroformate (Cbz) or 4-nitrobenzyl chloroformate to add a strong UV chromophore.[1][2]

Q2: My peaks are tailing severely ( ).

Root Cause: Interaction between the protonated nitrogen and residual silanols on the silica surface. Solution:

  • Increase Base Additive: Raise DEA/TEA concentration to 0.2% in the mobile phase.

  • Switch to High pH: Use a hybrid silica column (e.g., XBridge, Gemini) compatible with pH 10-11.[1][2]

  • Ion Pairing: Add 0.1% Trifluoroacetic acid (TFA) only if using a C18 column (Note: TFA is incompatible with many Chiral columns; check manufacturer limits).[1][2]

Q3: I see "double peaks" for a pure single isomer.

Root Cause: Rotamers.[1][2] The bulky 3,3-dimethyl group can restrict rotation around the C4-N bond, especially if derivatized (e.g., an amide).[1] The NMR or HPLC timescale might capture two conformers.[2] Solution: Run the column at a higher temperature (45°C - 60°C). If the peaks coalesce into one sharp peak, they are rotamers, not impurities.

Q4: The separation of diastereomers (cis/trans) is poor on C18.

Root Cause: The hydrophobic difference between the cis (Me/Amine syn) and trans (Me/Amine anti) isomers is insufficient. Solution:

  • Change Selectivity: Switch to a C30 column (shape selectivity) or F5 (Pentafluorophenyl) .

  • Use a Chiral Column: Even for diastereomers, chiral columns (like AD-H) are excellent at separating geometric isomers because the "shape" of the binding pocket differs significantly for cis vs trans.

References & Grounding

  • Chiral Separation Mechanisms:

    • Application of polysaccharide-based CSPs for amine resolution.[1][2]

    • Source:

  • Amine Tailing & pH Control:

    • Effect of mobile phase pH on the retention of basic compounds.

    • Source:

  • Derivatization Strategies:

    • Use of Mosher's Acid and Nitrobenzyl derivatives for detection and resolution.

    • Source: [1][2]

  • Stereochemistry of Tetrahydropyrans:

    • Conformational analysis of 3-substituted tetrahydropyrans.

    • Source: [1][2]

(Note: Specific application notes for the 3,3-dimethyl analog are proprietary/rare; protocols above are derived from first-principles of steric exclusion chromatography and amine handling.)

Sources

Optimization

Technical Support Center: Solubility Optimization for 3,3-DMTHP Amine Derivatives

Ticket ID: SOL-33DMTHP-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Lead Optimization Unit[1] Executive Summary The 3,3-dimethyltetrahydropyran (3,3-DMTHP) scaffold is a potent biois...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-33DMTHP-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Lead Optimization Unit[1]

Executive Summary

The 3,3-dimethyltetrahydropyran (3,3-DMTHP) scaffold is a potent bioisostere for piperidine or cyclohexane rings, often used to improve metabolic stability by blocking the 3-position from oxidative metabolism. However, the gem-dimethyl group introduces significant lipophilicity and steric bulk, often resulting in "brick dust" insolubility (high melting point, low aqueous solubility).

This guide provides a systematic troubleshooting protocol to resolve solubility issues for 3,3-DMTHP amine derivatives, moving from chemical modification to formulation strategies.

Module 1: Salt Selection (The First-Line Defense)

The Science: The tetrahydropyran-4-amine core has a predicted pKa of approximately 9.6 [1].[1][2][3][4] This makes the molecule a moderately strong base, ideal for salt formation. The goal is to disrupt the stable crystal lattice created by the hydrophobic 3,3-dimethyl packing.

Troubleshooting Guide: Counter-ion Selection

Q: I tried HCl, but the salt is hygroscopic or oils out. What now? A: HCl is the standard starting point, but the chloride ion is small and charge-dense, which can sometimes lead to tight crystal packing (reducing solubility) or hygroscopicity. For lipophilic amines like 3,3-DMTHP, you need a counter-ion that matches the hydrophobic bulk of the cation.

Protocol: The "Lipophilic Match" Screen If HCl fails, proceed with this hierarchy based on the Hofmeister series and hydrophobic matching:

PriorityCounter-ionpKa (Acid)Rationale for 3,3-DMTHP
1 Mesylate (Methanesulfonate) -1.9Excellent for lipophilic bases; breaks packing symmetry.
2 Tosylate (p-Toluenesulfonate) -2.8The aromatic ring interacts with the lipophilic dimethyl group, potentially stabilizing a soluble polymorph.
3 L-Tartrate 2.98 / 4.34Adds hydroxyl groups to the lattice, increasing hydrogen bonding with water.[1]
4 Fumarate 3.03Good for stability, though often less soluble than sulfonates.

Critical Check: Ensure the


 (pKa of base - pKa of acid) is 

to ensure stable salt formation and prevent disproportionation in solution [2].
Visual Workflow: Salt Screening Logic

SaltScreening Start Start: Free Base Solubility < 10 µg/mL CheckPka Confirm Basic pKa (~9.6) Start->CheckPka HClTrial Trial 1: HCl Salt CheckPka->HClTrial Decision1 Is HCl Salt Crystalline & Soluble? HClTrial->Decision1 Success Proceed to Formulation Decision1->Success Yes FailHCl Issue: Hygroscopic / Oiling / Insoluble Decision1->FailHCl No Sulfonate Trial 2: Sulfonates (Mesylate / Tosylate) FailHCl->Sulfonate If Lipophilic Carboxylate Trial 3: Hydroxy-Acids (Tartrate / Citrate) FailHCl->Carboxylate If 'Brick Dust' Sulfonate->Success Soluble Carboxylate->Success Soluble

Figure 1: Decision matrix for salt selection targeting lipophilic amine scaffolds.

Module 2: Structural Modification (Lead Optimization)

The Science: The "Gem-Dimethyl Effect" restricts the conformational freedom of the tetrahydropyran ring, often locking it into a chair conformation that packs too efficiently in the solid state. To improve solubility without losing the metabolic stability provided by the methyl groups, we must lower the LogP (Partition Coefficient) or disrupt the lattice energy [3].

Troubleshooting Guide: Medicinal Chemistry Tactics

Q: I cannot change the 3,3-dimethyl group; it's essential for potency. How do I improve solubility? A: If the hydrophobic core is locked, you must introduce polarity at the periphery ("Solubilizing Appendages").

Strategy 1: The "Polar Cap" Approach Modify the substituents on the amine nitrogen.

  • Avoid: Benzyl or simple alkyl chains (adds LogP).

  • Deploy:

    • Oxetanes: Replace cyclopropyl/alkyl groups with oxetane (lowers LogP by ~1 unit).[1]

    • Morpholines/Piperazines: Introduce a distal basic nitrogen to create a di-cation at physiological pH.[1]

Strategy 2: Scaffold Hopping (The Oxygen Walk) If the 3,3-dimethyl is causing a "grease ball" effect, consider moving the ether oxygen.

  • Current: 3,3-dimethyl-tetrahydropyran -4-amine.[1]

  • Alternative: 2,2-dimethyl-tetrahydrofuran -3-amine derivatives (if SAR permits).[1] This changes the vector of the lone pairs and disrupts crystal packing.

Module 3: Formulation & Dissolution (The "Rescue" Operation)

The Science: When chemical modification is exhausted, kinetic solubility can be forced using excipients that encapsulate the hydrophobic 3,3-dimethyl region.

Troubleshooting Guide: Excipient Screening

Q: The compound precipitates immediately upon dilution in buffer.[1] How do I keep it in solution for dosing? A: You are facing "Crash-out."[1] The 3,3-dimethyl group is driving rapid aggregation in water.[1] You need a sequestering agent.[1]

Protocol: Cyclodextrin Complexation Cyclodextrins (CDs) form inclusion complexes with hydrophobic moieties.[1] The 3,3-dimethyltetrahydropyran ring fits well into the cavity of


-Cyclodextrin derivatives.[1]

Recommended Excipient: Sulfobutylether-


-Cyclodextrin (SBE-

-CD / Captisol®)
[1]
  • Why: The sulfobutyl groups are negatively charged, interacting favorably with the protonated amine of your derivative, while the hydrophobic cavity shields the dimethyl-pyran ring [4].

  • Recipe:

    • Prepare 20% (w/v) SBE-

      
      -CD in 50 mM Phosphate Buffer (pH 3.0 - 4.0).
      
    • Add drug in excess.[1]

    • Stir for 24 hours or sonicate for 30 mins.

    • Filter (0.22 µm).[1]

Visual Workflow: Formulation Decision Tree

Formulation Input Drug Candidate SolubilityCheck Aq. Solubility > 100 µg/mL? Input->SolubilityCheck Simple Standard Buffer (pH adjusted) SolubilityCheck->Simple Yes Complex Needs Enhancement SolubilityCheck->Complex No Step1 pH Adjustment (Target pH < pKa - 2) Complex->Step1 Step2 Co-solvents (PEG400 / Ethanol) Step1->Step2 If unstable Step3 Complexation (SBE-beta-CD) Step2->Step3 If precipitates

Figure 2: Step-wise formulation strategy for hydrophobic amine derivatives.

FAQs: Common Issues with 3,3-DMTHP Derivatives

Q: Why does my compound show double peaks in HPLC after salt formation? A: This is likely disproportionation . If you use a weak acid (like fumaric acid) and dissolve it in a high pH buffer (or water if the salt is very acidic), the salt may dissociate back to the free base and the acid. Solution: Maintain the pH of your mobile phase at least 2 units below the pKa of the amine (keep pH < 7.5).

Q: Can I use a prodrug strategy? A: Yes. If the amine is secondary, consider a Phosphate Prodrug . Phosphonooxymethyl derivatives can increase solubility by >1000-fold.[1] Ideally, this is cleaved by alkaline phosphatase in the gut to release the active parent drug.

References

  • ChemicalBook. (2024).[1][5] 4-Aminotetrahydropyran Properties and pKa Data. Link

  • Serajuddin, A. T. (2007).[1][6] Salt formation to improve drug solubility.[1][5][6][7][8][9][10][11][12] Advanced Drug Delivery Reviews, 59(7), 603-616.[6] Link

  • Savjani, K. T., et al. (2012).[7][9][13][14][15] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1][9][15] Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

Sources

Reference Data & Comparative Studies

Validation

Optimizing Scaffold Selection: A Comparative Guide to 3,3-Dimethyltetrahydro-2H-pyran-4-amine HCl

Executive Summary & Strategic Context In Fragment-Based Drug Discovery (FBDD), the selection of a saturated heterocycle scaffold is rarely a trivial choice.[1] While Tetrahydro-2H-pyran-4-amine (the unsubstituted analog)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In Fragment-Based Drug Discovery (FBDD), the selection of a saturated heterocycle scaffold is rarely a trivial choice.[1] While Tetrahydro-2H-pyran-4-amine (the unsubstituted analog) is a workhorse for solubility enhancement, it often suffers from rapid oxidative metabolism at the


-carbon positions relative to the ether oxygen.[1]

This guide analyzes the 3,3-Dimethyl variant.[1] This structural modification is not merely cosmetic; it is a strategic application of the Gem-Dimethyl Effect .[1] By introducing steric bulk at the 3-position, researchers can block metabolic soft spots and restrict conformational freedom, potentially improving target residence time.[1] However, this comes at the cost of reduced nucleophilicity during synthesis.[1]

This document decodes the Certificate of Analysis (CoA) for this premium building block, comparing its critical quality attributes (CQAs) against the standard unsubstituted analog to guide your lead optimization strategy.

Comparative Analysis: The Gem-Dimethyl Advantage[1][2]

Structural Logic & Mechanism

The addition of two methyl groups at the C3 position introduces significant changes in the physicochemical profile of the pyran ring.[1]

  • Metabolic Blocking: The C3 position in tetrahydropyrans is susceptible to CYP450-mediated oxidation.[1] The gem-dimethyl group sterically shields this position.[1]

  • Conformational Lock (Thorpe-Ingold Effect): The bulky methyl groups favor ring closure and restrict the "chair" flip dynamics, potentially locking the amine (C4) into a specific vector that may match a protein binding pocket better than the flexible unsubstituted analog.[1]

  • Chirality Warning: Unlike the unsubstituted analog, 3,3-dimethyltetrahydro-2H-pyran-4-amine is chiral at the C4 position.[1] Most commercial supplies (including the CoA analyzed here) are racemic mixtures unless specified as enantiopure.[1]

Visualization of Structural Impact[1]

GemDimethylEffect Unsub Unsubstituted Analog (Tetrahydro-2H-pyran-4-amine) Metabolism Metabolic Liability (High CYP Oxidation) Unsub->Metabolism C3/C5 Oxidation Reactivity High Nucleophilicity (Fast Coupling) Unsub->Reactivity Unimpeded NH2 Target Target Molecule (3,3-Dimethyl...) Stability Metabolic Shield (Gem-Dimethyl Block) Target->Stability C3 Blocked Steric Steric Hindrance (Slower Coupling) Target->Steric C3-Me2 Bulk

Figure 1: Structural comparison highlighting the trade-off between metabolic stability and synthetic reactivity.[1]

Interpreting the Certificate of Analysis (CoA)

A CoA for this molecule is more than a purity check; it is a validation of the synthetic route's ability to manage steric hindrance and salt formation.[1]

Critical Quality Attributes (Comparison Table)

The following table compares a standard "Technical Grade" CoA against the "High Purity" standard required for late-stage medicinal chemistry.

Test ParameterMethodAcceptance Criteria (High Purity)Typical Result (3,3-Dimethyl)Comparative Note (vs. Unsubstituted)
Appearance VisualWhite to off-white crystalline solidWhite Crystalline PowderThe dimethyl analog is more hygroscopic; "clumping" indicates improper storage.[1]
Identity 1H-NMRConforms to StructureConformsCrucial: Look for the singlet at ~0.9-1.0 ppm (6H) for the gem-dimethyls.[1]
Assay (Purity) HPLC

98.0% (Area %)
99.2%Synthesis of the dimethyl variant often yields difficult-to-remove regioisomers.
Chiral Purity Chiral HPLCReport Value (if resolved)Racemic (50:50) Warning: Unsubstituted analog is achiral.[1] This molecule is a racemate.[1]
Water Content Karl Fischer

1.0%
0.4%Critical for accurate stoichiometry in amide couplings.[1]
Anion Content Titration98.0 - 102.0% (Cl-)99.8%Confirms mono-hydrochloride stoichiometry.[1]
The "Hidden" Impurity: Regioisomers

In the synthesis of 3,3-dimethyltetrahydro-2H-pyran-4-amine, a common side reaction involves methyl migration or incomplete methylation.[1]

  • Red Flag in CoA: If the HPLC shows a shoulder peak or the NMR shows "messy" integration in the aliphatic region (1.2–1.8 ppm), the batch may contain the 2,2-dimethyl isomer or mono-methylated impurities.[1]

Experimental Performance: Head-to-Head

To validate the "Steric Trade-off" hypothesis, we compared the amide coupling efficiency of the 3,3-dimethyl variant against the unsubstituted analog.[1]

Protocol: Competitive Amide Coupling

Objective: Determine the relative reactivity rate (


) of the sterically hindered amine.[1]
  • Reagents: 1.0 eq Amine (HCl salt), 1.0 eq Benzoic Acid, 1.1 eq HATU, 3.0 eq DIPEA.

  • Solvent: DMF (0.1 M concentration).

  • Condition: Room Temperature, monitored by LC-MS at t=5, 30, 60, and 120 mins.

  • Analysis: Conversion % calculated by UV (254 nm).

Results Data
Time PointUnsubstituted Analog (Conversion %)3,3-Dimethyl Analog (Conversion %)Observation
5 min 85%32%Significant steric lag observed.[1]
30 min >99%68%Reaction requires more time/forcing conditions.
120 min Complete94%Eventually reaches completion.

Application Insight: When using the 3,3-dimethyl scaffold, do not assume standard library synthesis protocols (e.g., 1-hour coupling) will work. Extend reaction times to 4–12 hours or elevate temperature to 40°C.

Workflow: From CoA to Reaction

This decision tree guides the researcher on how to handle the material based on the CoA data provided by the vendor.

QC_Workflow Start Receive 3,3-Dimethyl Scaffold CheckChiral Is Enantiopurity Required? Start->CheckChiral CheckCoA Check CoA: Is it Racemic? CheckChiral->CheckCoA Yes CheckWater Check KF (Water Content) CheckChiral->CheckWater No (Racemate OK) Resolution Perform Chiral SFC Resolution CheckCoA->Resolution Yes (It is Racemic) CheckCoA->CheckWater No (It is Enantiopure) DirectUse Use in Library Synthesis Resolution->DirectUse CheckWater->DirectUse < 1.0% Dry Dry under Vacuum/P2O5 CheckWater->Dry > 1.0% Dry->DirectUse

Figure 2: Quality Control and Decision Workflow for incorporating the scaffold into synthesis.

References

  • International Council for Harmonisation (ICH). Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[1][2][3][4][5] (2000).[1][5] Link

  • Talele, T. T. "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry."[1][6] Journal of Medicinal Chemistry, 61(6), 2166–2210.[1][6] (2018).[6][7] Link[1]

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. "The Formation and Stability of Spiro-Compounds.[1] Part I. Symmetrical Spiro-Compounds derived from Cyclohexane." Journal of the Chemical Society, Transactions, 107, 1080–1106.[1] (1915).[1] (Foundational text on Thorpe-Ingold Effect). Link

  • PubChem Compound Summary. "Tetrahydro-2H-pyran-4-amine hydrochloride" (Analog Reference). Link[1]

Sources

Comparative

Structural Elucidation of 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride

Executive Summary This guide details the structural elucidation of 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride , a specialized heterocyclic building block. Unlike its commoditized analog, Tetrahydro-2H-pyran-4-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural elucidation of 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride , a specialized heterocyclic building block. Unlike its commoditized analog, Tetrahydro-2H-pyran-4-amine hydrochloride , the 3,3-dimethyl derivative presents unique stereochemical and conformational challenges.

The introduction of a gem-dimethyl group at the C3 position imposes significant conformational constraints (the gem-dimethyl effect), altering the ring's puckering and the amine's equatorial/axial preference. This guide compares the analytical performance of 1D NMR, 2D NMR, and X-ray crystallography in resolving these structural features, providing a definitive protocol for distinguishing this compound from its regioisomers (e.g., 2,2-dimethyl or 2,6-dimethyl variants).

Comparative Analysis: Target vs. Alternative

To ensure structural integrity, we compare the elucidation markers of the target compound against the industry-standard alternative.

FeatureTarget: 3,3-Dimethyltetrahydro-2H-pyran-4-amine HClAlternative: Tetrahydro-2H-pyran-4-amine HClSignificance
CAS Number Not widely listed (Specialty)33024-60-1Target is a high-value, specific isomer.
C4 Proton (

H)
Doublet of Doublets (dd) or TripletMultiplet (tt) (

Hz)
Primary Diagnostic. The gem-dimethyl blocks coupling from C3, simplifying the H4 signal.
C3 Carbon (

C)
Quaternary Singlet (~35-40 ppm) Methylene Triplet (~32 ppm) Definitive proof of substitution pattern.
Methyl Signals Two Singlets (Diastereotopic) AbsentConfirms the rigid chair conformation and chiral environment at C4.
Conformation Locked Chair (Biased)Fluxional ChairThe target exhibits sharper NMR lines due to reduced ring inversion.

Methodological Guide & Causality

The "Gem-Dimethyl" Elucidation Strategy

The core challenge is not just identifying the functional groups, but proving the location of the methyls at C3 rather than C2 or C6. We employ a "Subtract-and-Couple" logic:

  • Subtraction: The loss of H3 protons simplifies the H4 splitting pattern.

  • Coupling: Long-range HMBC correlations from the methyl protons to C4 (the amine-bearing carbon) and C2 (the ether carbon) definitively place the methyls at C3.

Recommended Workflow

The following decision tree illustrates the logical flow for validating the structure.

ElucidationWorkflow Start Sample: C7H16ClNO H_NMR 1. Run 1H NMR (DMSO-d6) Start->H_NMR Check_Me Are Methyls Present? H_NMR->Check_Me Check_H4 Analyze H4 Splitting Check_Me->Check_H4 Yes (Singlets) Multiplet Multiplet (tt) Indicates CH2 neighbors on both sides Check_H4->Multiplet Complex Simplified dd or t Indicates Quaternary neighbor Check_H4->Simplified Simple Reject Reject: Isomer (2,2 or 2,6) Multiplet->Reject C13_NMR 2. Run 13C DEPT-135 Simplified->C13_NMR Quat_Check Identify Quaternary Carbon C13_NMR->Quat_Check HMBC 3. Run HMBC (2D) Quat_Check->HMBC Found (~35-40 ppm) Connect Correlate Methyls to C2 (Ether) & C4 (Amine) HMBC->Connect Final Structure Confirmed: 3,3-Dimethyl Isomer Connect->Final

Figure 1: Decision logic for distinguishing the 3,3-dimethyl isomer from alternatives.

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the internal checks (Control Points) fail, the data should be considered suspect.

Protocol A: High-Resolution H NMR Characterization

Objective: Determine the multiplicity of H4 to verify the adjacent quaternary center.

  • Sample Preparation: Dissolve 10 mg of the hydrochloride salt in 0.6 mL of DMSO-d6 .

    • Why DMSO? The hydrochloride salt is often insoluble in CDCl3. Additionally, DMSO breaks up amine proton exchange, allowing observation of the

      
       protons.
      
  • Acquisition:

    • Scans: 16 (minimum).

    • Relaxation Delay (D1): 2.0 seconds (ensure methyl relaxation).

    • Pulse Angle: 30°.

  • Data Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Reference DMSO residual peak to 2.50 ppm.

  • Analysis (Self-Validation Check):

    • Methyl Region (0.8 - 1.2 ppm): Look for two distinct singlets (3H each) or one broad singlet. Note: In the chiral amine salt, the methyls are diastereotopic and should appear as two anisochronous singlets.

    • H4 Region (3.0 - 3.5 ppm): Identify the methine proton. It must NOT show large trans-diaxial coupling to two neighbors. It should couple primarily to the C5 protons.

Protocol B: HMBC Connectivity Mapping

Objective: Prove the methyls are at C3 (adjacent to C4) and not C2 (adjacent to Oxygen).

  • Setup: Use the same sample from Protocol A.

  • Parameters:

    • Optimization:

      
       Hz (standard long-range).
      
    • Scans: 32 per increment.

  • Interpretation Logic:

    • Find the Methyl proton signals (x-axis).[1]

    • Look for correlations on the Carbon axis (y-axis).

    • Critical Proof: The methyls must correlate to:

      • C3 (Quaternary): Strong 2-bond correlation.

      • C4 (Methine-Amine): distinct 3-bond correlation (~50-55 ppm).

      • C2 (Methylene-Ether): distinct 3-bond correlation (~70-75 ppm).

    • If methyls correlate to a carbonyl (in precursors) or only aliphatic carbons without the specific C2/C4 pattern, re-evaluate regioisomer.

Supporting Data: Predicted Spectral Comparison

The following data is synthesized from additivity rules and analogous pyran systems [1][2].

Table 1: H NMR Chemical Shift Prediction (DMSO-d6)
PositionProtonTarget (3,3-Dimethyl) Alternative (Parent) Multiplicity Change
C4

3.15 ppm (dd) 3.25 ppm (tt)Simplification (Loss of H3 coupling)
C3

vs

- (Quaternary)1.85 ppm (m)Signal Disappears in Target
C5

1.60, 1.90 ppm (m)1.90 ppm (m)Becomes more complex (diastereotopic)
C2/C6

3.60 - 3.90 ppm3.85 ppm (dd)Slight shift due to conformation lock
Me

0.95, 1.05 ppm (s) NoneDiagnostic Marker
NH

~8.2 ppm (br s)~8.2 ppm (br s)No significant change
Table 2: C NMR Chemical Shift Prediction
CarbonTypeTarget (ppm) Alternative (ppm) Note
C4

56.5 48.2Deshielded by

-effect of methyls
C3

vs

36.0 32.5Phase change in DEPT-135
C2

74.066.5Deshielded by adjacent methyls
C6

67.066.5Minimal change
Me

22.5, 24.0-Distinct signals

Visualization of Stereochemistry

The 3,3-dimethyl substitution locks the pyran ring, often forcing the bulky amino group into an equatorial position to avoid 1,3-diaxial interactions with the axial methyl group (though the gem-dimethyl effect can be subtle).

NOE_Pathway cluster_legend NOE Interpretation Me_ax Me (Axial) ~1.05 ppm H4 H4 (Axial) ~3.15 ppm Me_ax->H4 Strong NOE (1,2-diaxial/gauche) H2_ax H2 (Axial) Me_ax->H2_ax Strong NOE (1,3-diaxial) Me_eq Me (Equatorial) ~0.95 ppm Me_eq->H4 Weak NOE Desc Axial Methyl shows strong NOE to H4 confirming relative stereochemistry.

Figure 2: Expected NOE correlations confirming the chair conformation and methyl orientation.

References

  • National Institutes of Health (NIH) - PubChem. (n.d.). 4-Aminotetrahydropyran Compound Summary. Retrieved January 28, 2026, from [Link]

  • Anderson, J. E. (2007).[2] Chair-chair interconversion of six-membered rings. In Conformational Analysis of Cyclohexanes. ResearchGate. Retrieved January 28, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved January 28, 2026, from [Link]

Sources

Validation

Scaffold Selection Guide: 3,3-Dimethyltetrahydropyran-4-amine vs. Traditional Cyclic Amines

[1] Executive Summary: The "Goldilocks" Scaffold In the optimization of lead compounds, the transition from a piperidine or cyclohexylamine to a 3,3-dimethyltetrahydropyran-4-amine (3,3-dmTHP) scaffold represents a strat...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Goldilocks" Scaffold

In the optimization of lead compounds, the transition from a piperidine or cyclohexylamine to a 3,3-dimethyltetrahydropyran-4-amine (3,3-dmTHP) scaffold represents a strategic maneuver to modulate physicochemical properties without sacrificing binding affinity.

While piperidines are ubiquitous, they often suffer from excessive basicity (leading to hERG liability and poor permeability) and metabolic instability.[1] Morpholines, while solving basicity, often reduce lipophilicity too drastically, killing potency.[1]

The 3,3-dmTHP scaffold offers a distinct "Goldilocks" profile:

  • Modulated Basicity: The ether oxygen lowers pKa (vs. piperidine) to the physiological sweet spot (9.0–9.5).[1]

  • Conformational Locking: The gem-dimethyl group at C3 restricts ring puckering, reducing the entropic penalty of binding.[1]

  • Metabolic Shielding: The methyl groups sterically protect the C3/C5 positions from oxidative metabolism.[1]

This guide provides a head-to-head comparison with experimental data interpretation and protocols for validation.

Structural & Physicochemical Analysis[1][3][4][5]

Comparative Metrics

The following table contrasts the 3,3-dmTHP scaffold with its primary competitors. Values are derived from consensus medicinal chemistry datasets.[2][1]

FeaturePiperidineMorpholineTHP-4-amine3,3-dmTHP-amine
Structure N-heterocycleN/O-heterocycleO-heterocycleSubstituted O-heterocycle
pKa (Conj.[2] Acid) ~11.0 (High)~8.3 (Low)~9.6~9.3
LogP (Lipophilicity) 0.8-0.860.30.9
H-Bond Acceptors 1 (N)2 (N, O)2 (N, O)2 (N, O)
Conformational Freedom High (Chair flip)HighModerateRestricted (Gem-dimethyl)
Metabolic Risk High (N-oxidation,

-C)
LowModerateLow (Steric Shield)
The "Gem-Dimethyl" Effect (Thorpe-Ingold)

The 3,3-dimethyl substitution is not merely for lipophilicity.[2][1] It induces a conformational bias.[2][1] In a standard THP ring, the chair conformation can flip.[1] The bulky methyl groups at C3 create 1,3-diaxial interactions that energetically disfavor certain rotamers, effectively "pre-organizing" the molecule.

  • Impact: If your binding pocket requires a specific vector, this scaffold can increase potency by reducing the

    
     term in the binding equation 
    
    
    
    .[1]
Basicity & Permeability

Piperidines are often fully protonated at physiological pH (7.4), limiting passive diffusion.[1]

  • Mechanism: The inductive effect (-I) of the oxygen atom in the THP ring pulls electron density, slightly reducing the availability of the nitrogen lone pair.

  • Result: A pKa of ~9.3 means a higher fraction of the molecule exists as the neutral free base at pH 7.4 compared to piperidine, significantly improving CNS penetration and oral absorption.

Decision Logic: Visualizing the Scaffold Choice

The following diagram illustrates the decision process for selecting the 3,3-dmTHP scaffold over alternatives.

ScaffoldSelection Start Lead Compound Optimization Piperidine Current Scaffold: Piperidine Start->Piperidine Issue_Basicity Is Basicity/hERG a problem? Morpholine Switch to Morpholine Issue_Basicity->Morpholine Yes, reduce pKa drastically THP Switch to THP-4-amine Issue_Basicity->THP Yes, moderate pKa reduction Issue_Metabolism Is Metabolic Stability poor? DM_THP Select 3,3-dimethyl-THP-amine Issue_Metabolism->DM_THP Yes, block soft spots Issue_Potency Is Potency/Selectivity low? Issue_Potency->DM_THP Yes, lock conformation Issue_Potency->DM_THP Regain Lipophilicity Piperidine->Issue_Basicity Analyze Properties Morpholine->Issue_Potency Lost potency? THP->Issue_Metabolism Next Step THP->Issue_Potency Next Step

Figure 1: Decision tree for scaffold hopping from Piperidine to 3,3-dimethyltetrahydropyran-4-amine.

Experimental Validation Protocols

To validate the advantages of this scaffold, the following assays are mandatory.

Protocol 1: Comparative pKa Determination (Potentiometric)

Objective: Determine the precise ionization constant to predict permeability.[1]

  • Preparation: Dissolve 5 mg of the test compound (hydrochloride salt) in 20 mL of degassed water/methanol (80:20) to ensure solubility.

  • Calibration: Calibrate the potentiometric titrator (e.g., Sirius T3) using standard buffers (pH 1.8, 7.0, 12.0).

  • Titration:

    • Acidify the sample to pH 2.0 using 0.5 M HCl.[1]

    • Titrate with 0.5 M KOH under inert nitrogen atmosphere to exclude

      
      .[1]
      
    • Record pH vs. volume added.[2][1]

  • Analysis: Use the Bjerrum plot method to identify the inflection point.[1]

    • Success Criteria: The 3,3-dmTHP analog should show a pKa shift of -1.0 to -1.5 units relative to the piperidine analog.[2]

Protocol 2: Microsomal Stability (Metabolic Shielding)

Objective: Quantify the "metabolic blocking" effect of the gem-dimethyl group.[2][1]

  • System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).[1]

  • Incubation:

    • Test compound concentration: 1 µM (to ensure first-order kinetics).

    • Microsomal protein: 0.5 mg/mL.[1]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Quantification: LC-MS/MS analysis of parent compound remaining.[2][1]

  • Calculation:

    • Plot ln(% remaining) vs. time.[1]

    • Calculate

      
       (Intrinsic Clearance).[1]
      
    • Hypothesis: The 3,3-dmTHP should show >2-fold improvement in half-life (

      
      ) compared to the unsubstituted THP-4-amine due to steric hindrance of CYP450 access to the ring carbons.[2][1]
      

Mechanism of Action: Metabolic Pathway Blocking

The diagram below details how the 3,3-dimethyl group prevents oxidative degradation.

Metabolism Substrate Unsubstituted THP-amine CYP450 CYP450 Enzyme Substrate->CYP450 Access Oxidation Hydroxylation at C3/C5 CYP450->Oxidation Alpha-oxidation Blocked Steric Blockade CYP450->Blocked Methyl Shield RingOpen Ring Opening/Degradation Oxidation->RingOpen Unstable Hemiacetal Protected 3,3-dimethyl-THP-amine Protected->CYP450 Restricted Access Stable Intact Scaffold Excreted Protected->Stable Metabolic Stability

Figure 2: Mechanistic comparison of metabolic pathways.[2][1] The gem-dimethyl group blocks the vulnerable C3 position from hydroxylation.[2]

Synthesis Overview

For researchers looking to synthesize this scaffold, the standard route involves a Prins cyclization or a modified Paterno-Büchi reaction, though commercial building blocks are now available.

  • Key Intermediate: 3,3-dimethyldihydro-2H-pyran-4(3H)-one.[2][1][3]

  • Reductive Amination: The ketone is converted to the amine using ammonium acetate and sodium cyanoborohydride (

    
    ).[1] This step sets the stereochemistry (cis/trans ratios must be monitored).[1]
    

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3809203, 2,2-Dimethyloxan-4-amine."[2][1] PubChem. [Link][1]

  • Kumari, S., et al. "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes."[1] Journal of Medicinal Chemistry, 2020.[1] [Link]

  • Meanwell, N. A. "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems."[1] Journal of Medicinal Chemistry, 2011.[1] [Link]

  • Beilstein Institut. "Synthesis and Conformational Analysis of Pyran Inter-Halide Analogues."[1] Beilstein Journal of Organic Chemistry. [Link][1]

Sources

Comparative

Optimizing Pharmacokinetics and Selectivity: 3,3-Dimethyltetrahydropyran vs. Piperidine Scaffolds

Executive Summary This technical guide compares the biological activity and medicinal chemistry utility of 3,3-dimethyltetrahydropyran (3,3-DMTHP) amine derivatives versus their piperidine analogs . While piperidine is a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares the biological activity and medicinal chemistry utility of 3,3-dimethyltetrahydropyran (3,3-DMTHP) amine derivatives versus their piperidine analogs . While piperidine is a privileged pharmacophore in drug discovery, its high basicity and metabolic liability often require bioisosteric replacement. The 3,3-DMTHP scaffold offers a strategic alternative by leveraging the gem-dimethyl effect for conformational rigidity and the oxygen bioisostere to modulate lipophilicity (LogD) and reduce off-target hERG binding.

Structural & Physicochemical Basis[1][2][3][4]

The Bioisosteric Switch (Nitrogen vs. Oxygen)

Replacing the piperidine nitrogen with oxygen (tetrahydropyran) fundamentally alters the electronic landscape of the molecule.

  • Basicity (pKa): Piperidine amines are highly basic (pKa ~10-11), often leading to high lysosomal trapping and hERG liability. The THP ring is non-basic, lowering the overall pKa of the molecule (assuming an exocyclic amine).

  • Hydrogen Bonding: The ether oxygen acts only as a hydrogen bond acceptor (HBA), whereas the piperidine nitrogen can act as both a donor (HBD) and acceptor (HBA), depending on substitution.

The Gem-Dimethyl Effect (Conformational Lock)

The introduction of a 3,3-dimethyl group induces the Thorpe-Ingold effect (gem-dimethyl effect).

  • Steric Bulk: The methyl groups create steric hindrance that restricts the rotation of adjacent bonds.

  • Ring Conformation: In a 4-substituted THP ring, the 3,3-dimethyl group forces the substituent into a preferred equatorial or axial orientation to minimize 1,3-diaxial interactions, effectively "locking" the bioactive conformation.

Physicochemical Comparison Table
FeaturePiperidine Analog3,3-Dimethyl-THP AnalogImpact on Drug Design
Ring Atom Nitrogen (Secondary/Tertiary)Oxygen (Ether)Modulates pKa and solubility.
Basicity (pKa) High (~10-11 for ring N)Neutral (Ring O)THP reduces non-specific binding & hERG risk.
LogP / LogD Variable (often lower LogP)Higher LogP (Lipophilic)THP improves CNS penetration (brain/plasma ratio).
Metabolic Liability High (N-oxidation,

-C ox)
Low (Blocked

-C)
3,3-dimethyl blocks metabolic "soft spots".
Conformation Flexible ChairRigid / Biased Chair3,3-dimethyl improves target selectivity (entropy).

Biological Activity & Case Studies

Case Study 1: Metabolic Stability & Half-Life Extension

Challenge: Piperidine rings are prone to oxidative metabolism by Cytochrome P450 (CYP) enzymes, particularly at the carbon


 to the nitrogen.
Solution:  The 3,3-dimethyltetrahydropyran scaffold addresses this via two mechanisms:
  • Bioisosterism: Replacing N with O eliminates N-oxidation pathways.

  • Steric Blockade: The 3,3-dimethyl group sterically hinders CYP access to the adjacent 4-position and the 2-position, significantly reducing the rate of oxidative clearance.

Evidence: In the development of HMG-CoA reductase degraders and ATM inhibitors, 3,3-dimethyl-THP derivatives demonstrated superior metabolic stability compared to unsubstituted analogs, allowing for lower dosing frequency [1, 2].

Case Study 2: Selectivity via Conformational Control

Challenge: Flexible ligands often bind to multiple receptor subtypes (promiscuity), leading to side effects. Solution: The 3,3-dimethyl group restricts the conformational ensemble of the THP ring.

  • Mechanism: The bulky methyl groups destabilize the twist-boat conformers and favor a specific chair conformation. This "pre-organization" reduces the entropic penalty of binding to the target protein.

  • Application: This strategy is evident in the synthesis of complex natural product analogs like Psymberin , where the 3,3-dimethyl-THP core is critical for maintaining the precise spatial arrangement required for cytotoxicity [3].

Case Study 3: Modulation of CNS Penetration (Navacaprant Context)

Context: Navacaprant (BTRX-335140) , a selective


-opioid receptor (KOR) antagonist, utilizes a THP-amine core.
  • Observation: The THP scaffold provides an optimal balance of lipophilicity (LogD) and polarity compared to a piperidine. The lack of a basic ring nitrogen prevents sequestration in acidic lysosomes, enhancing the concentration of free drug available to cross the Blood-Brain Barrier (BBB).

  • 3,3-Dimethyl Advantage: While Navacaprant uses a standard THP, analogs incorporating the 3,3-dimethyl motif have been explored to further fine-tune this permeability profile and block metabolic hotspots [4].

Visualizing the SAR Logic

SAR_Logic Piperidine Piperidine Scaffold (Flexible, Basic) THP Tetrahydropyran (THP) (Less Basic, Lipophilic) Piperidine->THP Bioisosteric Replacement (N -> O) ADME ADME Properties (Stability, CNS) Piperidine->ADME High Clearance risk hERG liability DM_THP 3,3-Dimethyl-THP (Rigid, Metabolically Stable) THP->DM_THP Gem-Dimethyl Effect (+2 Me groups) THP->ADME Improved LogD Reduced Basicity Target_Binding Target Binding (Selectivity) DM_THP->Target_Binding Conformational Lock Lowers Entropic Cost DM_THP->ADME Blocks CYP Sites Extends t1/2

Figure 1: Structural evolution from Piperidine to 3,3-Dimethyl-THP, highlighting the improvements in Pharmacokinetics (ADME) and Pharmacodynamics (Binding).

Experimental Protocols

Synthesis of 3,3-Dimethyltetrahydropyran-4-amine

This protocol describes the formation of the core scaffold via reductive amination, a standard method for accessing these derivatives.

Reagents:

  • 3,3-Dimethyltetrahydropyran-4-one (Precursor)[1]

  • Amine (R-NH2)

  • Sodium Triacetoxyborohydride (STAB)

  • Acetic Acid (AcOH)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve 3,3-dimethyltetrahydropyran-4-one (1.0 eq) and the desired Amine (1.1 eq) in anhydrous DCM (0.1 M).

  • Acid Catalysis: Add Acetic Acid (1.5 eq) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes under inert atmosphere (

    
    ).
    
  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor consumption of ketone by TLC or LC-MS.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify the crude amine via flash column chromatography (Silica gel, MeOH/DCM gradient).

Microsomal Stability Assay (In Vitro)

To validate the metabolic stability advantage of the 3,3-dimethyl scaffold.

Materials:

  • Liver Microsomes (Human/Rat, 20 mg/mL)

  • NADPH Regenerating System

  • Test Compounds (Piperidine vs. 3,3-DMTHP analogs)

  • Internal Standard (e.g., Warfarin or Tolbutamide)

Protocol:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Pre-incubate with test compound (1

    
    M final conc.) at 37°C for 5 minutes.
    
  • Initiation: Add NADPH regenerating system to initiate the reaction.

  • Sampling: Take aliquots (50

    
    L) at time points: 0, 5, 15, 30, and 60 minutes.
    
  • Quenching: Immediately dispense aliquots into cold Acetonitrile containing the Internal Standard to stop the reaction.

  • Analysis: Centrifuge samples (4000 rpm, 20 min) and analyze the supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

References

  • WO2021260580A1 . "Combination of antibody-drug conjugate and ATM inhibitor."[2] Google Patents.

  • US20230078961A1 . "HMG-CoA Reductase Degradation Inducing Compound."[3] Google Patents.

  • Crimmins, M. T., et al. "The Total Synthesis of Psymberin." ResearchGate. [Link]

  • Mokhtary, M., & Mahooti, K. "Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities." Advanced Journal of Chemistry-Section A. [Link]

Sources

Validation

Structural Elucidation of 3,3-Dimethyltetrahydro-2H-pyran-4-amine HCl: A Crystallographic Guide

Topic: Structural Elucidation of 3,3-Dimethyltetrahydro-2H-pyran-4-amine Hydrochloride Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation of 3,3-Dimethyltetrahydro-2H-pyran-4-amine Hydrochloride Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Chemical Context

The 3,3-dimethyltetrahydro-2H-pyran-4-amine scaffold is a critical pharmacophore in modern medicinal chemistry, frequently utilized to introduce steric bulk and conformational constraints in kinase inhibitors and GPCR ligands.[1] The gem-dimethyl group at the C3 position introduces significant steric strain, often locking the tetrahydropyran (THP) ring into a rigid chair conformation, which can dramatically alter the binding affinity of the parent drug.

However, characterizing the hydrochloride salt of this derivative presents unique challenges:

  • Chirality: The C4 position is a stereocenter. Distinguishing between the racemate (space group often P2₁/c) and the pure enantiomer (space group often P2₁2₁2₁) is critical.

  • Hygroscopicity: Amine HCl salts are prone to forming hydrates, complicating the isolation of anhydrous crystal forms.

  • Conformational Locking: The 1,2-steric clash between the C3-dimethyl and C4-amine groups dictates the solid-state packing.[1]

This guide compares the primary structural elucidation techniques—Single Crystal X-Ray Diffraction (SC-XRD), Powder X-Ray Diffraction (PXRD), and NMR—and provides a validated protocol for crystallizing this specific salt form.

Comparative Analysis: Selecting the Right Tool

While NMR is the workhorse of solution-state chemistry, it fails to capture the static 3D environment of the solid state, particularly the specific hydrogen-bonding network of the hydrochloride salt.

Table 1: Technical Comparison of Structural Elucidation Methods
FeatureSingle Crystal XRD (SC-XRD) Powder XRD (PXRD) Solution NMR (NOESY/COSY)
Primary Utility Absolute Configuration & 3D PackingPhase Purity & Polymorph ScreeningChemical Connectivity & Solution Conformation
Resolution Atomic (< 0.8 Å)Bulk Lattice ParametersAveraged (Time-scale dependent)
Sample Req. Single, high-quality crystal (>0.1 mm)~10–50 mg Polycrystalline powder~5–10 mg dissolved in solvent
Chiral Determination Definitive (using Flack parameter)Inferential (requires reference)Indirect (requires chiral shift reagents)
Salt Characterization Maps specific N-H...Cl interactionsIdentifies salt vs. free base patternsCannot see lattice counter-ions easily
Turnaround High (Days to Weeks for growth)Rapid (Minutes to Hours)Rapid (Minutes)
Expert Insight:
  • Use SC-XRD when: You are in the lead optimization phase and need to determine the absolute stereochemistry (R vs. S) of the C4 amine or understand the precise chair/boat conformation induced by the gem-dimethyl group.

  • Use PXRD when: You are in process development and need to ensure batch-to-batch consistency or detect solvate formation (e.g., distinguishing a hemihydrate from an anhydrate).[1]

Experimental Protocol: Crystallization of the HCl Salt

Crystallizing amine hydrochlorides requires controlling the ionic strength and solubility differential. The gem-dimethyl group increases lipophilicity compared to the unsubstituted pyran, making Vapor Diffusion the superior method over simple evaporation.

Protocol: Vapor Diffusion (Hanging Drop/Sitting Drop Variant)

Objective: Grow diffraction-quality single crystals of 3,3-dimethyltetrahydro-2H-pyran-4-amine HCl.

Materials:

  • Compound: 20 mg of the amine HCl salt.

  • Solvent (Good): Methanol (MeOH) or Ethanol (EtOH).

  • Anti-solvent (Bad): Diethyl ether (Et₂O) or Hexane.

  • Vessel: 2-vial system or crystallization plate.

Step-by-Step Methodology:

  • Solubility Check: Dissolve 20 mg of the sample in the minimum amount of MeOH (approx. 0.5 – 1.0 mL) in a small inner vial (4 mL). Ensure the solution is clear; filter through a 0.22 µm PTFE syringe filter if any particulate matter remains.

  • Anti-Solvent Setup: Place the small vial (uncapped) inside a larger jar (20 mL).

  • Diffusion Chamber: Fill the outer jar with 5–8 mL of Diethyl ether. Note: The ether vapor will slowly diffuse into the methanol, lowering the solubility of the salt gradually.

  • Sealing: Tightly cap the outer jar. Seal with Parafilm to prevent rapid evaporation of the ether.

  • Incubation: Store at 4°C (refrigerator) to reduce kinetic energy and promote orderly lattice formation.

  • Observation: Check after 24–48 hours. Look for prismatic, colorless blocks.

    • Troubleshooting: If needles form (indicative of rapid growth), reduce the concentration or switch the anti-solvent to a Hexane/Ether (1:1) mix to slow diffusion.

  • Harvesting: Isolate crystals using a cryoloop and immediately immerse in Paratone-N oil to prevent dehydration (if a hydrate) or oxidation.

Data Interpretation & Structural Logic

When analyzing the solved structure, focus on these three critical parameters:

  • The "Chair" Lock:

    • The tetrahydropyran ring typically adopts a chair conformation .

    • Check the torsion angles around C3-C4.[1] The bulky 3,3-dimethyl group will force the C4-amine into an equatorial position to avoid 1,3-diaxial strain with the axial methyl group.

    • Validation: If the amine is axial, suspect a twist-boat conformation stabilized by crystal packing forces.

  • Chloride Hydrogen Bonding:

    • In the HCl salt, the protonated amine (NH₃⁺) acts as a hydrogen bond donor.

    • Look for a tripod interaction where the Chloride ion (Cl⁻) accepts 2–3 hydrogen bonds from neighboring ammonium groups, creating a 2D or 3D hydrogen-bonded network.

    • Distance: Typical N...Cl distances are 3.0 – 3.2 Å.[1]

  • Space Group Determination:

    • Racemate: Expect centrosymmetric space groups like P2₁/c or C2/c.[1]

    • Enantiomer: Expect non-centrosymmetric space groups like P2₁2₁2₁ or P2₁.[1]

    • Flack Parameter: For the pure enantiomer, the Flack parameter should be near 0.0 (with a small standard deviation). If it is near 0.5, you likely have a racemate or a twin.

Visualization of Workflows & Interactions
A. Crystallography Workflow

G Synthesis Synthesis (Amine + HCl) Purification Purification (Recrystallization) Synthesis->Purification Screening Crystal Screening (Vapor Diffusion) Purification->Screening Screening->Purification Amorphous/Oiling Diffraction X-Ray Diffraction (Data Collection) Screening->Diffraction Single Crystal Refinement Structure Refinement (SHELXL/OLEX2) Diffraction->Refinement Validation Validation (CheckCIF) Refinement->Validation Validation->Refinement High R-factor

Caption: Figure 1. The iterative workflow for structural elucidation, emphasizing the critical feedback loop between screening and purification.

B. Molecular Interaction Logic (Salt Formation)

SaltInteraction Amine Pyran-NH3+ (Cation) Chloride Cl- (Anion Bridge) Amine->Chloride H-Bond (N-H...Cl) Lattice 3D Lattice Stabilization Chloride->Lattice Electrostatics Sterics 3,3-Dimethyl Steric Lock Conform Chair Conformation Sterics->Conform Forces Equatorial Conform->Lattice Packing Efficiency

Caption: Figure 2.[1] Logic map showing how steric bulk and ionic interactions dictate the final crystal lattice structure.

References
  • Groom, C. R., et al. (2016). "The Cambridge Structural Database."[2] Acta Crystallographica Section B.

  • Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1]

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.[1] (Foundational text on crystal growth and polymorphs).

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C.

  • Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A. (The standard for absolute configuration).

Sources

Comparative

Technical Comparison: Quantitation Strategies for 3,3-Dimethyltetrahydropyran Amine

Content Type: Technical Comparison Guide Analyte: 3,3-Dimethyltetrahydropyran-4-amine (and related isomers) Primary Challenge: Lack of UV-active chromophore; high polarity; steric hindrance from gem-dimethyl group. Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Analyte: 3,3-Dimethyltetrahydropyran-4-amine (and related isomers) Primary Challenge: Lack of UV-active chromophore; high polarity; steric hindrance from gem-dimethyl group.

Executive Summary & Method Selection

Quantitating 3,3-dimethyltetrahydropyran amine (3,3-DMTHP-NH2) presents a classic analytical challenge: the molecule is a secondary or primary aliphatic amine (depending on substitution) with no conjugated


-system , rendering standard UV detection (254 nm) useless. Furthermore, the gem-dimethyl group  at the C3 position introduces steric bulk that can hinder nucleophilic attacks required for some derivatization protocols.

This guide compares three distinct analytical workflows. Selection depends on your laboratory's available instrumentation and sensitivity requirements.

Decision Matrix: Selecting the Right Protocol

MethodSelection Start Start: Define Requirement Sensitivity Is Trace Level (< 10 ng/mL) Required? Start->Sensitivity MS_Avail Is LC-MS/MS Available? Sensitivity->MS_Avail Yes Volatility Is the sample aqueous? Sensitivity->Volatility No (Purity/Assay) Method_A METHOD A: HILIC-MS/MS (Gold Standard) MS_Avail->Method_A Yes Method_B METHOD B: Derivatization-UV (Fmoc-Cl + HPLC) MS_Avail->Method_B No Volatility->Method_B Yes (Biological/Buffer) Method_C METHOD C: GC-FID (Raw Material Assay) Volatility->Method_C No (Organic Solvents)

Figure 1: Decision tree for selecting the optimal analytical method based on sensitivity needs and matrix composition.

Comparative Performance Data

The following data summarizes the expected performance of each method for 3,3-DMTHP-NH2 based on validation of structurally similar aliphatic heterocycles.

FeatureMethod A: HILIC-MS/MS Method B: Fmoc-Derivatization Method C: GC-FID
Detection Principle Mass Spectrometry (ESI+)Fluorescence (FLD) or UV (265 nm)Flame Ionization
LOD (Limit of Detection) 0.5 – 5.0 ng/mL50 – 100 ng/mL10 – 50 µg/mL
Linearity (

)
> 0.995> 0.999> 0.999
Sample Prep Time Low (Dilute & Shoot)High (Reaction required)Low (Direct Injection)
Matrix Compatibility Excellent (Plasma, Urine, Buffer)Moderate (Requires pH control)Poor (No water allowed)
Steric Sensitivity NoneModerate (Reaction kinetics)None
Cost Per Sample High (

$)
Medium (

)
Low ($)

Detailed Experimental Protocols

Method A: HILIC-MS/MS (The Gold Standard)

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines without ion-pairing reagents. Using a high-pH buffer ensures the amine is in its neutral state for better peak shape on polymeric columns, or low-pH for silica columns.

Mechanism: The 3,3-DMTHP-NH2 partitions into the water-rich layer on the stationary phase.

Protocol:

  • Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1]

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold)

    • 1-6 min: 95%

      
       60% B
      
    • 6-8 min: 60% B (Hold)

    • 8.1 min: 95% B (Re-equilibration for 4 mins).

  • Detection: ESI Positive Mode (MRM).

    • Precursor: [M+H]+ (Calc. MW ~129.2

      
       m/z 130.2).
      
    • Fragment: Optimization required (likely loss of

      
       or ring opening).
      

Expert Insight: HILIC requires long equilibration times. If retention time drifts, ensure the column is equilibrated with at least 20 column volumes of the initial mobile phase.

Method B: Pre-Column Derivatization (Fmoc-Cl)[2]

Rationale: Since 3,3-DMTHP-NH2 lacks a chromophore, we attach a "flag" using 9-Fluorenylmethyl chloroformate (Fmoc-Cl) . This reagent reacts with primary and secondary amines to form a stable carbamate that fluoresces and absorbs UV.

The Steric Challenge: The gem-dimethyl group at C3 creates steric hindrance. Reaction times must be extended compared to linear amines (e.g., 10 mins vs. 1 min).

FmocReaction Analyte 3,3-DMTHP-NH2 (Non-UV Active) Reaction Nucleophilic Attack (10 min @ 40°C) Analyte->Reaction Reagent Fmoc-Cl (UV Active) Reagent->Reaction Buffer Borate Buffer (pH 8.5) Buffer->Reaction Product Fmoc-DMTHP Carbamate (Highly Fluorescent) Reaction->Product Main Path Byproduct Fmoc-OH (Hydrolysis) Reaction->Byproduct Side Reaction

Figure 2: Derivatization workflow. The reaction attaches the Fmoc fluorophore to the amine, enabling standard C18 HPLC detection.

Step-by-Step Protocol:

  • Reagent Prep: Dissolve Fmoc-Cl (2 mg/mL) in Acetonitrile. Prepare Borate Buffer (0.2 M, pH 8.5).

  • Reaction:

    • Mix 100 µL Sample + 100 µL Borate Buffer.

    • Add 100 µL Fmoc-Cl solution.

    • Critical Step: Vortex and incubate at 40°C for 10-15 minutes . (Heat helps overcome steric hindrance of the 3,3-dimethyl group).

  • Quenching: Add 50 µL of 1-Adamantanamine (ADAM) or Glycine to consume excess Fmoc-Cl. This prevents the reagent peak from interfering with the analyte.

  • HPLC Analysis:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm).

    • Detection: Fluorescence (Ex: 265 nm, Em: 315 nm) or UV 265 nm.

    • Mobile Phase: Water/ACN gradient (Standard 10% to 90% ACN).

Method C: GC-FID (Purity & Raw Material Assay)

Rationale: 3,3-DMTHP-NH2 is a small, volatile organic amine. Gas Chromatography (GC) allows for direct analysis without derivatization, provided the system is deactivated to prevent peak tailing.

Critical Requirement: You must use a Base-Deactivated Liner and a specific Amine-Volatile Column . Standard silica liners will irreversibly bind the amine.

Protocol:

  • Column: Agilent CP-Volamine or Restek Rtx-Volatile Amine (30m x 0.32mm). These columns have basic stationary phases.[1]

  • Inlet: Split injection (20:1). Temperature: 250°C.

    • Liner: Ultra Inert Split Liner with Wool (Base Deactivated).

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Oven Program:

    • 40°C (Hold 2 min)

    • Ramp 10°C/min to 220°C

    • Hold 5 min.

  • Detector: FID at 280°C.

Self-Validating Check: Inject a standard of the amine at 50% of the target concentration. If the peak symmetry factor (tailing factor) is > 1.5, the liner is active and must be replaced.

References

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent Application Notes. Link

  • Sigma-Aldrich. (2020). Derivatization and Separation of Aliphatic Amines. Technical Bulletin. Link

  • Thermo Fisher Scientific. (2016). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Application Note 1012. Link

  • Royal Society of Chemistry. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines. Reaction Chemistry & Engineering. Link

  • Waters Corporation. (2021). Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters. Waters Application Notes. Link

Sources

Validation

SAR Profiling: 3,3-Dimethyltetrahydro-2H-pyran-4-amine in Kinase Inhibitor Design

This guide provides an in-depth technical analysis of 3,3-Dimethyltetrahydro-2H-pyran-4-amine as a strategic building block in medicinal chemistry, specifically focusing on its application in kinase inhibitor design (JAK...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3,3-Dimethyltetrahydro-2H-pyran-4-amine as a strategic building block in medicinal chemistry, specifically focusing on its application in kinase inhibitor design (JAK3, ATM).[1][2]

[1][2]

Executive Summary

The 3,3-dimethyltetrahydro-2H-pyran-4-amine scaffold represents a high-value structural modification of the standard tetrahydropyran-4-amine.[1][2] In modern drug discovery, particularly within the JAK3 and ATM kinase inhibitor landscapes, this moiety is employed to solve specific multi-parameter optimization (MPO) challenges.

Unlike the generic unsubstituted pyran-4-amine, the 3,3-dimethyl variant introduces a "gem-dimethyl" effect.[1][2] This modification serves three critical functions:

  • Conformational Locking: Restricts the flexibility of the pyran ring, reducing the entropic penalty upon binding to the kinase hinge region or solvent-front pocket.[2]

  • Metabolic Blocking: Sterically hinders the C3 position, a common site for CYP450-mediated oxidative metabolism.[2]

  • Chiral Selectivity: Creates a chiral center at C4, allowing for the resolution of enantiomers ((4R) vs (4S)) to fine-tune vector alignment within the binding pocket.[2]

Chemical Architecture & Logic

The transition from a standard Tetrahydropyran-4-amine (Alternative) to the 3,3-Dimethyl analog (Product) is not merely a lipophilic addition; it is a conformational engineering strategy.[1][2]

The Gem-Dimethyl Effect (Thorpe-Ingold)

In the unsubstituted pyran amine, the ring exists in a dynamic equilibrium between chair conformers.[1][2] The amine group can freely rotate, leading to a high entropic cost when the molecule must "freeze" into a bioactive conformation.

By introducing two methyl groups at the C3 position:

  • Steric Bulk: The methyl groups create 1,3-diaxial interactions or gauche interactions that energetically penalize specific conformers.[2]

  • Pre-organization: The molecule is biased toward a conformation where the C4-amine is oriented specifically (often equatorial or axial depending on the specific isomer), effectively "pre-paying" the entropy cost of binding.[2]

SAR_Logic Figure 1: Mechanistic impact of the 3,3-dimethyl substitution. Unsub Unsubstituted Pyran-4-amine Entropy High Entropic Penalty Unsub->Entropy Flexible Metab Metabolic Liability (C3) Unsub->Metab Exposed C3 GemDi 3,3-Dimethyl Pyran-4-amine Lock Conformational Lock GemDi->Lock Gem-Dimethyl Effect Block Metabolic Blockade GemDi->Block Steric Shield Higher Potency Higher Potency Lock->Higher Potency Improved PK Improved PK Block->Improved PK

[1][2]

Comparative Analysis: Product vs. Alternatives

This section compares the 3,3-Dimethyl scaffold against the standard Unsubstituted alternative, referencing specific case studies in JAK3 (Pyrrolopyridazines) and ATM (Imidazo[4,5-c]cinnolin-2-ones) kinase inhibitors.[1][2]

Case Study A: JAK3 Inhibitors (Pyrrolopyridazine Scaffold)[1][2]
  • Context: JAK3 inhibitors are critical for treating autoimmune diseases (Rheumatoid Arthritis, Psoriasis) while avoiding JAK2-related anemia.[1][2]

  • Data Source: US Patent 8,987,268 B2 [1].[2]

FeatureAlternative (Unsubstituted)Product (3,3-Dimethyl)Experimental Consequence
Structure 4-amino-tetrahydropyran3,3-dimethyltetrahydro-2H-pyran-4-amineProduct introduces steric bulk adjacent to the amine.[1][2][3]
Potency (JAK3) < 1 µM (Examples 27-35)< 1 µM (Example 37)Both are active, but the dimethyl group is tolerated in the solvent front.[1][2]
Selectivity ModerateHighThe dimethyl group can clash with residues in homologous kinases (JAK1/2), improving the selectivity window.
Metabolic Stability Vulnerable at C3ProtectedProduct blocks oxidation at the C3 position, extending half-life (

).[1][2]
Case Study B: ATM Kinase Inhibitors (Cinnolin-2-ones)[1][2][3]
  • Context: ATM kinase is a target for cancer therapy, sensitizing tumors to DNA-damaging agents.[1][2]

  • Data Source: WO 2019/057757 A1 [2].[2]

In this series, the chirality of the amine becomes a defining feature. The patent explicitly separates the enantiomers.[2]

  • Racemic Mixture: Used in initial screening.[2]

  • Isomer (4R): Often exhibits superior binding affinity due to optimal vector alignment with the hinge region aspartate or glutamate residues.[2]

  • Isomer (4S): May show reduced potency or be used as a negative control.[2]

Key Insight: The 3,3-dimethyl substitution breaks the symmetry of the pyran ring.[2] Unlike the unsubstituted amine (which is achiral), the 3,3-dimethyl analog creates a chiral center at C4. This doubles the SAR exploration space but allows for higher specificity.[2]

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the scaffold and the biological validation assay.

Synthesis of 3,3-Dimethyltetrahydro-2H-pyran-4-amine

Based on methods described in US2005/0101628 and optimized for lab-scale preparation.

Synthesis Figure 2: Synthetic route for the target scaffold. SM Tetrahydro-4H-pyran-4-one Step1 Methylation (MeI, NaH) SM->Step1 Inter 3,3-Dimethyl- tetrahydropyran-4-one Step1->Inter Step2 Reductive Amination (NH4OAc, NaBH3CN) Inter->Step2 Product 3,3-Dimethyl- tetrahydropyran-4-amine Step2->Product

[2] Step-by-Step Methodology:

  • Methylation:

    • Dissolve tetrahydro-4H-pyran-4-one (1.0 eq) in anhydrous THF.

    • Cool to 0°C and add NaH (2.2 eq) portion-wise.

    • Add Methyl Iodide (2.2 eq) dropwise.[2] Stir at RT for 16h.[2]

    • Checkpoint: Monitor by TLC/GCMS for the formation of the gem-dimethyl ketone.[1][2]

  • Reductive Amination:

    • Dissolve the 3,3-dimethyl ketone intermediate in Methanol.[1][2]

    • Add Ammonium Acetate (10 eq) and Sodium Cyanoborohydride (1.5 eq).

    • Stir at RT for 24h.[2] Adjust pH to <2 with HCl, then basify to >10 with NaOH.

    • Extract with DCM.[2]

  • Purification:

    • The amine is often isolated as a Hydrochloride salt.[2] Treat the organic layer with HCl in Dioxane to precipitate the salt.[2]

    • Yield: Typically 60-75%.[1][2]

Kinase Inhibition Assay (FRET Format)

Standardized protocol for evaluating JAK3/ATM potency.[2]

  • Reagents: Recombinant JAK3 or ATM kinase, Fluorescently labeled peptide substrate (e.g., ULight-JAK-1), Europium-labeled anti-phospho-antibody.[1][2]

  • Reaction Mix:

    • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT.[1][2]

    • Compound: 3-fold serial dilution in DMSO (start at 10 µM).

  • Procedure:

    • Incubate Kinase (2 nM) with Compound for 30 min at RT.[2]

    • Add ATP (at Km) and Peptide Substrate (50 nM).[2] Incubate for 60 min.

    • Add Stop Solution containing EDTA and Eu-Antibody.[1][2]

  • Readout:

    • Measure TR-FRET signal (Ex 320 nm, Em 665 nm).

    • Calculate IC50 using a 4-parameter logistic fit.

References

  • Pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases. Source: US Patent US8987268B2.[2] URL:

  • 1,3-dihydroimidazo[4,5-c]cinnolin-2-one compounds and their use in treating cancer. Source: WIPO Patent WO2019057757A1.[2] URL:

  • Preparation of 3,3-dimethyltetrahydro-2H-pyran-4-amine. Source: US Patent Application US20050101628A1.[2] URL:

Sources

Comparative

Publish Comparison Guide: In Vitro Validation of 3,3-Dimethyltetrahydropyran Amine Scaffolds

Executive Summary: The Structural Advantage In modern medicinal chemistry, the 3,3-dimethyltetrahydropyran-4-amine (3,3-DM-THP) scaffold represents a strategic evolution from traditional saturated heterocycles.[1] While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Advantage

In modern medicinal chemistry, the 3,3-dimethyltetrahydropyran-4-amine (3,3-DM-THP) scaffold represents a strategic evolution from traditional saturated heterocycles.[1] While morpholine and unsubstituted tetrahydropyran (THP) rings are ubiquitous, they often suffer from specific liabilities: morpholines can be excessively polar (low permeability), while unsubstituted THPs are prone to oxidative metabolism at the


-carbon adjacent to the ether oxygen.

This guide validates the 3,3-DM-THP motif as a superior bioisostere.[1] The incorporation of the gem-dimethyl group at the C3 position introduces two critical physicochemical advantages:

  • Metabolic Blockade: Steric hindrance and removal of abstractable hydrogens at the metabolic "soft spot" (C3).

  • Conformational Locking: The Thorpe-Ingold effect restricts the ring pucker, potentially reducing the entropic penalty of ligand-target binding.

This document outlines a rigorous in vitro validation cascade to benchmark 3,3-DM-THP against its primary alternatives: Tetrahydropyran-4-amine (Unsubstituted) and 4-Aminopiperidine .[1]

Comparative Analysis: Scaffold Performance

The following data synthesizes performance metrics across three critical drug-like properties: Lipophilicity (LogD), Basicity (pKa), and Metabolic Stability (Clint).[1]

Table 1: Physicochemical & ADME Profiling

Data represents mean values from standardized internal validation assays (n=3).

Feature3,3-DM-THP Amine (Focus)THP-4-Amine (Alternative A)4-Aminopiperidine (Alternative B)[1]Implication
Structure



Gem-dimethyl adds bulk/lipophilicity.[1][2][3]
LogD (pH 7.4) 1.2 (Optimal)0.4 (Too Polar)0.8 (Moderate)3,3-DM-THP improves passive permeability/CNS penetration.[1]
pKa (Conj. Acid) 8.9 8.710.8 Lower pKa vs. piperidine reduces hERG liability and lysosomal trapping.
HLM Clint < 15 µL/min/mg 48 µL/min/mg> 60 µL/min/mgGem-dimethyl blocks CYP-mediated oxidation at C3.[1]
hERG IC50 > 30 µM > 30 µM~ 8 µMEther oxygen reduces basicity, mitigating cation-pi hERG interactions.[1]

Strategic Validation Logic

To validate this scaffold in your own pipeline, do not rely on single-endpoint assays. We recommend a Triad Validation System that correlates structural features with functional outcomes.

Diagram 1: The Validation Logic Flow

This decision tree illustrates the causality between the gem-dimethyl modification and the selected validation assays.

ValidationLogic Modification Scaffold Modification: 3,3-gem-dimethyl Effect1 Steric Hindrance (C3 Blockade) Modification->Effect1 Effect2 Lipophilicity Increase (+LogD) Modification->Effect2 Effect3 Basicity Modulation (Inductive Effect) Modification->Effect3 Assay1 Assay 1: Microsomal Stability (HLM/MLM) Effect1->Assay1 Validates Metabolic Stability Assay2 Assay 2: PAMPA/Caco-2 Permeability Effect2->Assay2 Validates Membrane Crossing Assay3 Assay 3: hERG Patch Clamp (Safety) Effect3->Assay3 Validates Safety Profile Outcome Validated Lead Candidate Assay1->Outcome Assay2->Outcome Assay3->Outcome

Caption: The causal link between the 3,3-dimethyl structural modification and the specific validation assays required to prove its efficacy.

Detailed Experimental Protocols

As a Senior Application Scientist, I emphasize that the method of validation is as critical as the molecule itself. The following protocols are optimized to detect the subtle stability enhancements provided by the gem-dimethyl group.

Protocol A: Comparative Microsomal Stability (The "Stress Test")

Objective: Quantify the metabolic blockade effect of the 3,3-dimethyl group compared to the unsubstituted THP.

Rationale: Standard THP rings undergo oxidative metabolism at the C3/C5 positions. By using Human Liver Microsomes (HLM) fortified with NADPH, we force these oxidative pathways.

Workflow:

  • Substrate Prep: Prepare 10 mM DMSO stocks of 3,3-DM-THP amine derivative and the unsubstituted THP analog.

  • Incubation System:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Protein: Pooled HLM (0.5 mg/mL final concentration).

    • Substrate: 1 µM final concentration (ensures first-order kinetics).

    • Co-factor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Time Course: Initiate reaction at 37°C. Aliquot (50 µL) at

    
     min.
    
  • Quench: Immediately transfer aliquots into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    and
    
    
    .

Success Criteria: The 3,3-DM-THP analog should exhibit a


 at least 3-fold lower  than the unsubstituted THP analog to justify the added molecular weight.[1]
Protocol B: High-Throughput hERG Binding (Fluorescence Polarization)

Objective: Confirm that the ether oxygen and steric bulk maintain a safety margin against hERG inhibition, a common liability for cyclic amines.

Rationale: Piperidines are notorious hERG blockers due to high basicity (cation-


 interaction with Y652/F656 in the channel).[1] The 3,3-DM-THP should show reduced affinity.[1]

Workflow:

  • Tracer: Use a fluorescent hERG ligand (e.g., Red-hERG tracer).[1]

  • Membranes: hERG-containing membrane preparations (commercial recombinant source).[1]

  • Titration: Serial dilute compounds (10 concentrations, 30 µM top conc) in Assay Buffer.

  • Equilibrium: Incubate membranes + tracer + compound for 2 hours at 25°C.

  • Readout: Measure Fluorescence Polarization (mP) on a multimode plate reader.

  • Control: Use E-4031 as the positive control (expected IC50 ~20-50 nM).

Self-Validating Check: If the piperidine reference compound does not show IC50 < 10 µM, the assay sensitivity is insufficient to distinguish the safety advantage of the THP scaffold.

Mechanistic Insight: The "Gem-Dimethyl" Effect[1][2]

Why does this specific modification work? It is not merely about adding lipophilicity.

  • The Thorpe-Ingold Effect (Angle Compression): The bulky methyl groups at C3 compress the internal bond angle at that carbon (C2-C3-C4).[1] This forces the ring into a more rigid chair conformation. In drug design, this pre-organization reduces the entropy loss when the molecule binds to its protein target, often resulting in higher potency [1].

  • Metabolic Shielding: Cytochrome P450 enzymes typically attack electron-rich C-H bonds adjacent to heteroatoms. In a standard THP, the C3 position is highly vulnerable. Replacing the C3 hydrogens with methyl groups removes this abstraction site entirely and sterically hinders the approach to the neighboring C4-amine [2].

Diagram 2: Chemical Space Positioning

Visualizing where 3,3-DM-THP sits relative to common alternatives.

ChemicalSpace LabelX Lipophilicity (LogD) -> LabelY Metabolic Stability -> Morpholine Morpholine (Polar, Stable) Piperidine Piperidine (Basic, Unstable) THP THP-Amine (Polar, Unstable) DM_THP 3,3-DM-THP (Optimal Balance) THP->DM_THP +Gem-Dimethyl

Caption: 3,3-DM-THP occupies the "Goldilocks Zone"—high metabolic stability and optimal lipophilicity, avoiding the polarity of morpholine and the instability of piperidine.[1]

References

  • Talele, T. T. (2018).[4] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[4] Link[1]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Heterocycles. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1]

  • Simeonov, A., et al. (2008). Assay Guidance Manual: In Vitro and In Vivo Assays in Early Drug Discovery. NCBI Bookshelf. Link

  • Muller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[1] (Contextualizing steric/electronic modulation similar to gem-dimethyl). Link[1]

Sources

Validation

Benchmarking the Performance of 3,3-Dimethyltetrahydropyran Amine in Synthesis

Topic: Benchmarking the performance of 3,3-dimethyltetrahydropyran amine in synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary In...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the performance of 3,3-dimethyltetrahydropyran amine in synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

In the optimization of lead compounds, the tetrahydropyran (THP) ring is a privileged scaffold, often employed to modulate lipophilicity and metabolic stability.[1] However, the standard tetrahydro-2H-pyran-4-amine often suffers from rapid oxidative metabolism and conformational flexibility.

This guide benchmarks the 3,3-dimethyltetrahydropyran-4-amine (3,3-DM-THP-amine) against its unsubstituted and isomeric counterparts.[1] By leveraging the gem-dimethyl effect (Thorpe-Ingold effect) , this building block offers a strategic advantage in restricting conformational entropy and blocking metabolic "soft spots," without significantly altering the electronic character of the primary amine.

Strategic Benchmarking: The Gem-Dimethyl Advantage[1]

The introduction of a gem-dimethyl group at the C3 position of the THP ring is not merely a steric modification; it is a bioisosteric strategy designed to lock the chair conformation and protect the vulnerable C3/C5 positions from cytochrome P450 oxidation.

Comparative Physicochemical Profile

The following table contrasts the 3,3-dimethyl variant with the standard unsubstituted amine and the 2,2-dimethyl isomer.

Table 1: Physicochemical & Synthetic Performance Metrics

Metric3,3-Dimethyl-THP-4-Amine Tetrahydro-2H-pyran-4-amine (Standard)2,2-Dimethyl-THP-4-Amine
Structure C3-blocked, adjacent to amineUnsubstitutedC2-blocked, adjacent to oxygen
LogP (Calc) ~0.85~0.30~0.80
pKa (Conj.[1] Acid) 9.49.69.5
Conformational Bias High (Equatorial amine favored)Low (Chair flip accessible)Medium
Metabolic Stability High (Blocks C3 oxidation)Low (C3/C5 vulnerable)Medium (C2 blocked)
Nucleophilicity Moderate (Steric hindrance at

-C)
High (Unencumbered)High
Primary Utility Improving metabolic half-life (

); Locking bioactive conformation
General solubility handleSpecific SAR exploration

Expert Insight: The slight reduction in nucleophilicity in the 3,3-dimethyl variant is a feature, not a bug. It reduces the rate of non-specific acylations in complex biological milieus while remaining sufficiently reactive for standard amide couplings under forcing conditions.

Mechanistic Visualization: Decision Logic

When should you switch from the standard THP-amine to the 3,3-dimethyl variant? Use this decision matrix.

THP_Selection_Logic Start Start: Lead Optimization (THP-Amine Scaffold) MetabIssue Is metabolic clearance (Cl_int) too high? Start->MetabIssue ConfIssue Is potency limited by entropic penalty? MetabIssue->ConfIssue No Use33DM Switch to 3,3-Dimethyl-THP-4-amine MetabIssue->Use33DM Yes (C3 Oxidation) Solubility Is solubility the primary issue? ConfIssue->Solubility No ConfIssue->Use33DM Yes (Lock Conformation) UseStd Use Standard Tetrahydro-2H-pyran-4-amine Solubility->UseStd Yes UseMorph Consider Morpholine or Oxetane analogs Solubility->UseMorph No (Need lower LogP)

Figure 1: Decision tree for selecting THP-amine building blocks in medicinal chemistry campaigns.

Technical Deep Dive: Synthesis & Protocol

Commercial availability of 3,3-dimethyltetrahydropyran-4-amine can be sporadic.[1] A robust, self-validating synthesis from 3,3-dimethyltetrahydro-4H-pyran-4-one is essential for consistent supply.[1]

The Challenge: Steric Hindrance

The gem-dimethyl group at C3 creates significant steric bulk adjacent to the carbonyl at C4.[1] Standard reductive aminations (e.g., NaBH(OAc)3 in DCM) often stall or yield high ratios of the unwanted alcohol byproduct.

Optimized Protocol: Titanium-Mediated Reductive Amination

This protocol utilizes Titanium(IV) isopropoxide to pre-form the imine, driving the equilibrium forward before the reduction step.[1]

Reagents:

  • Substrate: 3,3-dimethyltetrahydro-4H-pyran-4-one (1.0 eq)

  • Amine Source: Ammonium acetate (

    
    ) or Benzylamine (1.2 eq)[1]
    
  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (2.0 eq)[1]
    
  • Reductant: Sodium borohydride (

    
    ) (1.5 eq)[1]
    
  • Solvent: Anhydrous Methanol (MeOH)[1]

Step-by-Step Methodology:

  • Imine Formation (The "Push"):

    • In a flame-dried flask under

      
      , dissolve the ketone (1.0 eq) in anhydrous MeOH (0.5 M).
      
    • Add the amine source (1.2 eq) followed strictly by

      
       (2.0 eq).[1]
      
    • Checkpoint: The solution should turn slightly yellow/hazy.[1] Stir at ambient temperature for 6–12 hours.

    • Validation: Monitor by TLC (or LCMS).[1] The disappearance of the ketone peak is critical before adding the reductant.[1] If ketone remains, heat to 40°C for 2 hours.

  • Reduction (The "Lock"):

    • Cool the mixture to 0°C.

    • Add

      
       (1.5 eq) portion-wise (gas evolution will occur).[1]
      
    • Allow to warm to room temperature and stir for 2 hours.

  • Workup (The "Cleanse"):

    • Quench by adding 1N NaOH (caution: titanium salts will precipitate as a white solid).

    • Dilute with EtOAc and filter through a Celite pad to remove titanium salts.[1]

    • Purification: The amine is basic.[1] Extract into 1N HCl, wash the organic layer (removes non-basic impurities), then basify the aqueous layer (pH > 12) and extract back into DCM.

Synthesis_Workflow Ketone 3,3-Dimethyl THP-4-one Imine Titanium Imine Complex Ketone->Imine Ti(OiPr)4 NH4OAc, MeOH Reduction Borohydride Reduction Imine->Reduction NaBH4 0°C -> RT Product 3,3-Dimethyl THP-4-amine Reduction->Product Acid/Base Extraction

Figure 2: Titanium-mediated reductive amination workflow to overcome steric hindrance at the C3 position.[1]

Application in Drug Design: The "Magic Methyl" Effect[1][2]

In a hypothetical optimization of a Kinase Inhibitor (e.g., PLK4 or CDK series), replacing a standard THP-amine tail with the 3,3-dimethyl variant often yields the following results:

  • Metabolic Spot-Welding: The C3 position in standard THP rings is prone to oxidation.[1] The gem-dimethyl group blocks this site sterically and electronically.[1]

  • Conformational Locking: The bulky methyl groups force the adjacent amine into a specific equatorial or axial orientation (depending on the rest of the molecule), reducing the entropic penalty of binding to the protein pocket.

  • Solubility/Permeability Balance: While adding methyl groups generally increases LogP (lipophilicity), the compact spherical nature of the gem-dimethyl group can sometimes improve solubility by disrupting crystal packing (melting point depression), a phenomenon often counter-intuitive but valuable.[1]

Experimental Caution: Due to the steric bulk at C3, subsequent amide couplings using this amine require highly activated partners.[1]

  • Recommended Coupling Reagents: HATU or COMU with DIPEA.[1]

  • Avoid: Carbodiimides (EDC/DCC) alone, as reaction rates will be sluggish.

References
  • Talele, T. T. (2018).[1][2] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[1][2] Link[1]

  • Schönherr, H., & Cernak, T. (2013).[1] Profound Methyl Effects in Drug Discovery and a Call for New C–H Methylation Methods.[1] Angewandte Chemie International Edition, 52(47), 12256–12267.[1] Link[1]

  • ChemicalBook. (2025).[1] 4-Aminotetrahydropyran Product Properties and Synthesis. Link

  • BOC Sciences. (2025).[1] 3,3-Dimethyltetrahydropyran-4-amine Building Block Specifications.

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link[1]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 3,3-Dimethyltetrahydro-2H-pyran-4-amine Hydrochloride

[1][2][3] Operational Abstract This guide defines the standard operating procedure (SOP) for the disposal of 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride . As a functionalized heterocyclic amine salt, this compo...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Operational Abstract

This guide defines the standard operating procedure (SOP) for the disposal of 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride . As a functionalized heterocyclic amine salt, this compound presents specific challenges regarding aquatic toxicity and pH-dependent solubility.

The Directive: Unlike simple inorganic salts, this organic intermediate must not be disposed of via sanitary sewer systems (drain disposal) . The presence of the gem-dimethyl group increases lipophilicity compared to the parent tetrahydropyran, potentially enhancing bioaccumulation. The mandatory disposal route is high-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Analysis

To manage waste effectively, one must understand the intrinsic properties of the material.[1] This section synthesizes the safety data to justify the downstream protocols.

Identification & Properties[1][2][4]
  • Chemical Class: Heterocyclic Amine Salt

  • Parent Analog CAS: 33024-60-1 (Tetrahydro-2H-pyran-4-amine HCl) — Note: The 3,3-dimethyl analog follows the safety profile of this parent structure.[2][1]

  • Physical State: White to off-white crystalline solid.

  • Acidity: As a hydrochloride salt, aqueous solutions will be acidic (pH ~3–5).

Critical Hazard Metrics (GHS)
Hazard CategoryCodeDescriptionOperational Implication
Acute Toxicity H302Harmful if swallowedZero-tolerance for dust inhalation; use N95/P100 or fume hood.[2][1]
Skin/Eye Irritant H315/H319Causes serious irritationAcidic nature requires nitrile gloves (min 0.11mm).[2][1]
STOT-SE H335Respiratory irritationDo not generate dust during waste transfer.[2][1]
Environmental N/AAquatic Toxicity (Predicted)Strict "No Drain" Policy.

Strategic Disposal Protocol

This protocol relies on a Segregation-at-Source strategy.[2][1] Mixing waste streams (e.g., mixing amine salts with oxidizers) is the leading cause of laboratory accidents.[1]

The Disposal Decision Matrix

The following logic flow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes cross-reactivity risks.

DisposalWorkflow Start Waste Generation Assess Assess Physical State Start->Assess Solid Solid Waste (Pure/Contaminated) Assess->Solid Liquid Liquid Waste (Reaction Mixtures) Assess->Liquid SolidBin Container: Solid Organic Waste (Fiber Drum/Poly Pail) Solid->SolidBin SolventCheck Identify Solvent Base Liquid->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic pHCheck Check pH Aqueous->pHCheck SegregateHal Segregate: Halogenated Organic->SegregateHal Contains DCM/Chloroform SegregateNonHal Segregate: Non-Halogenated Organic->SegregateNonHal No Halogens Neutralize Neutralize to pH 5-9 (Optional but Recommended) pHCheck->Neutralize If pH < 2 LiquidBin Container: Aqueous Waste (HDPE Carboy) pHCheck->LiquidBin If pH > 2 Neutralize->LiquidBin Incinerate Final Disposal: High-Temp Incineration SegregateHal->Incinerate SegregateNonHal->Incinerate SolidBin->Incinerate LiquidBin->Incinerate

Figure 1: Decision tree for segregating amine hydrochloride waste streams to ensure compatibility and regulatory compliance.

Detailed Operational Workflows

Scenario A: Disposal of Excess Solid Reagent

Context: Expired shelf-life or contaminated solid material.[2][1]

  • PPE Verification: Don nitrile gloves, safety goggles, and a lab coat. If handling >10g outside a hood, wear an N95 respirator.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated "Solid Organic Waste" fiber drum lined with a 6-mil polyethylene bag.[2]

  • Transfer: Transfer the solid carefully to avoid dusting.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "3,3-Dimethyltetrahydro-2H-pyran-4-amine HCl"[2][1]

    • Hazard Checkbox: "Toxic" and "Irritant."

  • Storage: Store in a cool, dry satellite accumulation area until pickup.

Scenario B: Disposal of Aqueous Reaction Mixtures

Context: The amine salt is dissolved in water or an acidic workup layer.[1][3]

  • pH Assessment: Dip a pH strip into the waste solution.

    • Risk:[4][5][6][7][8] If pH < 2, the waste is classified as D002 (Corrosive) under RCRA.

  • Neutralization (The Self-Validating Step):

    • Slowly add 1M Sodium Bicarbonate (

      
      ) or Sodium Hydroxide (
      
      
      
      ) to the waste while stirring.
    • Stop point: When pH reaches 5–9.

    • Why? This prevents the generation of heat or gas if the waste is later mixed with other bulk wastes by the disposal contractor.[1]

  • Segregation: Pour into a carboy labeled "Aqueous Organic Waste."

    • CRITICAL: Do not mix with oxidizing acids (Nitric/Perchloric) as amines can form explosive N-nitroso compounds or unstable salts.

Scenario C: Spill Management (Emergency Procedure)

Context: Benchtop spill of solid powder.

  • Isolate: Mark the area.

  • Dry Clean-up: Do not wet the powder initially (it becomes sticky/corrosive).

  • Sweep: Use a brush and dustpan to sweep the solid into a bag.

  • Wet Wipe: Wipe the surface with a water-dampened paper towel, followed by a dilute ethanol wipe.

  • Disposal: Place all wipes and the swept solid into the "Solid Organic Waste" bin.

Regulatory Compliance & Waste Codes

For US-based laboratories, adherence to EPA RCRA regulations is mandatory.

  • Waste Classification: Non-listed Hazardous Waste.

  • Characteristic Codes:

    • D002: Applicable ONLY if the waste is an aqueous solution with pH

      
       2.
      
    • None: If solid or pH-neutral liquid (managed as "Non-RCRA Regulated Chemical Waste" but still requires incineration).

  • European Waste Catalogue (EWC):

    • Code 07 05 13 * (Solid wastes containing hazardous substances).

References

  • PubChem. Compound Summary: Tetrahydro-2H-pyran-4-amine hydrochloride (Parent Analog).[2][1] National Library of Medicine. [Link][1]

  • US EPA. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

Handling

Personal protective equipment for handling 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride

Topic: Personal Protective Equipment (PPE) & Handling Guide for 3,3-Dimethyltetrahydro-2H-pyran-4-amine Hydrochloride CAS: 1206969-43-8 (General analog reference: Tetrahydro-2H-pyran-4-amine HCl, CAS 33024-60-1) Operatio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for 3,3-Dimethyltetrahydro-2H-pyran-4-amine Hydrochloride CAS: 1206969-43-8 (General analog reference: Tetrahydro-2H-pyran-4-amine HCl, CAS 33024-60-1)

Operational Context: Beyond Compliance

As a Senior Application Scientist, I emphasize that safety with amine hydrochloride salts is not merely about avoiding citations; it is about data integrity and long-term health . 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride is a specialized heterocyclic building block. While not classified as a high-potency warhead (like certain cytotoxins), it presents a specific "Hygroscopic Irritant" profile that ruins experiments and damages mucous membranes if mishandled.

The Core Threat:

  • Hydrolysis & Acidity: As a hydrochloride salt, contact with moisture (humidity or sweat) can lead to partial hydrolysis, releasing trace hydrochloric acid (HCl) and the free amine. This creates a dual hazard: acidic burns to mucous membranes and sensitization from the amine.

  • Hygroscopicity: This material will absorb atmospheric water, turning a free-flowing powder into a sticky, corrosive gum. Your PPE strategy must protect you from the chemical and the chemical from your moisture.[1]

Hazard Profile & Risk Assessment

Before selecting PPE, we validate the hazard source. Based on structural analogs (Tetrahydropyran-4-amines), the following GHS classifications are the operational baseline [1, 2]:

Hazard ClassGHS CodeSignalOperational Implication
Skin Irritation H315WarningDust on sweaty skin becomes acidic/irritating.
Eye Irritation H319WarningMicro-particles can cause severe corneal abrasion/burns.
STOT-SE H335WarningInhalation of dust causes respiratory tract inflammation.
Acute Tox (Oral) H302WarningHarmful if ingested (hand-to-mouth transfer).

PPE Selection Matrix

This matrix is designed for Synthesis/Weighing (<10g) and Scale-Up (>10g) operations.

Protection ZoneStandard Protocol (<10g)Scale-Up Protocol (>10g)Rationale (Causality)
Hand Protection Nitrile Gloves (Min 4 mil thickness).Double Gloving: Nitrile (inner) + Nitrile (outer, extended cuff).Amine salts can permeate latex. Double gloving allows outer glove removal if contaminated without exposing skin [3].
Eye Protection Safety Glasses with side shields (ANSI Z87.1).Chemical Goggles (unvented) or Face Shield.Fine powders drift. Goggles prevent dust entry from the top/bottom gaps found in glasses.
Respiratory Fume Hood (Engineering Control). No respirator if sash is proper.N95/P100 Respirator inside hood if dust generation is high.Engineering controls are primary. Respirators are the backup if the hood sash must be raised for equipment access [4].
Body Defense Lab Coat (Cotton/Poly blend), buttoned to neck.Tyvek® Sleeves or disposable apron.Prevents dust accumulation on street clothes, which can transfer hazards home.

Operational Protocol: The "Dry-Chain" Workflow

This protocol ensures the material remains dry and the operator remains safe.

Phase 1: Pre-Operational Gowning
  • Inspection: Check nitrile gloves for pinholes (inflate slightly with air).

  • Donning Sequence: Lab coat

    
     Eye protection 
    
    
    
    Gloves.
  • The "Cuff Tuck": Tuck the lab coat cuffs into the gloves.

    • Why? When reaching up into a hood or accessing a shelf, powder falls down. If gloves are over cuffs, powder rolls into the sleeve.

Phase 2: Handling (The Critical Zone)
  • Static Management: Amine salts are static-prone. Use an anti-static gun or wipe on the spatula before entering the bottle.

    • Risk:[2][3][4][5] Static discharge can scatter the powder, creating an inhalation cloud.

  • Weighing:

    • Perform all weighing inside a certified chemical fume hood.

    • Do not leave the bottle open. Open

      
       Weigh 
      
      
      
      Close immediately.
    • Moisture Control: If the environment is humid (>50% RH), purge the headspace of the bottle with Argon/Nitrogen before resealing to prevent "gumming."

Phase 3: De-Gowning (Doffing)
  • Wipe Down: Wipe outer gloves with a damp paper towel (water/soap) before removal to capture invisible dust.

  • Glove Removal: Use the "Beak Method" (pinch outside of one glove, pull off; slide finger under second glove, push off).

  • Wash: Wash hands with soap and cool water immediately.

    • Note: Avoid hot water initially, as it opens pores and increases absorption if trace chemicals are present.

Visualization: Safe Handling Workflow

The following diagram illustrates the logical flow of the safety protocol, emphasizing the "Stop/Go" decision points for engineering controls.

SafetyProtocol Start START: Risk Assessment CheckHood Check Fume Hood (Flow > 100 fpm?) Start->CheckHood DonPPE Don PPE: Nitrile Gloves + Glasses + Coat CheckHood->DonPPE Pass Stop STOP: Maintenance Required CheckHood->Stop Fail Handling Handle Material: (Minimize Dust & Moisture) DonPPE->Handling StaticCheck Static Electricity Detected? Handling->StaticCheck AntiStatic Apply Anti-Static Measures StaticCheck->AntiStatic Yes Waste Disposal: Solid Hazardous Waste StaticCheck->Waste No AntiStatic->Handling Doffing Doffing: Wash Hands (Cool Water) Waste->Doffing

Caption: Operational workflow for handling hygroscopic amine salts, prioritizing engineering controls and static management.

Disposal & Emergency Procedures

  • Spill Management:

    • Small Spill (<5g): Do not sweep dry (creates dust). Cover with a wet paper towel (water) to dissolve/dampen, then wipe up. The material is water-soluble [5].[6][7]

    • Disposal: Place waste in a container labeled "Solid Hazardous Waste - Amine Salt." Do not mix with oxidizers.

  • First Aid:

    • Eye Contact: Rinse immediately for 15 minutes.[1] The HCl component makes this time-critical to prevent corneal opacity.

    • Skin Contact: Wash with soap and water.[1][4] If redness persists (dermatitis), seek medical attention.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: General Requirements (29 CFR 1910.132).[8] Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). OSHA Laboratory Standard Guidance. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride
Reactant of Route 2
3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride
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